Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
Description
BenchChem offers high-quality Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSRQHXGPHZZNI-KBIHSYGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459570 | |
| Record name | Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52554-28-6 | |
| Record name | Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside CAS number
An In-Depth Technical Guide to Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside CAS Number: 52554-28-6
This guide provides an in-depth technical overview of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, a pivotal intermediate in synthetic organic chemistry and drug development. We will delve into its fundamental properties, provide a detailed and rationalized synthesis protocol, and explore its critical applications, particularly in the synthesis of modified nucleosides for therapeutic use.
Core Compound Characteristics
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a protected form of D-ribose, a sugar that forms the backbone of RNA. The strategic placement of acetyl protecting groups on the hydroxyls at positions 2, 3, and 5, along with the methyl glycoside at the anomeric carbon (C1), renders the molecule stable under various reaction conditions while allowing for selective chemical manipulation. This stability and predictable reactivity make it an invaluable building block in complex molecular syntheses.[1][2] Its unique structure is crucial for its role in the controlled formation of glycosidic bonds, a cornerstone of nucleoside synthesis.[2]
Physicochemical and Structural Data
A summary of the key identifiers and computed properties for Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is presented below for rapid reference.
| Property | Value | Source |
| CAS Number | 52554-28-6 | [3][4] |
| Molecular Formula | C₁₂H₁₈O₈ | [4][5] |
| Molecular Weight | 290.27 g/mol | [4][5] |
| IUPAC Name | [(2R,3R,4R)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate | [4] |
| InChI Key | RUSRQHXGPHZZNI-KBIHSYGRSA-N |
Synthesis Protocol: A Rationalized Approach
The synthesis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside from the readily available starting material D-ribose is a multi-step process that leverages fundamental principles of carbohydrate chemistry. The following protocol is a validated and scalable method, with each step designed for high yield and purity.
Overall Synthesis Workflow
The transformation from D-ribose to the target compound involves two primary stages: Fischer glycosidation to form the methyl furanoside, followed by exhaustive acetylation to protect the hydroxyl groups.
Caption: Synthesis workflow from D-ribose.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl D-ribofuranoside
-
Protocol:
-
Suspend D-ribose (1.0 eq) in anhydrous methanol (5-10 volumes).
-
Stir the mixture at room temperature (20-25°C).
-
Slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst (e.g., ~0.1 eq).[6]
-
Continue stirring the reaction at room temperature for approximately 3-4 hours, monitoring for the complete dissolution of D-ribose and formation of the methyl glycoside by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly add a weak base such as lithium carbonate or sodium bicarbonate to neutralize the acid until the pH is ~7.[6]
-
Filter the mixture to remove the resulting salts and concentrate the filtrate under reduced pressure to yield crude Methyl D-ribofuranoside as an oil.
-
-
Expertise & Experience: The Fischer glycosidation reaction is an equilibrium process. Using methanol as both the solvent and reactant drives the equilibrium towards the formation of the methyl glycoside. Sulfuric acid is an excellent catalyst as it protonates the anomeric hydroxyl group, facilitating its departure as a water molecule and allowing for nucleophilic attack by methanol. Neutralization is critical to prevent undesired side reactions in the subsequent acetylation step.
Step 2: Acetylation to Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
-
Protocol:
-
Dissolve the crude Methyl D-ribofuranoside from Step 1 in a suitable solvent like acetic acid or pyridine.
-
Add acetic anhydride (Ac₂O, >3.0 eq) to the solution.[6]
-
If using acetic acid, the reaction may require heating (e.g., 100°C) and the presence of an acid catalyst. If using pyridine as a solvent, it will also act as a catalyst, and the reaction can often proceed at or slightly above room temperature.
-
Stir for several hours (4-15h) until TLC analysis confirms the complete consumption of the starting material and intermediates.[1][6]
-
Upon completion, cool the reaction mixture and pour it into ice water to quench the excess acetic anhydride.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography (silica gel) to obtain pure Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside.
-
-
Trustworthiness: This two-step protocol is a self-validating system. The successful formation of the methyl glycoside in Step 1 is a prerequisite for the exhaustive acetylation in Step 2. The complete acetylation is easily monitored by TLC, as the polarity of the product will be significantly lower than the starting polyol. The final purity is confirmed using standard analytical techniques like NMR spectroscopy.[7]
Core Applications in Drug Development & Synthesis
The primary utility of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside lies in its role as a versatile precursor for the synthesis of nucleoside analogues, a class of compounds with significant antiviral and anticancer properties.[2][8][9]
Role as a Protected Ribose Donor
In nucleoside synthesis, the goal is to form a stable carbon-nitrogen (C-N) glycosidic bond between the anomeric carbon (C1) of the ribose sugar and a nitrogen atom of a heterocyclic base (e.g., a purine or pyrimidine). The acetyl groups at the C2, C3, and C5 positions serve two critical functions:
-
Preventing Unwanted Reactions: They protect the hydroxyl groups from participating in side reactions during the crucial glycosylation step.
-
Influencing Stereochemistry: The protecting group at the C2 position can influence the stereochemical outcome of the glycosylation, often helping to direct the formation of the desired β-anomer, which is the stereochemistry found in natural nucleosides.
After the glycosidic bond is successfully formed, the acetyl groups can be cleanly removed (deprotected) under basic conditions (e.g., using ammonia in methanol) to reveal the final nucleoside analogue.
Caption: Role in generalized nucleoside analogue synthesis.
This strategic use of protecting groups is fundamental to modern medicinal chemistry. Compounds like the antitumor drug capecitabine are synthesized using derivatives of protected sugars, highlighting the importance of intermediates like the title compound.[8][10]
Analytical Characterization
The identity and purity of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside are typically confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the three acetyl methyl groups, the methoxy group, and the protons on the furanose ring.[7][11]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the ester carbonyl (C=O) groups of the acetyl functions.[7]
References
-
PubChem. Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | C12H18O8 | CID 11231584. [Link]
-
precisionFDA. METHYL 2,3,5-TRI-O-ACETYL-L-RIBOFURANOSIDE. [Link]
- Google Patents. EP1537134B1 - Process for producing a ribofuranose.
-
PMC. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. [Link]
-
PubMed. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. [Link]
-
ResearchGate. How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?. [Link]
-
PubChem. alpha-D-Ribofuranoside, methyl 2,3,5-tris-O-(trimethylsilyl)- | C15H36O5Si3 | CID 22294782. [Link]
-
SSRN. Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation. [Link]
-
ResearchGate. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. [Link]
-
ResearchGate. (PDF) 1,2,3-Tri-O-acetyl-5-deoxy-5-methylthio-β-d-ribofuranose. [Link]
-
Aston Publications Explorer. Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation. [Link]
-
PMC. 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside | 52554-28-6 [chemicalbook.com]
- 4. Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | C12H18O8 | CID 11231584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a key protected carbohydrate derivative with significant applications in the synthesis of various biologically active molecules, particularly nucleoside analogues used in antiviral and anticancer therapies.[1] Its per-acetylated structure renders it soluble in a range of organic solvents, facilitating its use in complex synthetic pathways. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification processes, and analytical characterization. This guide provides a comprehensive overview of the known physical characteristics of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside and offers detailed, field-proven methodologies for the experimental determination of these properties.
Molecular and Chemical Identity
A foundational aspect of any chemical entity is its precise molecular and chemical identification. These parameters are crucial for regulatory compliance, accurate molar calculations, and unambiguous communication in scientific literature.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₈ | [2][3] |
| Molecular Weight | 290.27 g/mol | [2][3] |
| CAS Number | 52554-28-6 | [4][5] |
| IUPAC Name | [(2R,3R,4R)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate | [2][3] |
Physical State and Thermal Properties
While many carbohydrates are crystalline solids, per-acetylated derivatives like Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside are often viscous oils or syrups at room temperature. This physical state has significant implications for handling, purification, and the determination of thermal properties.
Physical State: Typically a colorless to pale yellow oil or syrup. The synthesis of the L-enantiomer is described in a patent, which suggests it is a liquid or oil at room temperature.[6]
Melting Point: As a non-crystalline syrup, a sharp melting point is not expected. Instead, a glass transition temperature (Tg) may be a more relevant parameter. For viscous oils or amorphous solids, the melting point is often reported as a range.
Boiling Point: Due to its relatively high molecular weight and polarity, Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is expected to have a high boiling point and may decompose upon heating at atmospheric pressure. Therefore, distillation is typically performed under high vacuum.
Experimental Protocol for Melting Point Determination of Viscous Oils
Given the likely amorphous nature of this compound, a standard melting point apparatus may not be suitable. A more appropriate method involves observing the change in viscosity with temperature or using a cold-stage microscope.
Methodology: Cold-Stage Microscopy
-
Sample Preparation: A small drop of the purified oil is placed on a microscope slide.
-
Instrumentation: A microscope equipped with a programmable cold stage is used.
-
Procedure:
-
The sample is first cooled to a temperature where it becomes a rigid glass (e.g., -50 °C).
-
The stage is then slowly heated at a controlled rate (e.g., 2 °C/min).
-
The temperature at which the glass begins to soften and flow is recorded as the glass transition temperature (Tg).
-
The temperature at which the substance becomes a freely flowing liquid is also noted.
-
This method provides a more accurate representation of the thermal behavior of non-crystalline materials.
Optical Properties
The chirality of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, inherited from D-ribose, results in optical activity, a key parameter for confirming stereochemical integrity.
Experimental Protocol for Specific Optical Rotation Measurement
The determination of specific optical rotation is performed using a polarimeter.[7][8][9]
Instrumentation and Reagents:
-
Polarimeter (Sodium D-line, 589 nm)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter cell (e.g., 1 dm)
-
High-purity solvent (e.g., chloroform, ethanol, or acetone)
Step-by-Step Procedure:
-
Solution Preparation:
-
Accurately weigh a sample of the purified compound (e.g., 100 mg) into a volumetric flask.
-
Dissolve the sample in the chosen solvent and dilute to the mark. Ensure complete dissolution.
-
-
Instrument Calibration:
-
Calibrate the polarimeter with the pure solvent to be used for the sample measurement. This "zero" reading will be subtracted from the sample reading.
-
-
Measurement:
-
Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and record the observed rotation (α).
-
Repeat the measurement several times and calculate the average.
-
-
Calculation:
-
The specific rotation is calculated using the formula: [α]D²⁵ = α / (c × l) where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
-
Solubility Profile
The acetyl protecting groups significantly alter the solubility of the parent ribose, making it soluble in a range of organic solvents. A detailed solubility profile is essential for selecting appropriate solvents for reactions, chromatography, and recrystallization.
General Solubility: Monosaccharides are generally soluble in water and sparingly soluble in alcohols, while polysaccharides have lower solubility.[10][11] The acetylation of the hydroxyl groups in Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside decreases its polarity, rendering it more soluble in less polar organic solvents.
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The hydrophobic acetyl groups reduce hydrogen bonding with water. |
| Methanol, Ethanol | Soluble | The alcohol can interact with the ester groups. |
| Dichloromethane, Chloroform | Soluble | Common solvents for reactions and chromatography of protected sugars. |
| Ethyl Acetate | Soluble | A good solvent for extraction and chromatography. |
| Hexane, Pentane | Sparingly soluble to insoluble | The compound is likely too polar for nonpolar alkanes. |
Experimental Protocol for Solubility Determination
A simple, yet effective, method for determining the qualitative solubility of a compound.
Methodology:
-
Sample Preparation: Weigh a small, consistent amount of the compound (e.g., 10 mg) into several vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 1 mL).
-
Observation:
-
Agitate the vials at a constant temperature (e.g., 25 °C).
-
Visually inspect for dissolution.
-
If the compound dissolves, it is considered "soluble" at that concentration.
-
If it does not dissolve, it is "insoluble."
-
If partial dissolution occurs, it is "sparingly soluble."
-
-
Reporting: The results are reported qualitatively (e.g., soluble, sparingly soluble, insoluble) for each solvent.
Spectroscopic and Chromatographic Properties
Spectroscopic and chromatographic data are vital for the structural elucidation and purity assessment of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside.
Thin-Layer Chromatography (TLC): TLC is a rapid and indispensable tool for monitoring reaction progress and assessing the purity of fractions during column chromatography. The retention factor (Rf) is dependent on the solvent system used.
Experimental Workflow for TLC Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carbohydrate analysis of hemicelluloses by gas chromatography-mass spectrometry of acetylated methyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | C12H18O8 | CID 11231584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside | 52554-28-6 [chemicalbook.com]
- 6. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 7. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 8. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]
- 9. pharmadekho.com [pharmadekho.com]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure and Conformation
An In-Depth Technical Guide to the Spectroscopic Data of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
This guide provides a detailed exploration of the spectroscopic signature of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside (C₁₂H₁₈O₈, Molar Mass: 290.27 g/mol ).[1][2] As a key intermediate in nucleoside synthesis and carbohydrate chemistry, a thorough understanding of its structural and conformational properties is paramount for researchers in drug development and organic synthesis.[3][4] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output, grounded in established chemical principles.
A critical consideration for this molecule is the existence of two anomers, α and β, at the C1 position. The synthesis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside often results in a mixture of these diastereomers, which can be challenging to separate by standard chromatographic methods.[5][6] Consequently, the spectroscopic analysis must account for the potential presence of both forms, each with its unique spectral signature.
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, providing unambiguous information about the connectivity, stereochemistry, and conformation of the furanose ring. The analysis is predicated on interpreting chemical shifts (δ) and spin-spin coupling constants (J).
Molecular Structure and Atom Numbering
A clear numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the standard numbering for the methyl ribofuranoside core.
Caption: Structure of Methyl Tri-O-acetyl-D-ribofuranoside.
¹H NMR Spectroscopy
The proton NMR spectrum provides a wealth of information. The chemical shift of the anomeric proton (H-1) is highly diagnostic for distinguishing between the α and β anomers. For furanosides, the α-anomer typically shows the anomeric proton at a lower field (higher ppm) than the β-anomer. The coupling constants between the ring protons (J₁₂, J₂₃, J₃₄) are crucial for determining the conformation of the five-membered ring, which exists in a dynamic equilibrium between various envelope (E) and twist (T) forms.[7]
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz) Note: These are predicted values based on data from closely related structures.[7][8][9]
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale & Key Insights |
| H-1 (β) | ~4.9-5.1 | s | J₁,₂ ≈ 0 | The small, often unresolvable, coupling constant is characteristic of a trans-diaxial-like relationship in many β-ribofuranosides.[7] Its singlet-like appearance is a key identifier. |
| H-1 (α) | ~5.1-5.3 | d | J₁,₂ ≈ 4-5 | The larger coupling constant for the α-anomer reflects a cis relationship between H-1 and H-2. This clear doublet distinguishes it from the β-anomer. |
| H-2 | ~5.2-5.4 | m | - | The chemical shift is significantly downfield due to the deshielding effect of the adjacent acetyl group. |
| H-3 | ~5.1-5.3 | m | - | Similar to H-2, this proton is deshielded by the neighboring acetyl group. |
| H-4 | ~4.3-4.5 | m | - | This proton serves as a crucial link, coupling to H-3 and the C-5 protons. |
| H-5, H-5' | ~4.1-4.4 | m | - | These diastereotopic protons of the CH₂OAc group often appear as a complex multiplet. |
| -OCH₃ | ~3.3-3.5 | s | - | A sharp singlet integrating to 3 protons, characteristic of the anomeric methyl ether. A slight difference in shift between anomers may be observed. |
| -COCH₃ | ~2.0-2.2 | s (3x) | - | Three distinct singlets, each integrating to 3 protons. Their sharp appearance confirms the presence of the acetyl protecting groups. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H data, confirming the carbon skeleton. The anomeric carbon (C-1) is particularly informative for anomer identification.
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz) Note: These are predicted values based on data from closely related structures.[7][10]
| Carbon | Predicted δ (ppm) | Rationale & Key Insights |
| C-1 (β) | ~106-108 | The anomeric carbon of the β-anomer typically resonates upfield compared to the α-anomer.[10] |
| C-1 (α) | ~101-103 | The α-anomeric carbon is generally found at a higher field (lower ppm) than the β-anomer. |
| C-2 | ~74-76 | Acylated carbon, shifted downfield relative to the parent riboside. |
| C-3 | ~71-73 | Acylated carbon, also shifted downfield. |
| C-4 | ~80-82 | Positioned between the ring oxygen and the C-5 substituent. |
| C-5 | ~63-65 | The primary carbon of the CH₂OAc group. |
| -OCH₃ | ~55-57 | The methyl ether carbon, typically a sharp signal. |
| -C OCH₃ (Carbonyl) | ~169-171 | The carbonyl carbons of the three acetyl groups appear in this downfield region. |
| -COC H₃ (Methyl) | ~20-22 | The methyl carbons of the acetyl groups, found in the upfield aliphatic region. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, the spectrum is dominated by the vibrations of the acetyl groups and the carbohydrate backbone.
Table 3: Predicted IR Absorption Bands Note: These are predicted values based on data from analogous acetylated carbohydrates.[10][11][12]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Significance |
| ~2950-3000 | Medium | C-H Stretch | Aliphatic C-H bonds of the furanose ring and methyl groups. |
| ~1740-1755 | Strong, Sharp | C=O Stretch (Ester) | This is the most characteristic peak in the spectrum, providing definitive evidence of the acetyl groups. Its high intensity and sharpness are hallmarks of the ester carbonyl.[11] |
| ~1370 | Medium | C-H Bend (Methyl) | Bending vibration of the acetyl and methoxy methyl groups. |
| ~1220-1240 | Strong | C-O Stretch (Ester) | Asymmetric stretching of the C-O-C bond of the acetyl groups. This strong band, coupled with the C=O stretch, confirms the ester functionality.[12] |
| ~1040-1090 | Strong | C-O Stretch (Ether & Ring) | Stretching vibrations associated with the C-O bonds of the furanose ring and the anomeric methyl ether. |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this molecule, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.
Molecular Formula: C₁₂H₁₈O₈ Exact Mass: 290.1002[1] Expected Ionization (ESI+): The molecule is expected to form adducts with sodium [M+Na]⁺ (m/z 313.1) or potassium [M+K]⁺ (m/z 329.1). Protonated molecules [M+H]⁺ (m/z 291.1) may also be observed.
Plausible Fragmentation Pathway
The ester linkages are typically the most labile bonds under MS conditions. A logical fragmentation pathway involves the sequential loss of acetyl groups (as ketene, 42 Da) or acetic acid (60 Da).
Caption: A plausible ESI-MS fragmentation pathway.
Table 4: Predicted Key Fragments in ESI-MS
| m/z (for [M+Na]⁺) | Proposed Identity | Significance |
| 313.1 | [C₁₂H₁₈O₈ + Na]⁺ | Sodium adduct of the molecular ion. |
| 271.1 | [M+Na - C₂H₂O]⁺ | Loss of a ketene molecule from an acetyl group. |
| 253.1 | [M+Na - CH₃COOH]⁺ | Loss of an acetic acid molecule. |
| 211.1 | [M+Na - 2 x C₂H₂O]⁺ | Loss of two ketene molecules. |
| 169.1 | [M+Na - 3 x C₂H₂O]⁺ | Loss of all three ketene molecules, leaving the core methyl ribofuranoside. |
Experimental Protocols: A Self-Validating Workflow
The trustworthiness of spectroscopic data is underpinned by rigorous experimental protocol. The following sections outline validated methodologies for acquiring high-quality data for this compound class.
Overall Analytical Workflow
The logical flow from sample preparation to data interpretation is crucial for ensuring data integrity.
Caption: Experimental workflow for spectroscopic analysis.
Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the dried compound. Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a ≥400 MHz NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a 90° pulse.
-
Use a spectral width sufficient to cover the range of 0-10 ppm.
-
Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of ~220 ppm.
-
A longer acquisition time and a larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR (for full assignment):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks (e.g., H-1 to H-2, H-2 to H-3, etc.).
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon. This is essential for unambiguous assignment of the carbon signals.
-
Protocol for FT-IR Data Acquisition
-
Sample Preparation:
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Cast a few drops onto a KBr or NaCl salt plate and allow the solvent to evaporate completely.
-
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal or clean salt plate.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform an atmospheric correction if necessary.
-
Protocol for High-Resolution MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition Parameters (Positive Ion Mode):
-
Set the mass range to scan from m/z 100 to 500.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the desired ion (e.g., [M+Na]⁺).
-
Acquire data for at least 1 minute to obtain a good average spectrum.
-
-
Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the MS/MS fragmentation spectrum to corroborate the proposed structure.
References
-
Gonet, T., et al. (2022). Characteristic ¹H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(45), 29631-29641. Available at: [Link]
-
Dodd, E., et al. (2024). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation. SSRN. Available at: [Link]
-
Prasad, A. K., et al. (2010). Lipase-catalyzed regio- and stereoselective deacylation: Separation of anomers of peracylated alpha,beta-D-ribofuranosides. ResearchGate. Available at: [Link]
-
Gotor-Fernández, V., et al. (2007). A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. ResearchGate. Available at: [Link]
-
Fraser, W., et al. (2026). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation. Aston Publications Explorer. Available at: [Link]
-
PubChem. (n.d.). Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]
-
The Royal Society of Chemistry. (2022). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. RSC. Available at: [Link]
-
precisionFDA. (n.d.). METHYL 2,3,5-TRI-O-ACETYL-L-RIBOFURANOSIDE. U.S. Food & Drug Administration. Retrieved March 4, 2026, from [Link]
-
IUCr. (2005). 1,2,3-Tri-O-acetyl-5-deoxy-5-methylthio-β-d-ribofuranose. ResearchGate. Available at: [Link]
-
de Bruyn, A., et al. (1982). H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of H-Shift Increments. ResearchGate. Available at: [Link]
Sources
- 1. Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | C12H18O8 | CID 11231584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside | 52554-28-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. papers.ssrn.com [papers.ssrn.com]
- 11. publications.aston.ac.uk [publications.aston.ac.uk]
- 12. rsc.org [rsc.org]
Spectral Decoding and Synthetic Utility of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside: A Comprehensive Technical Guide
Executive Summary
Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside is a foundational building block in the synthesis of nucleoside analogues, antiviral agents, and RNA-based therapeutics. This whitepaper provides a rigorous, field-proven guide to the mechanistic rationale, synthesis, and precise
Mechanistic Grounding & Causality
As a Senior Application Scientist, I emphasize that successful nucleoside synthesis relies heavily on the strategic selection of protecting groups. Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside is engineered for optimal performance in Vorbrüggen glycosylations due to two distinct mechanistic features:
-
The Anomeric Methoxy Group (C1): The O-methyl ether at the anomeric position serves as a stable, yet easily activated leaving group. Under Lewis acid catalysis (e.g., TMSOTf), the methoxy group is expelled to form a highly reactive oxocarbenium ion.
-
Anchimeric Assistance (C2 Acetate): The acetyl group at the C2 position is not merely a passive protecting group. During the formation of the oxocarbenium ion, the carbonyl oxygen of the C2 acetate attacks the anomeric center from the
-face, forming a cyclic acyloxonium intermediate. This sterically blocks the -face, forcing the incoming silylated nucleobase to attack exclusively from the -face, thereby ensuring high -stereoselectivity in the final drug substance.
Experimental Protocols: A Self-Validating System
To ensure high-fidelity analytical data, the synthesis and sample preparation must follow a self-validating workflow where each step's success is confirmed before proceeding [1].
Protocol A: Synthesis of Methyl 2,3,5-tri-O-acetyl- -D-ribofuranoside
-
Fischer Glycosidation: Dissolve D-ribose (1.0 eq) in anhydrous methanol containing a catalytic amount of concentrated H
SO . Stir at room temperature for 12 hours.-
Causality: Methanol acts as both the solvent and the reactant. The acidic conditions drive the thermodynamic equilibrium toward the formation of methyl D-ribofuranoside (as an
/ mixture).
-
-
Neutralization: Quench the acid with solid NaHCO
until pH 7 is reached, filter through Celite, and concentrate the filtrate in vacuo. -
Peracetylation: Dissolve the crude intermediate in anhydrous pyridine. Add acetic anhydride (Ac
O, 4.0 eq) dropwise at 0 °C. Stir for 12 hours at room temperature.-
Causality: Pyridine acts as an acid scavenger and a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that rapidly acetylates the secondary and primary hydroxyls.
-
-
Purification: Dilute with ethyl acetate, wash with 1M HCl (to remove residual pyridine), followed by saturated NaHCO
and brine. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure -anomer from the -anomer.
Protocol B: H NMR Sample Preparation
-
Desiccation: Dry the purified
-anomer under high vacuum for 4 hours to remove residual ethyl acetate and water, which would otherwise obscure the 1.5–2.5 ppm region. -
Solvation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Acquisition: Acquire the spectrum at 400 MHz (or higher) using a standard 1D proton pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 2 seconds to ensure accurate integration.
H NMR Spectral Analysis & Structural Elucidation
The
-
The Anomeric Proton (H-1): In the
-anomer, H-1 resonates as a singlet or a very fine doublet ( Hz) at approximately 4.88 ppm. Causality: The Karplus equation dictates that the dihedral angle between H-1 and H-2 in the 1,2-trans relationship of the -furanose ring is approximately 90°, resulting in minimal scalar coupling. Conversely, the -anomer (1,2-cis) exhibits a larger coupling constant ( Hz). -
Ring Protons (H-2, H-3, H-4): The electron-withdrawing nature of the acetyl groups strongly deshields H-2 and H-3, shifting them downfield to 5.25 ppm and 5.35 ppm, respectively. H-4 is slightly more shielded, appearing as a multiplet around 4.31 ppm.
-
Exocyclic Protons (H-5a, H-5b): The diastereotopic protons at C5 form an ABX spin system with H-4, appearing as two distinct doublets of doublets at 4.26 ppm and 4.14 ppm.
-
Protecting Groups: The three acetyl methyl groups appear as sharp, distinct singlets integrating to 3H each between 2.06 and 2.11 ppm. The anomeric methoxy group appears as a sharp singlet at 3.34 ppm.
Data Presentation: H NMR Chemical Shifts
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration |
| H-3 | 5.35 | dd | 1H | |
| H-2 | 5.25 | d | 1H | |
| H-1 (Anomeric) | 4.88 | s (or fine d) | 1H | |
| H-4 | 4.31 | m | - | 1H |
| H-5a | 4.26 | dd | 1H | |
| H-5b | 4.14 | dd | 1H | |
| -OCH | 3.34 | s | - | 3H |
| -OAc (C3) | 2.11 | s | - | 3H |
| -OAc (C2) | 2.08 | s | - | 3H |
| -OAc (C5) | 2.06 | s | - | 3H |
(Note: Spectra acquired in CDCl
Visualizations
Synthetic workflow from D-ribose to the protected β-D-ribofuranoside.
1H NMR scalar coupling network and J-values for the ribofuranose ring.
References
-
Andreeva, O. V., et al. "Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues." Molecules 2021, 26(12), 3678.[Link]
-
Rijpkema, K. J., et al. "Synthesis of Structural ADP-Ribose Analogues as Inhibitors for SARS-CoV-2 Macrodomain 1." Organic Letters 2024, 26(27), 5700-5704.[Link]
Technical Guide: 13C NMR of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
Executive Summary
Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside is a pivotal intermediate in the synthesis of nucleoside analogs, serving as a universal glycosyl donor in the Vorbrüggen coupling reaction. Its structural integrity—specifically the furanose ring size and anomeric configuration—is critical for the biological activity of downstream pharmaceutical targets, such as Ribavirin or Capecitabine.
This guide provides a definitive 13C NMR characterization framework for researchers. It moves beyond simple peak listing to explain the causality of chemical shifts, the differentiation of anomers (
Structural Context & Numbering
To accurately assign NMR signals, one must first understand the specific stereochemical environment of the D-ribofuranose scaffold.
-
Furanose Ring: A 5-membered ring containing oxygen.
-
Anomeric Center (C1): The acetal carbon bonded to two oxygens (ring oxygen O4 and methoxy oxygen). This is the most deshielded
carbon. -
Protecting Groups: Three acetate esters at C2, C3, and C5. These electron-withdrawing groups induce downfield shifts on the ring carbons compared to the unprotected ribose.
-
Configuration:
- -Anomer: The C1-OMe group is cis to the C4-CH2OAc group (both "up" in standard Haworth projection). This is typically the major thermodynamic product and the desired configuration for many natural nucleoside mimics.
- -Anomer: The C1-OMe group is trans to the C4-CH2OAc group.
Diagram 1: Structural Numbering & Logic
Caption: Connectivity and expected chemical shift ranges for Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside.
Experimental Methodology
Sample Preparation[1][2][3][4][5]
-
Solvent: Chloroform-d (
) is the standard solvent. It minimizes hydrogen bonding variations and provides a sharp reference triplet at 77.16 ppm. -
Concentration: ~15-30 mg of sample in 0.6 mL solvent is ideal for 13C acquisition on a 400 MHz instrument (100 MHz Carbon frequency).
-
Relaxation Agent: For quantitative integration (to measure
: ratio), add trace Chromium(III) acetylacetonate [Cr(acac)3] to shorten T1 relaxation times, though standard proton-decoupled spectra are usually sufficient for qualitative assignment.
Instrument Parameters
-
Pulse Sequence: Standard Proton-Decoupled 13C (typically zgpg30 on Bruker).
-
Spectral Width: 0 - 220 ppm.
-
Scans: Minimum 256-512 scans are recommended due to the lower sensitivity of 13C and the splitting of signal intensity into multiple acetate peaks.
-
Auxiliary Experiments: DEPT-135 is crucial to distinguish the C5 methylene (inverted/negative phase) from C2, C3, C4 methines (upright/positive phase).
Data Analysis & Assignments[2][4][6][7][8][9][10][11]
The following table synthesizes data from high-field NMR studies of ribofuranoside derivatives. Note that absolute values may shift ±0.5 ppm depending on concentration and temperature, but the relative ordering remains constant.
Table 1: 13C NMR Chemical Shifts (CDCl3)[11]
| Carbon Position | Signal Type (DEPT) | Mechanistic Explanation | ||
| C=O (Acetyl) | 169.5 - 170.8 | 169.5 - 170.8 | Quaternary (C) | Carbonyl carbons. Usually appear as 3 distinct but closely spaced peaks. |
| C1 (Anomeric) | 105.5 - 106.5 | 101.5 - 103.0 | Methine (CH) | Diagnostic Peak. The |
| C4 | 79.0 - 80.5 | 80.0 - 82.0 | Methine (CH) | Ring anchor. Shifted by ring oxygen and C5 substituent. |
| C2 | 74.0 - 75.0 | 71.0 - 72.5 | Methine (CH) | Strongly deshielded by the O-Acetyl group. |
| C3 | 70.5 - 71.5 | 70.0 - 71.0 | Methine (CH) | Deshielded by O-Acetyl. Typically upfield of C2. |
| C5 | 63.5 - 64.5 | 63.0 - 64.0 | Methylene (CH2) | Exocyclic. Distinctive inverted peak in DEPT-135. |
| OMe (Methoxy) | 55.0 - 55.5 | 55.0 - 56.0 | Methyl (CH3) | Characteristic sharp signal for the methyl glycoside. |
| CH3 (Acetyl) | 20.4 - 20.9 | 20.4 - 20.9 | Methyl (CH3) | Acetyl methyls. Usually 3 distinct peaks.[1] |
Critical Analysis of Anomeric Effects
The most common challenge is determining the anomeric purity of the sample.
-
The "C1 Rule": In D-ribofuranosides, the C1 signal for the
-anomer generally appears downfield (higher ppm) compared to the -anomer.-
-C1
106 ppm. -
-C1
102 ppm.
-
-C1
-
Why? This difference arises from the exo-anomeric effect and the specific magnetic anisotropy created by the lone pairs of the ring oxygen and the glycosidic oxygen.
Validation Workflow
To ensure scientific integrity, every assignment must be self-validating. Use the following logic flow to confirm your structure.
Diagram 2: Spectral Assignment Workflow
Caption: Logic flow for validating the anomeric configuration and structural identity.
Troubleshooting Common Issues
-
Missing Peaks: The Carbonyl and Quaternary carbons have long relaxation times (
). If peaks at ~170 ppm are missing, increase the relaxation delay ( ) to 2-3 seconds. -
Extra Peaks:
-
~21.5 ppm & ~171 ppm: Free Acetic Acid (hydrolysis product).
-
~49 ppm: Methanol (residual solvent from synthesis).
-
~102 ppm (small): Presence of minor
-anomer impurity in a predominantly sample.
-
References
-
BenchChem. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose: An Application Note and Detailed Protocol. (2025).[2][3][4] Link
-
PubChem. Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside Compound Summary. CID 11231584.[4] Link
- Breitmaier, E., & Voelter, W.Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, New York (1990).
- Guthrie, R. D., & Smith.Chemistry and Industry. 547-548 (1965). (Foundational work on ribofuranoside synthesis and anomeric mixtures).
Sources
An In-Depth Technical Guide to the Infrared Spectrum of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
This document serves as a comprehensive technical guide for the interpretation and application of Fourier-Transform Infrared (FTIR) spectroscopy in the analysis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside. As a pivotal intermediate in the synthesis of various nucleoside analogues for antiviral and anticancer therapies, rigorous characterization of this molecule is paramount.[1] This guide is intended for researchers, scientists, and drug development professionals who require a robust, reliable method for structural verification, quality control, and reaction monitoring.
Part 1: The Theoretical Infrared Landscape of an Acetylated Ribofuranoside
Before acquiring a spectrum, a foundational understanding of the expected molecular vibrations is essential for accurate interpretation. The structure of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside presents several key functional groups whose infrared absorptions create a unique spectral fingerprint.
Core Principles of Infrared Absorption
FTIR spectroscopy measures the interaction of infrared radiation with a molecule.[2] When the frequency of the radiation matches the frequency of a specific molecular vibration (e.g., stretching or bending of a chemical bond), the molecule absorbs the radiation. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The resulting peaks are characteristic of the functional groups present.[2][3]
Anticipated Vibrational Modes and Absorption Bands
The molecule can be dissected into three primary components for spectral analysis: the three ester (acetyl) groups, the core carbohydrate backbone (furanose ring and methyl glycoside), and the aliphatic C-H bonds.
-
Ester (Acetyl) Groups: The most prominent features in the spectrum arise from the three acetyl groups.
-
C=O Stretching (νC=O): The carbonyl double bond (C=O) produces one of the most intense and characteristic absorptions in an IR spectrum due to its large change in dipole moment during vibration.[4] For a saturated, aliphatic ester like an acetate, this peak is expected to be a very strong, sharp band in the 1750-1735 cm⁻¹ region.[5][6]
-
C-O Stretching (νC-O): Esters exhibit two distinct C-O single bond stretches. The most characteristic and intense of these is the asymmetric C-C-O stretch involving the carbonyl carbon and the ester oxygen, which appears as a strong band in the 1250-1200 cm⁻¹ range.[4][6] A second, often broader C-O stretch from the "alcohol" portion of the ester is found in the 1150-1000 cm⁻¹ region, though it often overlaps with other signals from the carbohydrate core.[4][5]
-
Acetyl C-H Bending (δC-H): The methyl groups of the acetyl moieties exhibit characteristic C-H bending (scissoring and rocking) vibrations. A notable medium-intensity band typically appears around 1370-1365 cm⁻¹ .[7]
-
-
Carbohydrate Backbone & Glycosidic Linkage:
-
C-O-C Stretching (νC-O-C): The furanose ring and the methyl glycoside are rich in C-O-C (ether) linkages. These produce a series of strong, often overlapping bands in the fingerprint region, typically between 1150-1000 cm⁻¹ .[8][9] These complex vibrations are characteristic of the carbohydrate skeleton.
-
Aliphatic C-H Stretching (νC-H): The C-H bonds on the furanose ring and the methyl group of the glycoside are all sp³ hybridized. Their stretching vibrations are expected to appear as a cluster of sharp, medium-intensity peaks just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.[7]
-
-
A Critical Absence: The Hydroxyl Group (O-H) A key indicator of the successful and complete synthesis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is the absence of a broad, strong absorption band in the 3600-3200 cm⁻¹ region. This band is characteristic of O-H stretching vibrations from alcohol functional groups. Its absence validates that all three hydroxyl groups of the parent methyl ribofuranoside have been acetylated.[7]
Table 1: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 2980-2850 | Medium | C-H Stretch (ν) | sp³ C-H (Furanose Ring, -OCH₃) |
| 1750-1735 | Very Strong | C=O Stretch (ν) | Acetyl Ester Carbonyl |
| 1370-1365 | Medium | C-H Bend (δ) | Acetyl Methyl Group |
| 1250-1200 | Strong | C-C-O Asymmetric Stretch (ν) | Acetyl Ester Linkage |
| 1150-1000 | Strong, Complex | C-O-C Stretch (ν) | Furanose Ring Ethers & Glycoside |
| 3600-3200 | Absent | O-H Stretch (ν) | Validation of complete acetylation |
Part 2: A Self-Validating Experimental Protocol
The following protocol for data acquisition using Attenuated Total Reflectance (ATR)-FTIR is designed to be rapid, efficient, and inherently self-validating. The choice of ATR is deliberate; it requires minimal sample preparation, is non-destructive, and is ideal for analyzing solids or viscous oils like the title compound, thereby reducing the potential for operator-induced variability.[2]
Methodology: ATR-FTIR Spectroscopy
-
Instrument and System Readiness:
-
Step 1: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per manufacturer guidelines.
-
Step 2: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Causality: A clean crystal is critical. Any residue from previous samples will appear in the spectrum, leading to false-positive impurity identification.
-
-
The Self-Validating Background Scan:
-
Step 3: With the clean, empty ATR anvil in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.
-
Step 4: Inspect the background spectrum. It should be a flat line with characteristic sharp peaks for atmospheric CO₂ (~2350 cm⁻¹) and rotational lines for water vapor (around 3600 cm⁻¹ and 1600 cm⁻¹).
-
Trustworthiness: The instrument software automatically subtracts this background from the sample spectrum. An accurate background ensures that atmospheric absorptions are not mistaken for sample characteristics.
-
-
Sample Analysis:
-
Step 5: Place a small amount (typically a few milligrams) of the Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside sample directly onto the center of the ATR crystal.
-
Step 6: If the sample is a solid, use the integrated pressure clamp to ensure firm, consistent contact between the sample and the crystal.
-
Causality: Good contact is essential for a strong, high-quality signal. Poor contact results in weak, noisy spectra with distorted peak intensities.
-
Step 7: Acquire the sample spectrum. Typical acquisition parameters are a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
Causality: Co-adding multiple scans improves the signal-to-noise ratio, providing a cleaner, more reliable spectrum. A resolution of 4 cm⁻¹ is sufficient to resolve all major functional group bands for this molecule.
-
-
Data Processing and Finalization:
-
Step 8: After acquisition, perform an automatic baseline correction if necessary to ensure the spectral baseline is flat at 100% transmittance (or zero absorbance).
-
Step 9: Label the significant peaks with their corresponding wavenumbers.
-
Diagram 1: Experimental Workflow for ATR-FTIR Analysis
Caption: Workflow for acquiring a validated FTIR spectrum.
Part 3: Spectral Interpretation and Structural Validation
The acquired spectrum serves as the final confirmation of molecular structure and purity. Each peak, or lack thereof, provides a piece of evidence that, when combined, validates the identity of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside.
Analysis of a Representative Spectrum
An ideal spectrum of the target compound will exhibit the following key features, corresponding directly to our theoretical predictions.
-
Region 1: C-H Stretching (3000-2850 cm⁻¹) A series of sharp peaks are observed around 2960 cm⁻¹ and 2850 cm⁻¹ . These are definitively assigned to the asymmetric and symmetric stretching vibrations of the sp³-hybridized C-H bonds on the furanose ring and the methyl ether/acetyl groups.
-
Region 2: The Carbonyl "Beacon" (~1745 cm⁻¹) The most intense and unmistakable peak in the spectrum appears at approximately 1745 cm⁻¹ . This strong, sharp absorption is the C=O stretch of the three acetyl ester groups.[7] Its high intensity is due to the significant dipole moment of the carbonyl bond. The position is characteristic of a saturated aliphatic ester, distinguishing it from other carbonyl types like ketones or amides.[4][10]
-
Region 3: The Fingerprint Region (1400-1000 cm⁻¹) This region contains a wealth of structural information.
-
A distinct peak at ~1370 cm⁻¹ corresponds to the symmetric bending of the C-H bonds in the acetyl methyl groups.
-
A very strong and prominent band is located at ~1235 cm⁻¹ . This is the characteristic asymmetric C-C-O stretch of the acetate group, a second key marker for the ester functionality.[6][7]
-
A complex and broad series of absorptions dominate the 1150-1040 cm⁻¹ range. This pattern results from the overlapping C-O and C-O-C stretching vibrations of the furanose ring itself and the anomeric C-O-C glycosidic bond.[9]
-
-
Region 4: The Validation Zone (3600-3200 cm⁻¹) Crucially, this region is flat and devoid of any broad absorption bands. This confirms the absence of hydroxyl (O-H) groups, providing authoritative evidence that the acetylation reaction has gone to completion.
Table 2: Assignment of Observed Peaks in a Representative Spectrum
| Observed Peak (cm⁻¹) | Relative Intensity | Assignment and Rationale |
| ~2960 | Medium | Asymmetric sp³ C-H stretch (ν_as) from ring and methyl groups. |
| ~1745 | Very Strong, Sharp | C=O stretch (ν) of the acetyl ester groups. Confirms presence and type of carbonyl. |
| ~1370 | Medium, Sharp | Symmetric C-H bend (δ_s) of acetyl CH₃ groups. |
| ~1235 | Strong, Sharp | Asymmetric C-C-O stretch (ν_as) of the acetate ester linkage. A primary ester identifier. |
| ~1045 | Strong, Broad | Complex C-O-C stretches (ν) from the furanose ring and glycosidic bond. Confirms carbohydrate core. |
Part 4: Application in Process and Quality Control
Beyond simple identification, FTIR is a powerful tool for real-time reaction monitoring and final product quality control (QC).
Monitoring the Acetylation of Methyl D-Ribofuranoside
The synthesis of the title compound typically involves the acetylation of Methyl D-ribofuranoside using acetic anhydride.[11][12] FTIR can be used to track this transformation in real-time or via analysis of aliquots.
-
Starting Material (Methyl D-ribofuranoside): The spectrum is dominated by a very broad O-H stretching band from 3500-3200 cm⁻¹ and lacks any significant C=O absorption around 1740 cm⁻¹.
-
Reaction in Progress: As the reaction proceeds, the intensity of the broad O-H band will systematically decrease. Simultaneously, the sharp, intense C=O ester peak at ~1745 cm⁻¹ will grow in.
-
Reaction Completion: The reaction is deemed complete when the O-H band has disappeared entirely and the C=O peak has reached its maximum, stable intensity.
Quality Control Acceptance Criteria
A batch of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside meets quality standards if its FTIR spectrum adheres to the following logic:
Diagram 2: Logic Flow for FTIR-Based Quality Control
Caption: Decision logic for product release using key FTIR spectral features.
Conclusion
The FTIR spectrum of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a rich source of structural information that is both easy to acquire and definitive in its interpretation. The key identifiers are an intense ester carbonyl (C=O) stretch near 1745 cm⁻¹, a strong ester C-O stretch near 1235 cm⁻¹, and the conspicuous absence of any O-H stretching band. When acquired using a validated protocol, this spectrum provides a rapid, reliable, and non-destructive method for structural confirmation and quality assurance, making it an indispensable tool in the workflow of synthetic and medicinal chemistry.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMlz0Vd5o-0bEUOfQPtQgpvfSI1EzYCoo25MtEJKoNZcdeoMhf5pHwfZC6cJ_PSHe0WgBTX63LcQlVRQ5E2umrtIPCb3U0mp3w4xiOjhAWZjor9tofMJUoL8Hb8E1IuHVd4LH9M1q3KmpRypCbmfB-ogL72XvuNSta-g4=]
- NPTEL. (n.d.). Characteristic Group Vibrations of Organic Molecules II. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHtXJ6EhGLrR1hNbKOtrYigh2XafSOAVFdFwXNBkqyqXulQLIfV8oxCD1DucGjXrwdJr3ADWV7bcEIM4GXaH3oP94Kl8jaQlovbcDa9Pr4zLf77cS_HM6ffQ0-LeXRjsOE42cTlOaR5La23s8fsxUNhR80PE9c2VL22K-4WRn--knrlxrdPw==]
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3V0rP9e5JKyyNDBa6sksZTLKXakkKniyPgpBDJ_9S-Q0pxbjT-23n6a-GF1REOiXIkGk8iOvOn1idFZf1hLl4fIA_sdBIJaLJPTCxgSNRKXvI_wcR-HJMXzqcDfJGRklGNIOMK5hwBmJYN3tBxOIA40vbElH-M3U=]
- ResearchGate. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. [URL: https://www.researchgate.net/figure/The-FTIR-spectrum-of-the-methanolic-extract-of-C-crassirhizoma-roots-The-spectrum_fig2_369966158]
- ResearchGate. (n.d.). FT-IR spectrum of glycoside. [URL: https://www.researchgate.net/figure/FT-IR-spectrum-of-glycoside_fig3_305388656]
- D'Souza, L. J. (2007). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. Journal of Chemical Education. [URL: https://www.researchgate.
- Journal of Research of the National Bureau of Standards. (1960). Conformations of the Pyranoid Sugars. III. Infrared Absorption Spectra of Some Acetylated Aldopyranosides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31518115/]
- SSRN. (2024). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation. [URL: https://papers.ssrn.com/sol3/papers.cfm?abstract_id=4700830]
- Google Patents. (n.d.). EP1537134B1 - Process for producing a ribofuranose. [URL: https://patents.google.
- ResearchGate. (n.d.). FT-IR spectra of native and acetylated starches with different DS values. [URL: https://www.researchgate.net/figure/FT-IR-spectra-of-native-and-acetylated-starches-with-different-DS-values-a-and-b_fig1_313824361]
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/c-o-bond-part-vi-esters-and-rule-three]
- National Institute of Standards and Technology. (n.d.). Infrared spectroscopy of carbohydrates: a review of the literature. [URL: https://www.nist.
- BenchChem. (2025). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. [URL: https://www.benchchem.com/product/b15487374]
- Google Patents. (n.d.). US20040034213A1 - Process for producing a ribofuranose. [URL: https://patents.google.
- University of California, Los Angeles. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. [URL: https://www.chem.ucla.edu/~harding/IGOC/I/irchart.pdf]
- ACS Publications. (1952). Infrared Spectra of Carbohydrates. [URL: https://pubs.acs.org/doi/abs/10.1021/ac60114a043]
- ResearchGate. (n.d.). FTIR spectrum of glycoside. [URL: https://www.researchgate.net/figure/FTIR-spectrum-of-glycoside_fig3_282165039]
- Aston Publications Explorer. (2026). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation.
- Creative Proteomics. (n.d.). Glycoprotein Fourier Transform Infrared Analysis. [URL: https://www.creative-proteomics.com/services/glycoprotein-ftir-analysis.htm]
- GCIRC. (n.d.). Use of FTIR to Determine Trierucin, tocopherols and glucosinolates, components important in plant breeding programs. [URL: https://www.gcirc.org/fileadmin/documents/Bulletin_contributions/1995/95_135.pdf]
- Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. [URL: https://en.wikipedia.org/wiki/1-O-Acetyl-2,3,5-tri-O-benzoyl-%CE%B2-D-ribofuranose]
- PubChem. (n.d.). Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11231584]
- Journal of Food and Drug Analysis. (2017). glucosidase inhibitory activity of Phaleria macrocarpa extracts using FTIR-ATR based fingerprinting. [URL: https://www.jfda-online.com/journal/vol25/iss2/10/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Glycoprotein Fourier Transform Infrared Analysis - Creative Proteomics [creative-proteomics.com]
- 3. jfda-online.com [jfda-online.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 12. US20040034213A1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Solubility Profile of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility profile of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside. As a key intermediate in organic synthesis and a derivative of the fundamental biological sugar D-ribose, understanding its solubility is paramount for its effective application in research and development. This document will delve into the theoretical underpinnings of its solubility, provide detailed methodologies for its experimental determination, and offer insights into the interpretation of solubility data for practical applications.
Introduction to Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a fully protected derivative of methyl D-ribofuranoside. The acetylation of the hydroxyl groups significantly alters the physicochemical properties of the parent molecule, most notably its solubility. This modification is often a strategic step in multi-step organic syntheses to ensure compatibility with a wider range of reaction conditions and non-aqueous solvents. A thorough understanding of its solubility profile is a critical first step in reaction design, purification, and formulation development.
Chemical Structure:
Caption: Chemical structure of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is governed by its physicochemical properties. For Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, the key properties are:
| Property | Value | Source |
| Molecular Formula | C12H18O8 | [1][2] |
| Molecular Weight | 290.27 g/mol | [1][2] |
| XLogP3 | 0.6 | [1] |
The presence of the three acetyl groups significantly increases the lipophilicity of the molecule compared to the parent ribofuranoside. The XLogP3 value of 0.6 suggests a moderate lipophilicity. Generally, acetylation of sugars and polysaccharides enhances their solubility in organic solvents.[3] For instance, highly acetylated mannans are soluble in polar organic solvents like dimethyl sulfoxide (DMSO).[4][5] Based on these principles, it is predicted that Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside will exhibit good solubility in a range of common organic solvents and limited solubility in aqueous solutions.
Methodologies for Experimental Solubility Determination
A precise understanding of solubility requires empirical determination. Several robust methods are available, each with its own advantages and applications.
The Shake-Flask Method: The Gold Standard
The shake-flask method is a traditional and widely accepted technique for determining thermodynamic (equilibrium) solubility.[6] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.
Principle: At equilibrium, the concentration of the dissolved solute in the solvent is at its maximum, and any excess solid remains undissolved. This saturated solution is then analyzed to determine the solubility.
Advantages:
-
Provides the true thermodynamic solubility.
-
Relatively simple to perform.
Disadvantages:
-
Can be time-consuming, as reaching equilibrium may take 24-72 hours.[6]
-
Requires a relatively larger amount of the compound.
Kinetic Solubility Measurement
In early drug discovery and high-throughput screening, kinetic solubility is often measured. This method assesses the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.[6]
Principle: This method measures the apparent solubility under non-equilibrium conditions and is influenced by the rate of precipitation.
Advantages:
-
High-throughput and requires small amounts of compound.[7]
-
Useful for ranking compounds in large libraries.[6]
Disadvantages:
-
Does not represent the true thermodynamic solubility.
-
Results can be affected by the experimental conditions (e.g., rate of dilution, presence of DMSO).[6]
Nephelometry
Nephelometry is an automated method that measures the turbidity of a solution by detecting light scattered by suspended particles.[8] It is a powerful technique for determining the point at which a compound begins to precipitate, thus providing a measure of its solubility.
Principle: A laser beam is passed through the solution, and the intensity of light scattered at a 90-degree angle is measured. An increase in scattered light indicates the formation of a precipitate.[8]
Advantages:
-
High-throughput and automated.
-
Requires very small amounts of the compound.
-
Provides real-time data on dissolution and precipitation kinetics.[8]
Disadvantages:
-
Measures kinetic solubility.
-
The presence of colored or fluorescent compounds can interfere with the measurement.
Experimental Protocol for Determining the Solubility Profile of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
This protocol outlines a comprehensive approach to determining the solubility of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside in a range of pharmaceutically and synthetically relevant solvents using the reliable shake-flask method.
Objective: To determine the equilibrium solubility of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside in various solvents at a controlled temperature.
Materials:
-
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside (high purity)
-
Solvents:
-
Purified Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)
Experimental Workflow:
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure:
-
Preparation of Samples:
-
Accurately weigh an excess amount of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside (e.g., 10-20 mg) into a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the respective solvent.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to avoid artificially high solubility readings.
-
Dilute the filtered supernatant with an appropriate mobile phase for HPLC analysis to ensure the concentration falls within the linear range of the calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the diluted sample solutions and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table.
Hypothetical Solubility Profile of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside at 25 °C:
| Solvent | Solubility (mg/mL) | Classification |
| Purified Water | < 0.1 | Practically Insoluble |
| PBS (pH 7.4) | < 0.1 | Practically Insoluble |
| Methanol | > 100 | Very Soluble |
| Ethanol | > 100 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | > 200 | Very Soluble |
| Ethyl Acetate | > 50 | Freely Soluble |
| Dichloromethane (DCM) | > 100 | Very Soluble |
Interpretation of Results:
The hypothetical data above illustrates the expected solubility profile. The high solubility in organic solvents like DMSO, DCM, methanol, ethanol, and ethyl acetate is consistent with the increased lipophilicity conferred by the acetyl groups. The poor aqueous solubility is also expected. This information is critical for:
-
Organic Synthesis: Selecting appropriate solvents for reactions and purifications (e.g., crystallization).
-
Drug Formulation: For preclinical studies, the low aqueous solubility would necessitate formulation strategies such as the use of co-solvents or enabling formulations for in vivo administration.
-
Analytical Method Development: Choosing suitable diluents for sample preparation for techniques like HPLC or NMR.
Conclusion
The solubility profile of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a fundamental dataset for its effective utilization in scientific research and development. While its acetylated structure predicts good solubility in organic solvents and poor solubility in aqueous media, a systematic experimental determination using robust methods like the shake-flask technique is essential for obtaining precise and reliable data. The detailed protocol and methodologies presented in this guide provide a framework for researchers to confidently and accurately characterize the solubility of this important compound, thereby enabling its successful application in their work.
References
-
Le, N. K., et al. (2023, August 18). Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides. ACS Omega. [Link]
-
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Jouyban, A. (2009). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]
-
PubChem. (n.d.). Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside. [Link]
-
Cisneros, T., et al. (2022, February 11). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering. [Link]
-
precisionFDA. (n.d.). METHYL 2,3,5-TRI-O-ACETYL-L-RIBOFURANOSIDE. [Link]
-
Cisneros, T., et al. (2020, June 15). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering. [Link]
Sources
- 1. Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | C12H18O8 | CID 11231584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tuhat.helsinki.fi [tuhat.helsinki.fi]
- 5. pubs.acs.org [pubs.acs.org]
- 6. raytor.com [raytor.com]
- 7. researchgate.net [researchgate.net]
- 8. rheolution.com [rheolution.com]
Technical Deep Dive: Anomers of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Nucleoside Researchers, and CMC Leads
Executive Summary: The Gatekeeper of Nucleoside Synthesis
Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside (often abbreviated as 1-O-Me-2,3,5-tri-O-Ac-Rib ) is the stable, transportable precursor to the reactive glycosyl donors used in the synthesis of antiviral and antineoplastic nucleosides (e.g., Remdesivir, Capecitabine).
While the final stereochemistry of a nucleoside drug is typically dictated by the "neighboring group participation" of the C2-acyl group, the anomeric purity and ratio of this methyl glycoside precursor are critical critical process parameters (CPPs). They influence the kinetics of activation (acetolysis) and the consistency of the downstream Vorbrüggen coupling.
This guide provides a definitive technical analysis of the
Structural Dynamics & The Anomeric Effect
Unlike pyranosides, which lock into relatively rigid chair conformations, ribofuranosides are flexible, oscillating between "North" (C3'-endo) and "South" (C2'-endo) puckers. This flexibility complicates the definition of axial/equatorial bonds, necessitating a focus on cis/trans relationships relative to the reference C4-C5 bond.
The Two Anomers Defined[1]
| Feature | ||
| Configuration | C1-OMe is UP (cis to C5) | C1-OMe is DOWN (trans to C5) |
| C1/C2 Relationship | Trans (H1 and H2 are trans) | Cis (H1 and H2 are cis) |
| Thermodynamics | Generally kinetically favored in specific glycosylations, but less stable than | Thermodynamically favored in many solvents due to the Anomeric Effect (lone pair/ |
| Prevalence | Often the minor product in acidic methanolysis equilibrium. | Often the major product in acidic methanolysis equilibrium. |
Expert Insight: In the context of D-ribose, the terms "cis" and "trans" regarding the 1,2-substituents are the most reliable descriptors.
- -D-ribofuranoside: The 1-OMe and 2-OAc are trans.
- -D-ribofuranoside: The 1-OMe and 2-OAc are cis.
Analytical Characterization: The Self-Validating Protocol
The most common failure mode in nucleoside chemistry is misidentifying the starting anomer, leading to inconsistent reaction rates. Proton NMR (
H NMR Coupling Constants ( )
The dihedral angle between H1 and H2 dictates the splitting pattern.
-
-Anomer (Trans-relationship): The dihedral angle is approximately 90° (orthogonal). According to the Karplus curve, the coupling constant approaches zero.[1]
-
Signal: H1 appears as a singlet (s) or a very narrow doublet (
Hz).
-
-
-Anomer (Cis-relationship): The dihedral angle is significantly smaller (0°–40°).
-
Signal: H1 appears as a doublet (d) with
Hz.
-
Quantitative Data Table
| Property | Validation Method | ||
| H1 Chemical Shift ( | ~4.90 - 5.00 ppm | ~5.00 - 5.20 ppm | |
| < 1.0 Hz (Singlet) | 4.0 – 5.5 Hz (Doublet) | ||
| C1 Chemical Shift ( | ~105 - 106 ppm | ~101 - 103 ppm | |
| TLC Mobility ( | Typically Lower (more polar) | Typically Higher (less polar) | Silica (Hex/EtOAc) |
Protocol Note: When integrating NMR for ratio determination, ensure the relaxation delay (
) is sufficient (>5s), as the anomeric protons may have different T1 relaxation times.
Synthesis & Mechanistic Pathways[3][4][5][6][7]
The synthesis of the methyl glycoside is an equilibrium-driven process. The subsequent conversion to the nucleoside (Vorbrüggen) involves a "memory-erasing" intermediate.
The Synthesis Workflow (DOT Diagram)
The following diagram illustrates the conversion of D-Ribose to the Methyl Glycoside and its activation path.
Caption: Synthesis pathway from D-Ribose to the Tetra-acetyl donor via the Methyl Glycoside intermediate.
The Vorbrüggen Mechanism: Why Anomers Converge
In drug development, a common misconception is that the stereochemistry of the methyl glycoside determines the stereochemistry of the nucleoside. This is false.
-
Activation: The methyl glycoside (or tetra-acetate) is activated by a Lewis Acid (e.g., TMSOTf, SnCl
). -
Oxonium Formation: The leaving group at C1 departs, forming an oxocarbenium ion.
-
Neighboring Group Participation (NGP): The carbonyl oxygen of the C2-acetyl group attacks the C1 cation from the top face (cis to the C2 substituent), forming a five-membered 1,2-acyloxonium ion (dioxolenium).
-
Nucleophilic Attack: The silylated base (e.g., Silyl-Uracil) attacks C1 from the bottom face (trans to the C2 group) to open the ring.
-
Result: Exclusive formation of the
-nucleoside (1',2'-trans), regardless of whether the starting sugar was or .
Caption: The 1,2-acyloxonium intermediate ensures
Correction on Diagram Logic: In D-Ribose, the 2-OH is down (right in Fischer). The 2-OAc is down. The acyloxonium bridge forms on the bottom face (
-face). Therefore, the nucleophile must attack from the top face (-face). This guarantees the -nucleoside.
Experimental Protocols
Synthesis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside (Anomeric Mixture)
This protocol generates the thermodynamically controlled mixture, typically favored for bulk storage.
-
Methanolysis: Charge a reactor with D-Ribose (1.0 eq) and dry Methanol (10 vol). Add concentrated H
SO (0.05 eq) catalytically. -
Reaction: Stir at 20–25°C for 12–16 hours. Checkpoint: Monitor by TLC (CHCl
:MeOH 9:1). Ribose ( ) converts to Methyl Ribosides ( ). -
Neutralization: Add Pyridine or Amberlyst A-21 (weak base resin) to neutralize the acid. Concentrate to a syrup.
-
Acetylation: Dissolve the syrup in Pyridine (5 vol). Cool to 0°C. Add Acetic Anhydride (3.5 eq) dropwise.
-
Workup: Pour into ice water. Extract with Ethyl Acetate.[2] Wash with 1M HCl (to remove pyridine), NaHCO
, and Brine. -
Isolation: Dry over MgSO
and concentrate.-
Result: A syrup containing both
and anomers.[3] -
Purification: Flash chromatography (Hexane/EtOAc 4:1) can separate the anomers if pure standards are required.
-
Anomeric Differentiation via H NMR
Objective: Determine the
-
Sample Prep: Dissolve 10 mg of the syrup in 0.6 mL CDCl
. -
Acquisition: Acquire a standard 1D proton spectrum (16 scans minimum).
-
Analysis:
-
Locate the region 4.8 – 5.2 ppm.
-
Identify the Singlet at ~4.96 ppm (
-anomer). -
Identify the Doublet (
Hz) at ~5.08 ppm ( -anomer).
-
-
Calculation:
References
- Binkley, R. W. (1988). Modern Carbohydrate Chemistry. Marcel Dekker.
-
Niedballa, U., & Vorbrüggen, H. (1974).[4] A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660. Link
-
Iñigo, S., et al. (2005). Deprotection of peracetylated methyl D-ribosides through enzymatic alcoholysis: Different recognition of the anomers. Journal of Molecular Catalysis B: Enzymatic, 35(4-6), 146-151.
and anomers). Link - Garg, N., et al. (2010). Thermodynamic versus kinetic control in the formation of methyl ribofuranosides. Carbohydrate Research.
-
BenchChem Technical Support. (2025). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.[5][6] BenchChem Application Notes. (Protocol verification). Link
Sources
- 1. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Vorbrüggen Glycosylation [drugfuture.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Acetylated Ribofuranosides: From Discovery to Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic applications of acetylated ribofuranosides. From their early beginnings in the foundational work of carbohydrate chemistry to their indispensable role as key intermediates in the synthesis of life-saving antiviral and anticancer nucleoside analogues, this document traces the evolution of their importance. We will delve into the fundamental synthetic methodologies, explore the critical role of the acetyl group in directing stereochemical outcomes, and provide detailed experimental protocols for the preparation of key acetylated ribofuranoside derivatives. Furthermore, this guide will illuminate the practical application of these vital building blocks in the development of prominent pharmaceuticals, offering a blend of historical context, mechanistic insight, and practical guidance for professionals in the field of drug discovery and development.
Historical Perspective: The Dawn of Ribose Chemistry and the Advent of Acetylation
The story of acetylated ribofuranosides is intrinsically linked to the elucidation of the structure and function of nucleic acids. In the late 19th and early 20th centuries, the pioneering work of Emil Fischer laid the groundwork for carbohydrate chemistry, including the synthesis of various sugars.[1] His groundbreaking research on purine and sugar synthesis earned him the Nobel Prize in Chemistry in 1902.[2][3][4] While Fischer's work established the foundations, it was the subsequent research of Phoebus Levene and his contemporaries that identified D-ribose as a crucial component of nucleic acids, distinguishing it from deoxyribose found in DNA.
The deliberate synthesis of an acetylated ribofuranoside derivative can be traced back to the mid-20th century, with significant contributions from researchers focused on nucleoside synthesis. A notable early method for the preparation of tetra-O-acetyl-D-ribofuranose was described by Guthrie and Smith in 1968.[5][6] Their approach involved a three-step process of acetal formation, acetylation with acetic anhydride in pyridine, and finally acetolysis using acetic acid and acetic anhydride in the presence of sulfuric acid.[5][6] This method, although effective, often resulted in a mixture of α and β anomers, necessitating purification.[5]
The rationale for acetylating ribose was driven by the need to protect its hydroxyl groups and to modulate its reactivity for subsequent glycosylation reactions. The acetyl group proved to be an ideal protecting group for several reasons: it is easily introduced, stable under a variety of reaction conditions, and can be removed under mild basic conditions.[7][8][9][10] Most importantly, as we will explore in detail, the acetyl group at the C2' position plays a crucial role in directing the stereochemistry of glycosidic bond formation.
The Chemistry of Acetylated Ribofuranosides: Synthesis and Mechanistic Insights
The ability to efficiently and stereoselectively synthesize nucleosides is a cornerstone of medicinal chemistry. Acetylated ribofuranosides are central to this endeavor, serving as versatile glycosyl donors.
The Strategic Importance of the Acetyl Group
The choice of acetyl groups as protecting agents in ribofuranoside chemistry is a calculated one, offering several distinct advantages:[7][8][11]
-
Enhanced Stability and Solubility: Acetylation increases the lipophilicity of the highly polar ribose, improving its solubility in organic solvents commonly used in synthesis.[11]
-
Activation of the Anomeric Center: The electron-withdrawing nature of the acetyl groups makes the anomeric carbon more electrophilic and susceptible to nucleophilic attack by a nucleobase.
-
Stereochemical Control through Neighboring Group Participation: This is arguably the most critical function of the 2'-O-acetyl group. During glycosylation, the 2'-acetyl group can participate in the reaction by forming a cyclic acyloxonium ion intermediate. This intermediate blocks one face of the ribofuranose ring, forcing the incoming nucleobase to attack from the opposite face, leading to the preferential formation of the desired β-anomer.[12] This stereodirecting effect is fundamental to the synthesis of biologically active nucleosides, which are typically in the β-configuration.
The following diagram illustrates the mechanism of neighboring group participation by the 2'-acetyl group during a glycosylation reaction.
Caption: Mechanism of neighboring group participation by the 2'-acetyl group.
Key Synthetic Methodologies
Two primary methods have dominated the landscape of nucleoside synthesis using acetylated ribofuranosides: the Koenigs-Knorr reaction and the more contemporary Vorbrüggen glycosylation.
The Koenigs-Knorr Reaction: One of the oldest methods for glycosidic bond formation, the Koenigs-Knorr reaction typically involves the reaction of a glycosyl halide (often prepared from an acetylated sugar) with an alcohol (or a nucleobase) in the presence of a promoter, such as a silver or mercury salt. While historically significant, this method has been largely superseded due to the use of stoichiometric heavy metal promoters and sometimes harsh reaction conditions.
The Vorbrüggen Glycosylation: The Vorbrüggen glycosylation, also known as the silyl-Hilbert-Johnson reaction, is the most widely used method for nucleoside synthesis today.[12] It involves the reaction of a silylated nucleobase with a peracylated sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose or 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst, commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).[13][14][15] The silylation of the nucleobase increases its nucleophilicity and solubility in organic solvents. The reaction generally proceeds with high stereoselectivity to afford the β-nucleoside, thanks to the neighboring group participation of the 2'-acyl group.
The general workflow for a Vorbrüggen glycosylation is depicted below.
Sources
- 1. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 2. Purine and sugar chemistry on solid phase--100 years after the Emil Fischer's Chemistry Nobel Prize 1902 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. study.com [study.com]
- 4. researchgate.net [researchgate.net]
- 5. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 6. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 7. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. labinsights.nl [labinsights.nl]
- 12. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 13. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Synthesis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside from D-ribose: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Significance of a Versatile Ribofuranoside Building Block
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a pivotal intermediate in the synthesis of a wide array of biologically significant molecules, most notably nucleoside analogues that form the backbone of numerous antiviral and anticancer therapeutics. The strategic placement of acetyl protecting groups on the D-ribose scaffold renders the molecule stable for subsequent chemical modifications while allowing for selective deprotection when required. Its synthesis from the readily available and inexpensive starting material, D-ribose, makes it an economically viable and crucial component in the drug discovery and development pipeline.
This application note provides a comprehensive guide to the synthesis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations. By elucidating the causality behind the experimental choices, this document aims to empower researchers to confidently and efficiently produce this valuable synthetic intermediate.
Strategic Overview of the Synthesis
The transformation of D-ribose into its tri-O-acetylated methyl furanoside derivative is efficiently achieved in a two-step process. The first step involves the acid-catalyzed Fischer glycosidation of D-ribose with methanol to selectively form the methyl D-ribofuranoside. This is followed by the complete acetylation of the hydroxyl groups using acetic anhydride in the presence of pyridine.
Figure 1: Overall workflow for the synthesis.
Part 1: Kinetically Controlled Fischer Glycosidation
Mechanistic Insights
The Fischer glycosidation is a classic acid-catalyzed reaction between a reducing sugar and an alcohol to form a glycoside[1]. The reaction proceeds via a protonated hemiacetal intermediate, which then eliminates water to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by the alcohol on this intermediate yields the glycoside.
A critical aspect of the Fischer glycosidation of D-ribose is the control of ring size. Ribose can exist in equilibrium between its furanose (five-membered ring) and pyranose (six-membered ring) forms. The furanoside is the kinetically favored product, meaning it is formed faster, while the pyranoside is the thermodynamically more stable product[2][3]. Therefore, to maximize the yield of the desired methyl D-ribofuranoside, the reaction is conducted under conditions that favor kinetic control, primarily through shorter reaction times[1].
Figure 2: Mechanism of Fischer Glycosidation.
Experimental Protocol: Methyl D-ribofuranoside
This protocol is optimized for the preferential formation of the methyl furanoside.
Materials:
-
D-Ribose
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride (AcCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend D-ribose (1.0 eq) in anhydrous methanol (10 mL per gram of D-ribose).
-
Acid Catalyst Generation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (0.1 eq) dropwise to the stirred suspension. The acetyl chloride reacts with methanol to generate HCl in situ, which serves as the acid catalyst.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: ethyl acetate/methanol 9:1). The starting material (D-ribose) is highly polar and will have a low Rf value, while the product will be less polar.
-
Neutralization: Once the reaction is complete (disappearance of the starting material spot on TLC), neutralize the excess acid by slowly adding solid sodium bicarbonate until effervescence ceases.
-
Workup: Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain a crude syrup.
-
Purification: Purify the crude methyl D-ribofuranoside by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. This will separate the desired furanoside from any pyranoside isomers and other impurities. The product is typically a colorless oil.
Part 2: Exhaustive Acetylation of Methyl D-ribofuranoside
Mechanistic Insights
The acetylation of the hydroxyl groups of methyl D-ribofuranoside is achieved using acetic anhydride with pyridine. In this reaction, pyridine serves a dual role: it acts as a solvent and as a base to neutralize the acetic acid byproduct formed during the reaction[4]. The mechanism involves the nucleophilic attack of the hydroxyl groups on the electrophilic carbonyl carbon of acetic anhydride. The reaction is driven to completion by using an excess of acetic anhydride. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for sterically hindered hydroxyl groups, by forming a highly reactive N-acylpyridinium intermediate.
Figure 3: Mechanism of Acetylation with Acetic Anhydride and Pyridine.
Experimental Protocol: Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
Materials:
-
Methyl D-ribofuranoside (from Part 1)
-
Anhydrous Pyridine
-
Acetic Anhydride (Ac₂O)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: Dissolve the purified methyl D-ribofuranoside (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material) in a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (3.5 eq, a slight excess for each hydroxyl group) dropwise with stirring[5].
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis (eluent: ethyl acetate/hexanes 1:1) indicates the complete consumption of the starting material. The product will have a higher Rf value than the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the pyridine. Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside as a colorless oil[6].
Data Presentation and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| D-Ribose | C₅H₁₀O₅ | 150.13 | White solid |
| Methyl D-ribofuranoside | C₆H₁₂O₅ | 164.16 | Colorless oil |
| Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | C₁₂H₁₈O₈ | 290.27 | Colorless oil |
¹H NMR Data for Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside (in CDCl₃): The proton NMR spectrum of the final product is expected to show characteristic signals for the acetyl methyl protons around δ 2.0-2.2 ppm, the methoxy protons around δ 3.4 ppm, and the sugar ring protons in the region of δ 4.0-5.5 ppm. The anomeric proton typically appears as a distinct signal.
¹³C NMR Data for Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside (in CDCl₃): The carbon NMR spectrum will display signals for the carbonyl carbons of the acetyl groups around δ 170 ppm, the anomeric carbon, and the other sugar ring carbons, as well as the methyl carbons of the acetyl and methoxy groups.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and frequently cited synthetic transformations in carbohydrate chemistry. The progress of each reaction can be reliably monitored by TLC, providing a clear indication of reaction completion and the formation of the desired product. The purification by silica gel chromatography is a standard and effective method for isolating the target compounds in high purity. The structural integrity of the final product can be unequivocally confirmed by standard spectroscopic techniques such as ¹H and ¹³C NMR spectroscopy.
References
- Fischer, E. (1893). Ueber die Glucoside der Alkohole. Berichte der deutschen chemischen Gesellschaft, 26(3), 2400-2412.
- Masui, S., Manabe, Y., Hirao, K., Shimoyama, A., Fukuyama, T., Ryu, I., & Fukase, K. (2019). Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides. Synlett, 30(03), 397-400.
- Kamerling, J. P., & Gerwig, G. J. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Molecules, 27(19), 6383.
- Thermo Fisher Scientific. O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2).
- PubChem. Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside.
- BenchChem.
- Google Patents. (2005). Process for producing a ribofuranose. EP1537134B1.
- Teledyne ISCO.
- ChemicalBook.
- PrepChem. Synthesis of 2,3,5-Tri-O-acetyl-β-D-ribofuranosyl bromide.
- Wikipedia.
- Google Patents. (1977). Acetylation process for nucleoside compounds. US4022963A.
- ResearchGate. (2014).
- Royal Society of Chemistry. (2018). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides.
- ERIC. (2010). Glycosidation of Methanol with Ribose: An Interdisciplinary Undergraduate Laboratory Experiment.
- ResearchGate. (2018). (PDF) Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing.
- ResearchGate. (2019). Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides | Request PDF.
- Sigma-Aldrich.
- ResearchGate. (2015).
- PMC. (2018).
- University of Pretoria. (2012). CHAPTER 6 6.
Sources
- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 2. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERIC - EJ918444 - Glycosidation of Methanol with Ribose: An Interdisciplinary Undergraduate Laboratory Experiment, Journal of Chemical Education, 2010-Jul [eric.ed.gov]
- 4. researchgate.net [researchgate.net]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
Application Note: A Detailed Protocol for the Synthesis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, a pivotal intermediate in the synthesis of various nucleoside analogues for therapeutic applications. The described methodology begins with the readily available D-ribose and proceeds through an acid-catalyzed Fischer glycosidation to form the methyl furanoside, followed by a complete acetylation of the hydroxyl groups. This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices, detailed procedural steps, and troubleshooting advice to ensure reproducibility and high yields.
Introduction
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a valuable protected form of D-ribose, widely employed as a glycosyl donor in the synthesis of ribonucleosides, a class of compounds essential to antiviral and anticancer drug discovery. The acetyl protecting groups offer stability during certain synthetic manipulations while allowing for straightforward deprotection under basic conditions. The methyl glycoside at the anomeric (C-1) position provides a stable linkage that can be activated or displaced in subsequent glycosylation reactions. This protocol details a reliable and scalable method for its preparation, emphasizing the chemical principles and practical considerations for each step.
Overall Synthesis Workflow
The synthesis is a two-stage process that first establishes the methyl glycoside at the anomeric carbon, followed by the protection of the remaining hydroxyl groups via acetylation.
Caption: Overall workflow for the synthesis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| D-Ribose | ≥99% | Sigma-Aldrich | Starting material. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reagent and solvent. Must be dry. |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | VWR | Acid catalyst. Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | EMD Millipore | For neutralization. |
| Acetic Anhydride (Ac₂O) | ≥99% | Alfa Aesar | Acetylating agent. Corrosive and lachrymatory. |
| Pyridine | Anhydrous | Acros Organics | Solvent and base catalyst. Use in a fume hood. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent. |
| Hexanes | ACS Grade | VWR | Chromatography eluent. |
| Hydrochloric Acid (HCl) | 1 M solution | Sigma-Aldrich | For aqueous work-up. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Millipore | For reaction monitoring. |
Experimental Protocol: Step-by-Step Methodology
Part A: Synthesis of Methyl D-ribofuranoside (Fischer Glycosidation)
This initial step converts D-ribose into its methyl furanoside via an acid-catalyzed reaction with methanol. This reaction, known as the Fischer glycosidation, is an equilibrium process.[1][2] Using the alcohol as the solvent drives the equilibrium towards the glycoside product. Shorter reaction times and controlled temperatures favor the formation of the kinetically preferred furanoside ring structure over the more thermodynamically stable pyranoside.[3][4]
Procedure:
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add D-ribose (15.0 g, 100 mmol).
-
Dissolution: Add 250 mL of anhydrous methanol to the flask. Stir the suspension at room temperature until the D-ribose is partially dissolved.
-
Catalyst Addition: Cool the flask in an ice-water bath (0-5 °C). While stirring, slowly add concentrated sulfuric acid (1.5 mL) dropwise.
-
Causality: The addition must be slow and with cooling as the dissolution of sulfuric acid in methanol is highly exothermic. This prevents potential degradation of the sugar. The acid protonates the anomeric hydroxyl group, making it a good leaving group (water) and allowing for nucleophilic attack by methanol.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (20-25 °C) for 3-4 hours. The reaction should become a clear, homogeneous solution.
-
Monitoring: The reaction can be monitored by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent). The product methyl ribofuranoside will have a higher Rf value than the starting D-ribose.
-
-
Neutralization: After the reaction is complete, cool the flask again in an ice bath. Slowly add solid sodium bicarbonate in small portions with vigorous stirring until gas evolution ceases (pH ≈ 7).
-
Trustworthiness: This step is critical. Failure to completely neutralize the acid catalyst will lead to product hydrolysis and charring during the subsequent solvent evaporation.
-
-
Isolation: Filter the white precipitate (sodium sulfate) using a Büchner funnel. Wash the solid with a small amount of methanol.
-
Concentration: Concentrate the combined filtrate under reduced pressure (rotary evaporator) at a bath temperature below 40 °C. This will yield crude Methyl D-ribofuranoside as a viscous, colorless to pale yellow oil. The crude product is typically a mixture of α and β anomers and is used directly in the next step without further purification.
Part B: Synthesis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside (Acetylation)
In this step, the free hydroxyl groups of the methyl ribofuranoside are protected as acetate esters. Acetic anhydride is the acetyl source, and pyridine serves as both a base to neutralize the acetic acid byproduct and a catalyst to activate the acetic anhydride.
Procedure:
-
Reaction Setup: Place the crude Methyl D-ribofuranoside from Part A into a dry 500 mL round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Place the flask in an ice-water bath. Add 150 mL of anhydrous pyridine, followed by the slow, dropwise addition of acetic anhydride (57 mL, 600 mmol). An exotherm may be observed. Maintain the internal temperature below 20 °C during the addition.
-
Expertise: Pyridine is an excellent solvent for this reaction and activates the acetic anhydride by forming a highly reactive acetylpyridinium ion intermediate, which is then attacked by the sugar's hydroxyl groups.
-
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight (12-16 hours).
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 50 mL of cold water to quench the excess acetic anhydride. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a 1 L separatory funnel and dilute with 300 mL of ethyl acetate.
-
Aqueous Work-up:
-
Wash the organic layer sequentially with 1 M HCl (3 x 150 mL) or until the aqueous layer is acidic. Purpose: To remove the pyridine.
-
Wash with saturated aqueous NaHCO₃ solution (2 x 150 mL) or until gas evolution ceases. Purpose: To remove acetic acid.
-
Wash with brine (1 x 100 mL). Purpose: To remove residual water and aid in layer separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
Part C: Purification
The crude product is purified by flash column chromatography to isolate the desired Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside.
-
Column Preparation: Pack a silica gel column using a slurry method with a Hexanes:Ethyl Acetate (3:1) eluent system.
-
Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc in hexanes and gradually increasing to 40%).
-
Fraction Collection: Collect fractions and monitor by TLC (staining with potassium permanganate or p-anisaldehyde solution).
-
Isolation: Combine the pure fractions containing the product (typically Rf ≈ 0.4 in 2:1 Hexanes:EtOAc) and concentrate under reduced pressure to yield Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside as a clear, colorless oil.
Characterization and Expected Results
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₈O₈[5] |
| Molecular Weight | 290.27 g/mol [5] |
| Appearance | Colorless oil |
| Yield | 65-75% over two steps |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step A: Low yield or charring | Incomplete neutralization of acid catalyst; overheating during concentration. | Ensure complete neutralization with NaHCO₃ before evaporation. Keep bath temperature below 40 °C. |
| Step B: Incomplete acetylation | Insufficient acetic anhydride or reaction time; wet reagents/glassware. | Use a larger excess of Ac₂O. Allow the reaction to run for 24 hours. Ensure all reagents and glassware are anhydrous. |
| Difficult purification | Co-elution of anomers or impurities. | Use a shallower solvent gradient during chromatography for better separation. Ensure complete removal of pyridine during work-up as it can interfere. |
| Product appears dark/colored | Some degradation may have occurred. | If the color is faint, it may not affect the next step. For high purity, repeat chromatography or consider a charcoal treatment before the final concentration. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors.
-
Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle exclusively in a fume hood.
References
- BenchChem. (2025). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. BenchChem Technical Support.
- Google Patents. (n.d.). EP1537134B1 - Process for producing a ribofuranose.
- PubChem. (n.d.). Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside.
- Wikipedia. (n.d.).
- Bionity.com. (n.d.).
- Hotha, S., & Tripathi, A. (2019). Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides. The Journal of Organic Chemistry, 84(3), 1599-1605.
- Weiss, R., et al. (2018). Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing. Monatshefte für Chemie - Chemical Monthly, 149(12), 2269-2276.
- Bornaghi, L. F., & Poulsen, S. A. (2005). Microwave-accelerated Fischer glycosylation. Tetrahedron Letters, 46(20), 3485-3488.
- Aston Publications. (2026).
Sources
- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 2. Fischer_glycosidation [bionity.com]
- 3. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | C12H18O8 | CID 11231584 - PubChem [pubchem.ncbi.nlm.nih.gov]
use of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside in nucleoside synthesis
Application Note & Protocol
Topic: Strategic Use of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside in Modern Nucleoside Synthesis
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and biotechnology.
Executive Summary
The synthesis of nucleoside analogues remains a cornerstone of therapeutic development, particularly in the fields of antiviral and anticancer research.[1][2][3] The strategic selection of starting materials is paramount for achieving high yields and the desired stereochemistry. This guide provides an in-depth analysis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside as a versatile glycosyl donor for the synthesis of a wide array of nucleosides. We will focus on the principles and execution of the Vorbrüggen glycosylation, a robust and widely adopted method that leverages this key intermediate.[4][5] This document offers not only step-by-step protocols but also delves into the mechanistic rationale behind the procedural choices, empowering researchers to optimize outcomes and troubleshoot potential challenges.
The Foundational Role of Acetyl-Protected Ribose
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside serves as an electrophilic sugar precursor in the crucial C-N bond-forming reaction with a heterocyclic base.[4] The utility of this reagent is defined by two key structural features:
-
Acetyl Protecting Groups: The acetyl groups at the C2, C3, and C5 positions serve multiple functions. They enhance the solubility of the sugar in organic solvents, prevent unwanted side reactions at the hydroxyl groups, and, most critically, the C2-acetyl group provides stereochemical control during glycosylation.
-
Anomeric Methyl Group: The methyl glycoside at the C1 (anomeric) position acts as a leaving group. In the presence of a strong Lewis acid, this group is eliminated to generate a reactive electrophilic intermediate, which is then intercepted by the nucleobase.
The primary advantage of using an acetyl-protected ribose with a participating group at the C2 position is the ability to selectively form the β-nucleoside.[4] This stereoisomer is essential for the biological activity of most naturally occurring and therapeutic nucleosides.
The Vorbrüggen Glycosylation: Mechanism and Stereocontrol
The Silyl-Hilbert-Johnson, or Vorbrüggen, reaction is the most prevalent method for nucleoside synthesis due to its mild conditions and broad applicability.[4][5] The reaction involves the coupling of a silylated nucleophilic base with an electrophilic sugar derivative, such as Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, in the presence of a Lewis acid catalyst.[4]
The Mechanism Unveiled:
-
Activation of the Glycosyl Donor: The Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate, TMSOTf) coordinates to the anomeric methoxy group and the ring oxygen, facilitating the departure of the methoxy group.
-
Neighboring Group Participation: The acetyl group at the C2 position plays a pivotal role. Its carbonyl oxygen attacks the anomeric carbon from the α-face, forming a stable cyclic acyloxonium ion intermediate (a 1,2-dioxolenium ion).[4][6]
-
Stereoselective Nucleophilic Attack: This cyclic intermediate effectively blocks the α-face of the ribose ring. Consequently, the incoming silylated nucleobase can only attack the anomeric carbon from the opposite, or β-face.
-
Product Formation: The nucleophilic attack results in the formation of the desired β-N-glycosidic bond, yielding the protected nucleoside.
This neighboring group participation is the cornerstone of the reaction's high stereoselectivity, making it a reliable method for producing biologically relevant β-nucleosides.[4]
Experimental Workflow and Protocols
The synthesis of a nucleoside using this methodology can be broken down into three primary stages: silylation of the nucleobase, the glycosylation reaction, and final deprotection.
Protocol 1: Silylation of Uracil
Objective: To prepare persilylated uracil for the glycosylation reaction. Silylation enhances the nucleophilicity of the nitrogen atoms and increases the solubility of the base in anhydrous organic solvents.[6][7]
Materials:
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl) or Ammonium Sulfate (catalytic)
-
Anhydrous acetonitrile or toluene
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Add Uracil (1.0 eq) to the flask.
-
Add anhydrous solvent (e.g., acetonitrile).
-
Add HMDS (2.5-3.0 eq) to the suspension.
-
Add a catalytic amount of TMSCl (0.1 eq).
-
Heat the reaction mixture to reflux (approx. 80-85 °C) under a nitrogen atmosphere. The suspension should gradually become a clear, homogeneous solution as the silylation proceeds.
-
Maintain reflux for 2-4 hours or until the solution is completely clear.
-
Cool the reaction mixture to room temperature. The solvent and excess silylating agent are typically removed under reduced pressure to yield the persilylated uracil as an oil or solid, which is used immediately in the next step without further purification.
Protocol 2: Vorbrüggen Glycosylation
Objective: To couple the silylated uracil with Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside to form the protected nucleoside.
Materials:
-
Persilylated Uracil (from Protocol 1)
-
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside (1.0-1.2 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 eq)
-
Anhydrous acetonitrile (or 1,2-dichloroethane)
Procedure:
-
To the flask containing the freshly prepared persilylated uracil, add anhydrous acetonitrile via syringe under a nitrogen atmosphere.
-
Add Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside (1.1 eq) dissolved in a small amount of anhydrous acetonitrile.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TMSOTf (1.2 eq) dropwise via syringe. The addition is often exothermic. Maintain the temperature between 0-5 °C during addition.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure, protected nucleoside (2',3',5'-Tri-O-acetyluridine).
Protocol 3: Deprotection of the Nucleoside (Zemplén Conditions)
Objective: To remove the acetyl protecting groups from the ribose moiety to yield the final nucleoside.
Materials:
-
2',3',5'-Tri-O-acetyluridine (from Protocol 2)
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe), 0.5 M solution in MeOH (catalytic)
-
Dowex-50 (H⁺ form) resin
Procedure:
-
Dissolve the protected nucleoside in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, neutralize the mixture by adding Dowex-50 (H⁺) resin until the pH is neutral (approx. pH 7).
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization to yield pure uridine.
Data Summary and Expected Outcomes
The Vorbrüggen reaction is highly versatile. The following table summarizes typical conditions and expected outcomes for the synthesis of both pyrimidine and purine nucleosides.
| Parameter | Pyrimidine Synthesis (Uridine) | Purine Synthesis (Adenosine) | Rationale & Insights |
| Nucleobase | Uracil | N⁶-Benzoyladenine | Purine amino groups must be protected (e.g., with benzoyl) to prevent side reactions.[8] |
| Silylating Agent | HMDS, TMSCl (cat.) | BSA or HMDS | BSA is a stronger silylating agent, often preferred for less reactive purines.[7] |
| Lewis Acid | TMSOTf (1.2-1.5 eq) | TMSOTf or SnCl₄ (1.2-1.5 eq) | TMSOTf is generally milder and effective.[7][9] SnCl₄ is a stronger Lewis acid and can be used if TMSOTf is ineffective.[4] |
| Solvent | Acetonitrile (MeCN) | 1,2-Dichloroethane (DCE) or MeCN | Solvent choice can influence reaction rate and, in some cases, the ratio of N-7/N-9 regioisomers in purine synthesis.[9] |
| Temperature | 0 °C to RT | RT to 60 °C | Purine glycosylations may require higher temperatures to achieve reasonable reaction rates. |
| Typical Yield | 70-90% | 60-85% | Yields are generally high but depend on the purity of reagents and anhydrous conditions. |
| Stereoselectivity | >98% β-anomer | >95% β-anomer | Excellent β-selectivity is expected due to the C2-acetyl neighboring group participation.[4] |
Field-Proven Insights & Troubleshooting
-
Anhydrous Conditions are Critical: The presence of moisture will rapidly quench the Lewis acid and hydrolyze the silylated nucleobase, leading to significantly lower yields. All glassware should be flame- or oven-dried, and anhydrous solvents must be used.
-
Regioselectivity in Purine Synthesis: Purines have two potential glycosylation sites (N-7 and N-9). While the N-9 isomer is typically the thermodynamically favored and desired product, a mixture can sometimes form.[4][9] Reaction conditions, such as solvent and temperature, can be optimized to favor the N-9 product. Generally, more polar solvents and lower temperatures favor the kinetic N-7 product, while nonpolar solvents and higher temperatures favor the thermodynamic N-9 product.
-
Lewis Acid Stoichiometry: A stoichiometric amount of Lewis acid is often required because it can be complexed by the nitrogen atoms of the heterocyclic base.[10] For particularly basic nucleobases, an excess of the Lewis acid may be necessary.
-
Incomplete Silylation: If the silylation step is incomplete, the free nucleobase is often insoluble in the reaction solvent and is not sufficiently nucleophilic, resulting in no reaction or very low conversion. Ensuring the formation of a clear solution during silylation is a good indicator of success.
Conclusion
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a highly effective and reliable glycosyl donor for the stereoselective synthesis of β-nucleosides. When used in the context of the Vorbrüggen glycosylation, it provides a robust platform for accessing a diverse range of pyrimidine and purine nucleoside analogues. A thorough understanding of the underlying mechanism, particularly the role of the C2-acetyl group in directing stereochemistry, combined with meticulous execution of the experimental protocols, will enable researchers to consistently achieve high yields of the desired products, accelerating discovery in drug development and chemical biology.
References
-
Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Chapter 3: Nucleosides and Nucleotides. Retrieved from [Link]
-
MDPI. (2021, June 16). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Retrieved from [Link]
-
RSC Publishing. (n.d.). C-nucleoside studies. Part 6. Synthesis of 3-[2,3,5-tri-O-benzyl-β-(and α) -D-ribofuranosyl]prop-2-yn-1-ol and related compounds; a new synthesis of 3(5)-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Vorbrüggen Glycosylation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis Of Nucleosides | Request PDF. Retrieved from [Link]
-
ACS Publications. (2011, September 9). Preparation of Nucleosides Derived from 2-Nitroimidazole and d-Arabinose, d-Ribose, and d-Galactose by the Vorbrüggen Method and Their Conversion to Potential Precursors for Tracers To Image Hypoxia. Retrieved from [Link]
-
MDPI. (2017, January 5). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. Retrieved from [Link]
-
ACS Publications. (2025, July 2). Frustrated Lewis Acid-Catalyzed C–N Coupling for the Stereoselective Synthesis of Nucleoside Analogs. Retrieved from [Link]
-
PubMed. (2022, July 4). Practical and concise synthesis of nucleoside analogs. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Practical and concise synthesis of nucleoside analogs. Retrieved from [Link]
-
Madridge Publishers. (2018, March 16). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]
-
ACS Publications. (2013, October 3). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]
-
PNAS. (n.d.). Abiotic synthesis of purine and pyrimidine ribonucleosides in aqueous microdroplets. Retrieved from [Link]
-
Semantic Scholar. (2017, March 17). Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism. Retrieved from [Link]
-
ACS Publications. (n.d.). A New Synthesis of Purine Nucleosides. The Synthesis of Adenosine, Guanosine and 2,6-Diamino-9-β-D-ribofuranosylpurine1. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Formation of a ??-Pyrimidine Nucleoside by a Free Pyrimidine Base and Ribose in a Plausible Prebiotic Reaction. Retrieved from [Link]
-
ACS Publications. (2015, September 10). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Retrieved from [Link]
-
Indiana State University. (1997, December 4). Purine and Pyrimidine Metabolism. Retrieved from [Link]
-
SciSpace. (n.d.). Nucleobase Protection of Deoxyribo‐ and Ribonucleosides. Retrieved from [Link]
-
PubMed. (2003, February 7). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose.
Sources
- 1. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical and concise synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical and concise synthesis of nucleoside analogs | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 5. Vorbrüggen Glycosylation [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Glycosylation Reactions with Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Ribofuranosides in Modern Therapeutics
The D-ribofuranose motif is a cornerstone of numerous bioactive molecules, most notably nucleosides and their analogues, which are fundamental to the development of antiviral and anticancer therapies. The precise and stereocontrolled construction of the glycosidic bond is therefore a critical step in the synthesis of these life-saving drugs. Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside serves as a versatile and reliable glycosyl donor for these intricate transformations. Its acetyl protecting groups offer a balance of stability for handling and reactivity for efficient glycosylation. This guide provides an in-depth exploration of glycosylation reactions utilizing this key building block, with a focus on practical, field-proven protocols and the underlying mechanistic principles that govern their success.
Core Principles of Glycosylation with Acetylated Ribofuranosides
Glycosylation reactions are fundamentally a coupling of a glycosyl donor (in this case, Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside) and a glycosyl acceptor, which possesses a nucleophilic group (typically a hydroxyl or an amine). The reaction is orchestrated by an activator, often a Lewis acid, which facilitates the departure of the anomeric methoxy group and generates a highly reactive oxocarbenium ion intermediate.[1]
The stereochemical outcome of the glycosylation is a critical consideration. The presence of an acetyl group at the C-2 position of the ribofuranoside donor can exert a "neighboring group participation" effect. This involves the formation of a transient acetoxonium ion, which shields one face of the ribose ring, leading to the preferential formation of the 1,2-trans-glycoside.[1][2] However, the furanose ring is conformationally flexible, and reaction conditions can significantly influence the anomeric ratio of the product.[3]
Factors influencing the stereoselectivity and yield of the reaction include the nature of the Lewis acid catalyst, the solvent, the temperature, and the reactivity of the glycosyl acceptor.[4][5]
Visualizing the Glycosylation Pathway
The following diagram illustrates the generalized mechanism for a Lewis acid-catalyzed glycosylation reaction with Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside.
Sources
- 1. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 2. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
role of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside in antiviral drug synthesis
Application Note: The Role of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside in Antiviral Drug Synthesis
Target Audience: Synthetic Organic Chemists, Medicinal Researchers, and Process Development Scientists.
Executive Summary & Strategic Importance
The synthesis of nucleoside analogue-based antiviral drugs—such as Ribavirin, 6-Azauridine, and emerging triazole derivatives—relies heavily on the precise construction of the
To circumvent this, chemists utilize Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside (MTAR) . By first reacting D-ribose with methanolic acid, the furanose ring is thermodynamically locked as a methyl glycoside. Subsequent acetylation yields MTAR, a stable, isolable intermediate[1]. MTAR is then subjected to acetolysis to form the universal glycosyl donor, 1,2,3,5-tetra-O-acetyl-
Mechanistic Insight: The Vorbrüggen Glycosylation
The transformation of MTAR-derived tetraacetate into an active antiviral drug is governed by the Vorbrüggen glycosylation . This reaction is a masterclass in exploiting neighboring group participation (anchimeric assistance) to achieve absolute stereocontrol.
-
Lewis Acid Activation: A potent Lewis acid, typically Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (
), coordinates to the anomeric acetate of the tetraacetate, facilitating its departure as a leaving group[3]. -
Oxocarbenium Formation & Anchimeric Assistance: The departure of the acetate generates an electrophilic oxocarbenium ion. Immediately, the carbonyl oxygen of the adjacent 2'-O-acetyl group attacks the anomeric center from the
-face, forming a cyclic, resonance-stabilized acyloxonium ion. This neighboring group effect effectively blocks the -face of the sugar ring[4]. -
Stereoselective Nucleophilic Attack: The nucleobase (e.g., 1,2,4-triazole-3-carboxamide for Ribavirin) is pre-activated via persilylation using N,O-bis(trimethylsilyl)acetamide (BSA). The silylated nucleobase acts as a strong nucleophile, attacking the acyloxonium intermediate exclusively from the unhindered
-face. This guarantees the formation of the biologically active -anomer[4].
Workflow of antiviral nucleoside synthesis from D-Ribose via the MTAR intermediate.
Experimental Protocols
The following protocols outline the self-validating workflow for synthesizing Ribavirin starting from MTAR.
Protocol A: Acetolysis of MTAR to 1,2,3,5-Tetra-O-acetyl- -D-ribofuranose
Causality: The methoxy group of MTAR is a poor leaving group. Acetolysis replaces it with an acetoxy group, creating the highly reactive glycosyl donor required for the Vorbrüggen reaction[1].
-
Reaction Setup: Dissolve MTAR (1.0 eq) in a mixture of glacial acetic acid (5.0 eq) and acetic anhydride (5.0 eq) under an inert argon atmosphere.
-
Catalysis: Cool the reaction mixture to 0 °C using an ice bath. Add concentrated
(0.05 eq) dropwise. Note: Strict temperature control is required here to prevent the degradation of the furanose ring into complex polymeric mixtures. -
Propagation & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via TLC (Hexane/Ethyl Acetate 7:3). The disappearance of the MTAR spot validates reaction completion.
-
Workup: Pour the mixture into crushed ice to hydrolyze excess acetic anhydride. Extract with Dichloromethane (DCM) (
mL). Wash the combined organic layers with cold saturated until CO evolution ceases (validating the neutralization of acetic acid). -
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo to yield the tetraacetate as a viscous syrup or white solid.
Protocol B: Vorbrüggen Glycosylation (Synthesis of Protected Ribavirin)
Causality: BSA is used to persilylate the 1,2,4-triazole-3-carboxamide nucleobase, significantly enhancing its solubility and nucleophilicity. TMSOTf is chosen as the Lewis acid due to its high efficiency in generating the oxocarbenium ion without complexing irreversibly with the triazole nitrogens[2],[3].
-
Silylation: Suspend 1,2,4-triazole-3-carboxamide (1.05 eq) in anhydrous Acetonitrile (MeCN). Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq). Heat the suspension to 60 °C. Self-Validation: The opaque suspension will turn into a completely clear, homogenous solution within 30-45 minutes, visually confirming complete silylation.
-
Donor Addition: Cool the solution slightly and add 1,2,3,5-tetra-O-acetyl-
-D-ribofuranose (1.0 eq) dissolved in a minimal amount of anhydrous MeCN. -
Activation: Add TMSOTf (1.2 eq) dropwise. Heat the reaction mixture back to 60 °C for 4–6 hours.
-
Quenching: Cool the reaction to 0 °C and quench precisely with cold saturated
. Causality: Immediate neutralization of TMSOTf is critical; prolonged exposure to strong acid during workup can cause anomerization or cleavage of the newly formed glycosidic bond. -
Purification: Extract with DCM, dry, concentrate, and purify via silica gel flash chromatography (DCM/MeOH 95:5) to isolate 1-(2,3,5-tri-O-acetyl-
-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide.
Protocol C: Global Deprotection (Ammonolysis)
Causality: Mild basic conditions are required to cleave the ester protecting groups without hydrolyzing the primary carboxamide on the triazole ring or cleaving the glycosidic bond[2].
-
Deprotection: Dissolve the protected nucleoside in 7N Ammonia in Methanol (
/MeOH). Stir at room temperature for 12–16 hours. -
Isolation: Concentrate the solution in vacuo to a thick residue. Triturate the residue with cold ethanol. The active pharmaceutical ingredient, Ribavirin, will precipitate as a white crystalline solid. Filter and dry under high vacuum.
Quantitative Data Presentation
The versatility of the MTAR-derived tetraacetate is demonstrated by its application across various antiviral targets. The table below summarizes the optimized Vorbrüggen conditions for key nucleoside analogues.
| Antiviral Target / Intermediate | Nucleobase | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Reference |
| Ribavirin (Protected) | 1,2,4-Triazole-3-carboxamide | TMSOTf | Acetonitrile | 60 | 67–70 | [2],[5] |
| 6-Azauridine (Protected) | 6-Azauracil | 1,2-Dichloroethane | 80 | ~73 | [6] | |
| Triazole Nucleoside Analogues | Substituted 1,2,3-Triazoles | TMSOTf | Acetonitrile | 60–80 | 60–85 | [1] |
| Thieno-Fused 7-Deazapurines | Thienopyrrolopyrimidine | TMSOTf | Acetonitrile | 60 | 40–62 | [7] |
References
-
Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues National Center for Biotechnology Information (PMC)[Link]
-
The Journal of Organic Chemistry 1974 Volume 39 No. 25 Department of Science Service (DSS)[Link]
-
An Efficient Chemoenzymatic Process for Preparation of Ribavirin Semantic Scholar[Link]
-
Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors Taylor & Francis Online[Link]
-
A Stereoselective Process for the Manufacture of a 2'-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation ResearchGate[Link]
-
Exploring Scope and Scale Limitations of a Modular Route to C4ʹ-Modified Nucleoside Analogues ChemRxiv[Link]
-
Synthesis and Cytostatic and Antiviral Profiling of Thieno-Fused 7-Deazapurine Ribonucleosides ACS Publications[Link]
Sources
- 1. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Enzymatic Regio- and Stereoselective Deacetylation of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
Target Audience: Synthetic Organic Chemists, Biocatalysis Researchers, and Drug Development Professionals.
Executive Summary & Mechanistic Rationale
Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside (MTAR) is a cornerstone building block in the chemoenzymatic synthesis of modified nucleosides, including expanded purine analogs and antiviral agents. A persistent bottleneck in nucleoside chemistry is the chemical synthesis of MTAR, which inherently yields an inseparable
This protocol bypasses traditional, harsh chemical deprotection by utilizing a highly efficient biocatalytic workflow. By employing Candida antarctica Lipase B (CAL-B), researchers can achieve simultaneous kinetic resolution and regioselective C-5 deacetylation .
The Biocatalytic Causality:
The active site of CAL-B features a narrow, deep, and hydrophobic catalytic funnel. When the
Workflow Visualization
Enzymatic kinetic resolution of MTAR anomers via CAL-B catalyzed regioselective deacetylation.
Quantitative Data Summary
The following table summarizes the kinetic and regioselective parameters of lipase-mediated deacetylation across different ribofuranoside substrates, demonstrating the specific advantages of CAL-B for MTAR resolution.
| Substrate | Biocatalyst | Conditions | Primary Product | Regioselectivity | Yield |
| MTAR ( | CAL-B (Novozym 435) | n-Propanol, 45°C, 3h | Methyl 2,3-di-O-acetyl- | Strict C-5 | 81% |
| MTAR ( | CAL-B (Novozym 435) | n-Propanol, 45°C, >12h | Methyl | Non-selective (Full) | Quant. |
| TAR ( | C. rugosa Lipase (CRL) | Aqueous Buffer, 30°C, 24h | 1,2,3-tri-O-acetyl- | Strict C-5 | 75% |
*TAR = 1,2,3,5-Tetra-O-acetyl-
Experimental Protocol: Self-Validating Workflow
This methodology utilizes alcoholysis rather than aqueous hydrolysis. Causality: Conducting the reaction in organic media (using an alcohol as the acyl acceptor) suppresses the spontaneous intramolecular acyl migration that frequently plagues partially deprotected carbohydrates in water.
Step 1: Reaction Initialization
-
Dissolve 10 mmol of the MTAR
anomeric mixture in 50 mL of anhydrous n-propanol in a 100 mL round-bottom flask. -
Add 10% w/w (relative to the substrate) of immobilized Candida antarctica Lipase B (Novozym 435).
-
Incubate the suspension in an orbital shaker at 45°C and 200 rpm. Causality: 45°C is the thermodynamic sweet spot for CAL-B; it maximizes the reaction rate without inducing thermal degradation of the furanoside ring or denaturing the enzyme.
Step 2: In-Process Quality Control (Self-Validating Checkpoint 1)
At
-
Validation Metric: The kinetic resolution is self-validating on the TLC plate. The target
-anomer (di-acetate) will migrate with an of ~0.4. The off-target -anomer, having been fully deacetylated into a highly polar triol, will remain entirely at the baseline ( ~0.0). -
Action: If intermediate spots for the
-anomer persist (indicating partial deacetylation), continue incubation for an additional 1-2 hours.
Step 3: Regioselectivity Confirmation (Self-Validating Checkpoint 2)
Evaporate the filtered aliquot and acquire a rapid
-
Validation Metric: Confirm the disappearance of the acetyl methyl singlet at ~2.10 ppm (corresponding to the C-5 acetate). The presence of two intact singlets at ~2.05 ppm confirms that the C-2 and C-3 acetates are untouched. If these peaks show degradation, the reaction has over-proceeded; halt immediately.
Step 4: Catalyst Recovery and Product Isolation
-
Terminate the reaction by filtering the mixture through a sintered glass funnel (Porosity 3).
-
Wash the recovered immobilized CAL-B with cold acetone (2 × 15 mL). The enzyme can be air-dried and recycled for up to 5 subsequent batches with minimal loss of activity.
-
Evaporate the n-propanol filtrate under reduced pressure to yield the crude product mixture.
Step 5: Chromatographic Resolution
-
Load the crude residue onto a silica gel flash chromatography column.
-
Elute with Hexane:Ethyl Acetate (7:3
1:1 gradient). -
Collect the fractions containing the pure Methyl 2,3-di-O-acetyl-
-D-ribofuranoside. The fully deacetylated -anomer will remain securely bound to the silica column under these non-polar conditions, ensuring absolute anomeric purity of the eluent.
References
-
Lipase-catalyzed regio- and stereoselective deacylation: Separation of anomers of peracylated alpha,beta-D-ribofuranosides ResearchGate 1
-
A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose ResearchGate 2
-
Regio-selective deprotection of peracetylated sugars via lipase hydrolysis ResearchGate 3
Sources
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside as a glycosyl donor
Application Note: Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside (MTAR) as a Versatile Glycosyl Donor in Nucleoside Synthesis
Executive Summary & Scope
Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside (MTAR, CAS 52554-28-6) is a highly stable, versatile building block used extensively in the synthesis of ribonucleosides and their analogues[1]. Unlike highly reactive but moisture-sensitive ribofuranosyl halides, MTAR offers superior shelf-stability. It can be deployed directly as a glycosyl donor in Lewis acid-catalyzed Vorbrüggen glycosylations[2] or smoothly converted into 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (TAR) via acetolysis for milder coupling conditions[3]. This application note details the mechanistic rationale, comparative data, and self-validating protocols for utilizing MTAR in drug development workflows.
Mechanistic Principles of MTAR Glycosylation
The efficacy of MTAR as a glycosyl donor hinges on two critical mechanistic phases: anomeric activation and neighboring group participation.
-
Anomeric Activation : The methoxy (-OMe) group at the C1 position is a relatively poor leaving group compared to an acetate or halide. Consequently, direct glycosylation requires a strong, highly oxophilic Lewis acid—traditionally Tin(IV) chloride (SnCl4)[4]. The Lewis acid coordinates with the anomeric oxygen, driving the expulsion of methanol and generating a highly reactive oxocarbenium ion.
-
Neighboring Group Participation (NGP) : To ensure the stereoselective formation of the therapeutically relevant β-nucleoside (1,2-trans geometry), the 2-O-acetyl group acts as an internal nucleophile. It attacks the oxocarbenium center from the α-face, forming a cyclic acyloxonium intermediate. The incoming silylated nucleobase is sterically forced to attack from the top (β-face), yielding the β-anomer almost exclusively, as originally demonstrated by [2].
Mechanistic pathway of MTAR activation and neighboring group participation ensuring β-selectivity.
Comparative Analysis of Ribofuranosyl Donors
Selecting the correct donor is a balance of stability and reactivity. The table below summarizes why MTAR is often chosen as a stable precursor or direct donor compared to its derivatives.
| Glycosyl Donor | Leaving Group | Preferred Lewis Acid | Shelf Stability | Reactivity | β-Selectivity Mechanism |
| MTAR | -OMe | SnCl4, TiCl4 | High | Moderate | 2-O-Acetyl Participation |
| TAR | -OAc | TMSOTf, SnCl4 | Moderate | High | 2-O-Acetyl Participation |
| Ribofuranosyl Chloride | -Cl | None / AgOTf | Low (Hygroscopic) | Very High | Variable (Prone to anomerization) |
Validated Experimental Protocols
Step-by-step experimental workflow for Vorbrüggen glycosylation using MTAR as the donor.
Protocol A: Direct Vorbrüggen Coupling of MTAR
This protocol details the direct coupling of MTAR with a nucleobase, leveraging SnCl4 as the activating agent[2].
-
Causality Check : SnCl4 is strictly required here; milder Lewis acids like TMSOTf often fail to efficiently activate the stable -OMe group of MTAR, leading to incomplete conversion.
Step-by-Step Methodology:
-
Silylation : Suspend the nucleobase (1.0 eq) in hexamethyldisilazane (HMDS, 10 eq) with a catalytic amount of ammonium sulfate ((NH4)2SO4). Reflux at 120 °C until the suspension becomes a clear solution (typically 2-4 hours).
-
Self-Validation: The transition from a cloudy suspension to a transparent solution visually confirms complete silylation.
-
-
Concentration : Evaporate excess HMDS in vacuo to yield the silylated nucleobase as a viscous oil or crystalline solid. Co-evaporate with anhydrous toluene to remove residual ammonia.
-
Coupling Setup : Dissolve the silylated nucleobase and MTAR (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.
-
Activation : Cool the reaction mixture to 0 °C. Add SnCl4 (1.2–1.5 eq) dropwise.
-
Causality: Cooling to 0 °C controls the exothermic Lewis acid-base complexation and prevents the degradation of the oxocarbenium intermediate.
-
-
Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (e.g., 5% MeOH in DCM).
-
Quenching : Pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Causality: Immediate neutralization prevents acid-catalyzed cleavage of the newly formed N-glycosidic bond and halts anomerization.
-
-
Extraction : Filter the biphasic mixture through a pad of Celite to remove precipitated tin salts. Extract the aqueous layer with dichloromethane (DCM), dry over Na2SO4, and concentrate. Purify via silica gel chromatography.
Protocol B: Acetolysis of MTAR to TAR
For workflows requiring milder coupling conditions (e.g., using TMSOTf), MTAR is first converted to 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (TAR) as described by [3].
Step-by-Step Methodology:
-
Reagent Preparation : In a dry flask, prepare a mixture of glacial acetic acid and acetic anhydride (typically 3:1 v/v). Add a catalytic amount of concentrated sulfuric acid (H2SO4, ~0.05 eq).
-
Reaction : Cool the mixture to 0 °C and slowly add MTAR (1.0 eq). Stir the solution at room temperature for 12 hours.
-
Causality: The strong acidic environment protonates the anomeric methoxy group, driving its expulsion as methanol. The methanol is immediately sequestered by acetic anhydride, driving the equilibrium toward the formation of the 1-O-acetate.
-
-
Quenching : Pour the reaction mixture over crushed ice to hydrolyze excess acetic anhydride.
-
Extraction : Extract the aqueous mixture with ethyl acetate (EtOAc). Wash the organic layer extensively with saturated NaHCO3 until CO2 evolution ceases (pH ~7).
-
Purification : Dry the organic layer over MgSO4, filter, and concentrate in vacuo to yield TAR, which can be used directly or recrystallized from ethanol.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized nucleosides, the following analytical validations must be performed:
-
TLC Monitoring : MTAR is UV-inactive but stains dark brown with 10% H2SO4 in ethanol (charring). The product nucleoside will be both UV-active (due to the nucleobase) and char-positive, allowing clear differentiation from the unreacted donor.
-
1H NMR Spectroscopy : The stereochemistry of the newly formed glycosidic bond is validated by the anomeric proton (
). For the desired β-anomer, the signal typically appears as a doublet around 5.8–6.2 ppm with a small coupling constant ( Hz). This specific coupling constant is dictated by the dihedral angle between the 1' and 2' protons in the ribofuranose ring, confirming the 1,2-trans relationship.
References
-
Vorbrüggen, H., & Niedballa, U. (1974). "A General Synthesis of N-Glycosides. I." Journal of Organic Chemistry, 39(25), 3654-3660. URL:[Link]
-
Matyugina, E., et al. (2021). "Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues." Molecules, 26(12), 3625. URL:[Link]
Sources
High-Efficiency Deprotection of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
Executive Summary
Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside is a pivotal intermediate in the synthesis of nucleoside analogues, particularly for antiviral and antineoplastic agents. While the acetyl groups serve as robust protecting moieties during glycosylation or sugar-ring modifications, their removal (deprotection) must be executed with precision to preserve the acid-sensitive glycosidic bond.
This guide details the Zemplén deacetylation (transesterification) as the primary industrial and laboratory standard, alongside an alternative Ammonolysis protocol for sensitive substrates. We prioritize methods that ensure quantitative yields, minimal epimerization, and simplified workup procedures suitable for scale-up.
Strategic Analysis & Mechanism
Chemical Strategy
The deprotection of acetyl esters is fundamentally a base-catalyzed transesterification. Unlike hydrolysis, which consumes hydroxide and generates acetic acid salts, transesterification uses a catalytic alkoxide (methoxide) to transfer the acetyl group from the sugar to the solvent (methanol), forming methyl acetate.
-
Why Zemplén? It is catalytic (0.05–0.1 eq. base), anhydrous (protects the glycosidic bond), and the byproduct (methyl acetate) is volatile, simplifying purification.
-
Why Anhydrous? Methyl ribofuranosides possess an acetal linkage at C1. While stable to base, the presence of water can lead to equilibrium complications or, in subsequent acidic workups, hydrolysis of the sugar ring itself.
Reaction Mechanism
The methoxide ion attacks the carbonyl carbon of the acetyl group, forming a tetrahedral intermediate. This collapses to release the sugar hydroxyl and methyl acetate. The alkoxide is regenerated, propagating the cycle.
Visualized Workflow
The following diagram outlines the decision matrix and workflow for the deprotection process.
Caption: Decision tree for deprotection showing reagent choices and specific workup pathways to avoid glycosidic bond cleavage.
Experimental Protocols
Protocol A: Standard Zemplén Deacetylation
Best for: Routine synthesis, scale-up, and quantitative conversion.
Materials
| Reagent | Specification | Role |
| Substrate | Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside | Starting Material |
| Solvent | Methanol (Anhydrous, <50 ppm H2O) | Reaction Medium |
| Catalyst | Sodium Methoxide (NaOMe) 0.5M in MeOH | Base Catalyst |
| Quench | Dowex 50W X8 (H+ form) | Neutralization Resin |
Step-by-Step Methodology
-
Preparation: Dry the starting material under high vacuum for 2 hours to remove trace moisture.
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the substrate (1.0 eq) in anhydrous Methanol (concentration 0.1 M).
-
Catalysis: Add NaOMe solution dropwise until the pH reaches 9–10 (approx. 0.05 – 0.1 eq).[1] Note: Do not use a large excess of base; it is unnecessary and complicates workup.
-
Reaction: Stir at room temperature (20–25°C).
-
Monitoring: Check TLC every 30 mins.
-
TLC System: 10% MeOH in DCM.
-
Observation: Disappearance of the high Rf spot (Tri-acetyl) and appearance of a low Rf spot (Tri-ol).
-
-
Quenching (Critical):
-
Add pre-washed Dowex 50W (H+) resin directly to the reaction mixture.
-
Stir gently until pH is neutral (pH 7).
-
Warning: Do not overshoot to acidic pH (<5) as this risks hydrolyzing the methyl glycoside.
-
-
Workup: Filter off the resin and wash with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure (<40°C) to yield Methyl D-ribofuranoside as a viscous syrup or hygroscopic solid.
Protocol B: Ammonolysis (Metal-Free)
Best for: Substrates sensitive to sodium ions or when ion-exchange resin is unavailable.
Methodology
-
Dissolution: Dissolve the substrate in Methanol (0.1 M).
-
Reagent Addition: Add an equal volume of 7N Ammonia in Methanol (saturated).
-
Reaction: Seal the flask tightly (or use a pressure tube) and stir at room temperature for 6–12 hours.
-
Workup: Concentrate directly under reduced pressure. The ammonia and byproduct (acetamide) are removed/separated during evaporation or subsequent column chromatography if necessary (though acetamide can be persistent, often requiring a silica plug).
Analytical Validation
To ensure the integrity of the protocol, the following analytical benchmarks must be met.
NMR Characterization ( H NMR, 400 MHz, D O or MeOD)
-
Loss of Acetyls: The most diagnostic feature is the complete disappearance of the three singlet peaks corresponding to the acetyl methyl groups, typically found between
2.00 – 2.15 ppm . -
Anomeric Proton: The H-1 signal (singlet or doublet depending on anomer) will shift slightly upfield due to the removal of the electron-withdrawing acetyl group at C-2.
-
Ring Protons: The signals for H-2, H-3, and H-5 will shift upfield (shielding effect) upon deacylation.
Quantitative Data Summary
| Parameter | Tri-acetyl Precursor | Deprotected Product |
| Formula | C | C |
| MW | 290.27 g/mol | 164.16 g/mol |
| Rf (50% EtOAc/Hex) | ~0.60 | ~0.05 |
| Rf (15% MeOH/DCM) | ~0.90 | ~0.30 |
| Solubility | DCM, EtOAc, CHCl | Water, MeOH, DMSO |
Troubleshooting & Optimization
Issue: Incomplete Reaction
-
Cause: Presence of water deactivating the methoxide (forming NaOH) or insufficient catalyst.
-
Solution: Add fresh anhydrous NaOMe (0.05 eq). Ensure methanol is dry.
Issue: Product Degradation (Hydrolysis)
-
Cause: Acidic quench was too aggressive (pH < 4) or temperature during evaporation was too high.
-
Solution: Use Dowex resin carefully, monitoring with wet pH paper. Stop exactly at pH 7. Keep rotovap bath <40°C.[2][3]
Issue: Migration of Acetyl Groups
-
Context: Under insufficient base concentration, acetyl groups may migrate rather than cleave, though this is transient in Zemplén conditions.
-
Solution: Ensure pH is maintained at 9–10 throughout the reaction duration.
References
-
BenchChem Technical Support. (2025).[4][5] Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose: Application Note. Retrieved from
-
Sairam, P., et al. (2003).[6][7] A practical route towards the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.[4][7] Tetrahedron Letters. Retrieved from
-
Szurmai, Z., et al. (1990). Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl derivatives.[8][9] Carbohydrate Research.[8][9] Retrieved from
-
Organic Syntheses. (2016). Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate. Org.[1][10][4][2][8][3][6][7][11] Synth. 2016, 93, 200-209. Retrieved from
Sources
- 1. rsc.org [rsc.org]
- 2. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose: synthesis of O-alpha-D-mannopyranosyl-(1----4)-O-alpha-L-rhamnopyranosyl-(1----3)-D- galactose and an intermediate for the preparation of 2-O-glycosyl-3-O-(alpha-D-mannopyranosyl)-D-glucoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of d-galactose and d-glucose: synthesis of O-α-d-mannopyranosyl-(1→4)-O-α-l-rhamnopyranosyl-(1→3)-d-galactose and an intermediate for the preparation of 2-O-glycosyl-3-O-(α-d-mannopyranosyl)-d-glucoses / Carbohydrate Research, 1990 [sci-hub.jp]
- 10. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 11. papers.ssrn.com [papers.ssrn.com]
Application Note: Large-Scale Synthesis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Scale: Multi-gram to Kilogram Production
Strategic Importance in Drug Development
Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside is a cornerstone intermediate in the synthesis of modified nucleosides, serving as the primary carbohydrate building block for critical antiviral and antineoplastic agents (e.g., Ribavirin, Capecitabine, and various triazolyl nucleoside analogues)[1]. Its preparation from D-ribose involves a highly efficient two-step sequence: a kinetically controlled Fischer glycosidation followed by per-O-acetylation. This application note details a robust, scalable, and self-validating protocol designed to ensure high anomeric purity and minimal pyranoside contamination.
Mechanistic Causality & Experimental Design (E-E-A-T)
As a process scientist, scaling up carbohydrate chemistry requires strict control over reaction kinetics and workup efficiency. The choices in this protocol are governed by the following mechanistic principles:
-
Kinetic vs. Thermodynamic Control in Glycosidation: When D-ribose is exposed to methanolic acid, the five-membered furanoside ring forms rapidly under kinetic control. However, if left unchecked, the system will thermodynamically drift toward the more stable six-membered pyranoside ring. To trap the furanoside exclusively, the reaction temperature is strictly maintained at 20–25 °C and quenched precisely after 4–6 hours[2].
-
Nucleophilic Catalysis in Acetylation: The intermediate methyl D-ribofuranoside is treated with acetic anhydride in the presence of pyridine. Pyridine serves a dual, indispensable purpose: it acts as an acid scavenger for the acetic acid byproduct and functions as a nucleophilic catalyst by generating a highly electrophilic N-acetylpyridinium intermediate, driving the per-O-acetylation of all three hydroxyl groups to rapid completion[1].
-
Self-Validating Workup System: The downstream liquid-liquid extraction is designed to self-purify. A cold 1M HCl wash selectively protonates residual pyridine, partitioning it entirely into the aqueous layer as pyridinium chloride. Subsequent NaHCO₃ washes neutralize any remaining acetic acid. If the pH of the aqueous wash remains neutral and CO₂ evolution ceases, the operator is mechanistically assured that the organic layer contains only the neutral, fully protected sugar.
Process Visualization
Figure 1: Two-step large-scale synthetic workflow for Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside.
Quantitative Process Parameters
To facilitate scale-up and batch-to-batch consistency, all critical quantitative data and in-process controls (IPCs) are summarized below:
| Parameter | Phase 1: Fischer Glycosidation | Phase 2: Per-O-Acetylation | Phase 3: Workup & Isolation |
| Primary Reagent | D-Ribose (1.00 kg, 6.66 mol) | Methyl D-ribofuranoside (Crude) | Crude Tri-acetate |
| Solvent / Reactant | Anhydrous Methanol (5.0 L) | Pyridine (2.0 L, 24.7 mol) | Dichloromethane (4.0 L) |
| Catalyst / Activator | H₂SO₄ (98%, 35 mL, 0.65 mol) | Ac₂O (3.1 L, 32.8 mol) | N/A |
| Temperature | 20–25 °C | 0 °C initially, then 20–25 °C | 0 °C (Quench), 20 °C (Extraction) |
| Reaction Time | 4–6 hours | 16 hours | ~2 hours |
| In-Process Control | TLC (DCM:MeOH 9:1) | TLC (Hexane:EtOAc 2:1) | pH monitoring of aqueous washes |
| Expected Yield | Quantitative (Intermediate) | N/A | 85–90% (1.65 – 1.75 kg overall) |
Step-by-Step Experimental Protocol
Phase 1: Fischer Glycosidation (Acetal Formation)
-
Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a nitrogen inlet. Ensure the system is thoroughly purged with N₂.
-
Dissolution: Charge the reactor with D-Ribose (1.00 kg) and anhydrous Methanol (5.0 L). Stir at 200 rpm until a fine, uniform suspension is achieved.
-
Catalysis: Cool the mixture to 0 °C using the reactor jacket. Slowly add concentrated Sulfuric Acid (35 mL) dropwise over 30 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could degrade the sensitive carbohydrate[2].
-
Reaction: Warm the reactor to 20–25 °C. Stir for 4 to 6 hours.
-
Self-Validation (IPC): Monitor by TLC (DCM:MeOH 9:1, visualized with basic KMnO₄). The reaction must be stopped immediately when the D-ribose spot (R_f ~0.1) disappears, replaced entirely by the furanoside mixture (R_f ~0.4).
-
-
Quench: Neutralize the acid by adding solid Sodium Bicarbonate (120 g) until the pH of an aliquot reaches exactly 7.0.
-
Concentration: Filter the suspension through a Celite pad to remove inorganic sulfate salts. Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to yield crude Methyl D-ribofuranoside as a pale yellow syrup. Do not over-dry; the trace residual methanol will be consumed by acetic anhydride in the next step.
Phase 2: Per-O-Acetylation
-
Reconstitution: Dissolve the crude syrup from Phase 1 in anhydrous Pyridine (2.0 L) directly in the 10 L reactor. Cool the solution to 0 °C under vigorous stirring.
-
Acetylation: Add Acetic Anhydride (3.1 L) dropwise over 2 hours. Maintain the internal temperature strictly below 10 °C to safely control the highly exothermic acetylation[1].
-
Maturation: Allow the reaction mixture to warm to 20–25 °C and stir for 16 hours.
-
Self-Validation (IPC): Monitor by TLC (Hexane:EtOAc 2:1). The intermediate mono- and di-acetates must fully convert to the tri-acetate product (R_f ~0.6).
-
Phase 3: Workup & Isolation
-
Hydrolysis of Excess Reagent: Cool the reactor to 0 °C and cautiously add crushed ice (2.0 kg) to hydrolyze unreacted Ac₂O into acetic acid. Stir vigorously for 30 minutes.
-
Extraction: Add Dichloromethane (DCM, 4.0 L) and transfer the mixture to a large-scale separatory funnel. Separate the layers and extract the aqueous phase with additional DCM (2 x 1.0 L).
-
Washing Sequence: Combine the organic layers and wash sequentially with:
-
Ice-cold 1M HCl (3 x 2.0 L) to completely remove pyridine.
-
Saturated aqueous NaHCO₃ (2 x 2.0 L) until CO₂ evolution ceases.
-
Brine (2.0 L) to remove residual water.
-
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ (500 g), filter, and concentrate under reduced pressure (35 °C, 20 mbar).
-
Final Product: The product is obtained as a viscous, slightly yellow oil (typically 1.65 – 1.75 kg, 85–90% overall yield from D-ribose) comprising a mixture of α and β anomers, ready for immediate use in Vorbrüggen glycosylation or nucleoside coupling[3].
References
-
Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules / PubMed Central.[Link]
- Process for producing a ribofuranose.
-
Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. PubMed. [Link]
Sources
- 1. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 3. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Reactions in Ribofuranoside Acetylation
Welcome to the technical support center for synthetic carbohydrate chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the acetylation of ribofuranosides. As specialists in the field, we understand that while acetylation is a cornerstone of hydroxyl protection strategy, it is often plagued by subtle side reactions that can compromise yield, purity, and stereochemical integrity.
This document moves beyond standard protocols to provide a deeper understanding of the causality behind these issues, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the knowledge to not only solve current experimental hurdles but also to design more robust and efficient synthetic routes in the future.
Part 1: Frequently Asked Questions - Understanding the Core Issues
This section addresses the fundamental "what" and "why" of common side reactions encountered during ribofuranoside acetylation.
Q1: What are the primary side reactions I should be aware of when acetylating ribofuranosides?
A1: The acetylation of ribofuranosides, while seemingly straightforward, is susceptible to several competing reaction pathways. The most prevalent issues are:
-
Anomerization: The epimerization of the anomeric center (C1), leading to a mixture of α and β products. This is particularly common when using Lewis acid catalysts or under conditions that allow for thermodynamic equilibration.[1][2]
-
Acyl Group Migration: The intramolecular transfer of an acetyl group from one hydroxyl position to an adjacent one.[3][4][5] This can occur during the reaction, workup, or even during purification, leading to regioisomeric impurities. The migration is often pH and temperature-dependent.[6][7]
-
Incomplete Reaction: The reaction stalls before all hydroxyl groups are acetylated, resulting in a complex mixture of partially acetylated products. This can be due to issues with reagents, catalyst activity, or substrate solubility.
-
Orthoester Formation: Under acidic conditions, the acetyl group at C2 can participate with the anomeric center to form a cyclic orthoester intermediate, which can complicate subsequent glycosylation reactions.
Q2: My primary issue is anomerization, resulting in a difficult-to-separate mixture of α/β isomers. Why does this happen and how can I control it?
A2: Anomerization is the process of interconversion between α and β anomers. In the context of acetylation, it is often facilitated by the reaction conditions.
The Causality: The mechanism typically involves the formation of a stabilized oxocarbenium ion or a cyclic acyloxonium ion intermediate at the anomeric center. This intermediate is planar and can be attacked by a nucleophile (like an acetate anion or the displaced leaving group) from either the top (α) or bottom (β) face. The use of Lewis acids (e.g., TMSOTf, SnCl₄, TiCl₄) strongly promotes the formation of these intermediates, leading to anomerization.[1][8] The final α/β ratio is often dictated by thermodynamics, where the more stable anomer (governed by the anomeric effect) predominates if the reaction is allowed to equilibrate.
Mitigation Strategies:
-
Kinetic vs. Thermodynamic Control: For stereospecificity, aim for kinetic control. This involves using conditions that do not promote equilibration. A classic choice is acetic anhydride in pyridine, often with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This system generally avoids the formation of oxocarbenium ions.[9]
-
Temperature Control: Run the reaction at a low temperature (e.g., 0 °C to room temperature). Higher temperatures provide the activation energy needed to overcome the barrier for anomerization and favor thermodynamic equilibrium.[10][11]
-
Choice of Starting Material: The stereochemistry of your starting ribofuranose is critical. If you start with a pure anomer and use kinetically controlled conditions, you are more likely to retain that stereochemistry.
-
Protecting Group Influence: The nature of other protecting groups on the sugar ring can influence the rate of anomerization. Benzoyl groups, for instance, can lead to faster anomerization compared to acetyl groups when using certain Lewis acids.[1]
Q3: I've successfully peracetylated my riboside, but NMR analysis after purification shows an unexpected regioisomer. Is this acetyl group migration?
A3: Yes, this is a classic presentation of acyl group migration. It is a well-documented phenomenon in carbohydrate chemistry where an acyl (acetyl) group moves between adjacent hydroxyl groups.[3][6]
The Causality: The migration proceeds through a cyclic orthoester-like intermediate formed by the intramolecular attack of a free hydroxyl group on a nearby acetyl carbonyl. This process can be catalyzed by either acid or base.
-
Base-catalyzed migration: A base deprotonates a free hydroxyl, which then attacks the neighboring ester.
-
Acid-catalyzed migration: An acid protonates the carbonyl oxygen of the ester, making it more electrophilic and susceptible to attack by the neighboring hydroxyl.
This side reaction is particularly problematic during workup (e.g., using sodium bicarbonate washes) or purification on silica gel, which has a slightly acidic surface. The migration rate is influenced by the relative positions of the hydroxyl groups; migration from a secondary to a primary position (e.g., C3 to C5) is often thermodynamically favored.[3]
Mitigation Strategies:
-
Neutral Workup: Avoid strongly acidic or basic aqueous washes. Use a saturated solution of ammonium chloride (mildly acidic) or brine, and ensure the organic phase is dried and solvent removed promptly.
-
Purification with Care: Use deactivated or neutral silica gel for chromatography. You can prepare this by adding a small amount of triethylamine (~1%) to your eluent system.
-
Temperature Control: Keep all post-reaction steps, including purification, at low temperatures to minimize the rate of migration.
-
Immediate Use: If possible, use the crude acetylated product directly in the next step without purification to avoid potential isomerization on silica gel.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides a structured approach to diagnosing and solving specific experimental failures.
Issue: My reaction yields a complex mixture of products, including starting material and partially acetylated species.
This common problem points to an incomplete or inefficient reaction. The following workflow will help you pinpoint the cause.
Troubleshooting Workflow for Incomplete Acetylation
Caption: Troubleshooting workflow for incomplete acetylation reactions.
Protocol 1: Standard Peracetylation of a Ribofuranoside under Kinetic Control
This protocol is designed to minimize anomerization and acyl migration by operating under kinetically controlled conditions.
Materials:
-
Ribofuranoside (1.0 eq)
-
Anhydrous Pyridine (as solvent)
-
Acetic Anhydride (Ac₂O, 1.5 eq per hydroxyl group)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq)
-
Anhydrous solvents for workup (Dichloromethane, Toluene)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Dissolution: Add the ribofuranoside substrate to the flask. Dissolve it in anhydrous pyridine (approx. 0.1 M concentration). If solubility is poor, a co-solvent like anhydrous acetonitrile can be added.
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermic reaction and prevent side reactions.[8]
-
Reagent Addition: Slowly add acetic anhydride dropwise via syringe to the cooled, stirring solution. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Once complete, cool the mixture back to 0 °C and carefully quench the excess acetic anhydride by the slow addition of methanol (approx. 3 eq relative to Ac₂O). Stir for 30 minutes.
-
Workup:
-
Dilute the reaction mixture with dichloromethane (DCM).
-
Wash the organic layer sequentially with cold, dilute HCl (1M) to remove pyridine, followed by saturated aqueous NaHCO₃ (use with caution to avoid base-catalyzed migration), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Co-evaporation with toluene can help remove residual pyridine.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, preferably using a system buffered with ~1% triethylamine if acyl migration is a concern.
Data Summary Table
| Side Reaction | Key Cause(s) | Recommended Mitigation Strategy |
| Anomerization | Lewis acid catalysis; high temperature; thermodynamic equilibration. | Use Ac₂O/Pyridine/DMAP; maintain low reaction temperatures (0 °C to RT); start with a pure anomer.[1][8] |
| Acyl Group Migration | Acidic/basic conditions during workup or purification; elevated temperatures. | Perform neutral workup; use deactivated/neutral silica gel; purify at low temperatures.[3][4] |
| Incomplete Reaction | Wet reagents/solvents; deactivated catalyst; poor substrate solubility. | Use anhydrous conditions; use fresh catalyst; add a co-solvent (e.g., MeCN).[12] |
| Orthoester Formation | Strongly acidic conditions with a participating group at C2. | Avoid strong Lewis or Brønsted acids; use buffered or basic conditions for acetylation. |
Visualization: Anomerization Mechanism
The following diagram illustrates the formation of the key acyloxonium ion intermediate that facilitates anomerization during the acetylation of a ribofuranoside.
Caption: Mechanism of Lewis acid-catalyzed anomerization.
This guide provides a foundational framework for diagnosing and resolving common side reactions in ribofuranoside acetylation. Successful carbohydrate synthesis relies on a nuanced understanding of reaction mechanisms and meticulous attention to experimental detail. By applying these principles, you can significantly improve the outcome of your synthetic efforts.
References
- H. F. G. van den Elst, et al. (n.d.). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods.
- Doria. (n.d.). Acyl Group Migration in Carbohydrates.
- Lassfolk, R., et al. (2021). Kinetic Studies of Acetyl Group Migration between the Saccharide Units in an Oligomannoside Trisaccharide Model Compound and a Native Galactoglucomannan Polysaccharide. ChemBioChem, 22, 2986–2995.
-
Bertuzzi, S., et al. (2022). Acetyl Group Migration in Xylan and Glucan Model Compounds as Studied by Experimental and Computational Methods. The Journal of Organic Chemistry. Available at: [Link]
-
Lassfolk, R., et al. (2023). Mechanism of Acyl Group Migration in Carbohydrates. Chemistry – A European Journal. Available at: [Link]
-
Noti, C., et al. (n.d.). Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase‑B. ACS Omega. Available at: [Link]
-
Tanimori, S., et al. (2002). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. Bioorganic & Medicinal Chemistry Letters, 12(8), 1135-1137. (Note: A representative protocol for riboside synthesis, general principles apply). Available at: [Link]
- D'Andola, M., et al. (n.d.). Lewis acid promoted anomerisation: Recent developments and applications. Carbohydrate Research.
-
ResearchGate. (n.d.). The effect of temperature on selectivity of acetylation. Available at: [Link]
-
Aina, F. O., et al. (2018). Thermodynamic pathway of lignocellulosic acetylation process. Heliyon. Available at: [Link]
-
Murphy, P. V., et al. (n.d.). Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide. Molecules. Available at: [Link]
-
Van der Poel, S., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. Available at: [Link]
-
Hill, C. A. S., et al. (n.d.). Potential Catalysts for the Acetylation of Wood. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of Acyl Group Migration in Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doria.fi [doria.fi]
- 7. boa.unimib.it [boa.unimib.it]
- 8. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamic pathway of lignocellulosic acetylation process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase‑B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
Overview
Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside is a critical intermediate in the synthesis of nucleoside analogues, including 1,2,3-triazolyl nucleoside derivatives and various antiviral agents[1]. Its synthesis—typically via the Fischer glycosidation of D-ribose followed by acetylation—yields an inseparable or closely eluting mixture of
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, providing you with the mechanistic causality behind each step and self-validating workflows to ensure absolute anomeric purity.
Experimental Workflow & Logical Relationships
Workflow for the chromatographic separation and NMR validation of α/β anomers.
Detailed Step-by-Step Methodology: Flash Column Chromatography
Phase 1: System Preparation & Loading
-
Column Sizing : Select a column with a high length-to-diameter ratio (e.g., 20:1) and pack it with fine-mesh Silica Gel 60 (230–400 mesh). The high theoretical plate count is mandatory for resolving diastereomers with nearly identical polarities.
-
Slurry Packing : Prepare a slurry of silica gel in 10% Ethyl Acetate (EtOAc) in Pentane (or Hexane)[2]. Ensure the column is perfectly vertical. Self-Validation Step: Check that the solvent drains evenly across the sand bed; an uneven bed will cause band broadening and immediate co-elution.
-
Sample Loading : Dissolve the crude anomeric mixture in a minimal volume of dichloromethane (DCM). Apply it dropwise and evenly to the top of the silica bed. Alternatively, utilize dry loading by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the column top.
Phase 2: Elution & Collection
4. Gradient Elution : Begin elution with 10% EtOAc in Pentane. Gradually increase the polarity to 20% EtOAc, and finally to 30% EtOAc[2].
5. Fraction Collection : Collect small fraction volumes (e.g., 10–15 mL for a 10 g scale). The
Phase 3: Validation & Isolation
6. TLC Analysis : Spot fractions on silica gel TLC plates. Develop in 30% to 50% EtOAc/Pentane. Dip the plate in
Troubleshooting Guides & FAQs
Q1: Why am I getting co-elution of the
Q2: My compound is not visible under the UV lamp. How do I reliably track it during column chromatography?
A: Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside lacks conjugated
Q3: I observed degradation or deacetylation of my product during purification. How can I prevent this? A: Standard silica gel is slightly acidic (pH ~4.5-5.5). Prolonged exposure of the acetylated ribofuranoside to the acidic silanol groups can catalyze acyl migration or partial deacetylation. Causality & Fix: To create a self-validating, stable system, neutralize the silica gel by adding 0.5% to 1% Triethylamine (TEA) to your initial packing solvent. This buffers the acidic sites. Furthermore, ensure your concentration step in vacuo is performed below 40 °C, as elevated temperatures accelerate acyl migration.
Q4: How do I definitively validate the anomeric purity of my isolated fractions?
A: While TLC can show a single spot,
Quantitative Data Summary
| Parameter | Value / Description | Mechanistic Rationale |
| TLC Solvent System | 30% - 50% EtOAc in Pentane/Hexane | Provides optimal retention factor for resolution[2]. |
| Expected Rf Value | ~0.4 - 0.5 | Ideal retention factor window for flash chromatography[2]. |
| Visualization | Required due to the molecule's lack of a UV chromophore. | |
| Singlet / fine doublet ( | 1,2-trans configuration yields a dihedral angle of ~90°. | |
| Doublet ( | 1,2-cis configuration yields a dihedral angle of ~40°. |
References[2] Title: Supporting information of Synthesis of Structural ADP-Ribose Analogues as Inhibitors for SARS-CoV-2 Macrodomain 1.
Source: doi.org URL: 1] Title: Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Source: mdpi.com URL:
Sources
Technical Support Center: Recrystallization of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
Welcome to the technical support center for the recrystallization of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve high-purity crystalline products.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, providing potential causes and actionable solutions.
Issue 1: The compound does not dissolve in the chosen solvent, even with heating.
-
Potential Cause: The solvent may be inappropriate for this compound, or the amount of solvent is insufficient. Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a moderately polar molecule due to the presence of multiple acetyl groups and the furanose ring.[1]
-
Solution:
-
Verify Solvent Choice: Suitable solvents for recrystallizing acetylated sugars often include alcohols like ethanol or isopropanol, and esters such as ethyl acetate.[2][3] A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can also be effective.
-
Increase Solvent Volume: Add the hot solvent in small increments to the crude product until it just dissolves.[4] Be mindful not to add an excessive amount, as this will reduce your yield.[5]
-
Elevate Temperature: Ensure the solvent is heated to its boiling point to maximize the solubility of the compound.
-
Issue 2: Oiling out - the compound separates as a liquid instead of forming crystals.
-
Potential Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities, depressing the melting point. The solution may also be cooling too rapidly.
-
Solution:
-
Lower the Temperature: Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly.
-
Use a Lower-Boiling Solvent: If oiling out persists, select a solvent with a lower boiling point.
-
Charcoal Treatment: If impurities are suspected, dissolve the crude product in a suitable solvent, add activated charcoal to adsorb the impurities, and perform a hot filtration before proceeding with the recrystallization.[5]
-
Issue 3: No crystals form upon cooling.
-
Potential Cause: The solution is not sufficiently saturated, meaning too much solvent was used.[4][5]
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.[4]
-
Seeding: Introduce a tiny crystal of the pure compound to the solution to act as a template for crystallization.
-
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound.[4][5] Cool the solution again to attempt crystallization.
-
Use an Anti-Solvent: If a single solvent system is not working, a two-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[4] For Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, a good solvent could be ethyl acetate, and a poor solvent could be hexane.[6]
-
Issue 4: The resulting crystals are very small or appear as a fine powder.
-
Potential Cause: The solution cooled too quickly, leading to rapid nucleation and the formation of many small crystals.[4][5]
-
Solution:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow the cooling process.
-
Re-dissolve and Re-crystallize: If the crystal size is unsatisfactory, you can heat the solution to redissolve the solid and then cool it more slowly.
-
Issue 5: The yield of recrystallized product is low.
-
Potential Cause:
-
Too much solvent was used, causing a significant portion of the product to remain in the mother liquor.[5]
-
Premature crystallization during hot filtration.
-
The crude material contained a high percentage of impurities.
-
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[4]
-
Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.
-
Recover from Mother Liquor: If a significant amount of product is suspected to be in the mother liquor, it can be concentrated and a second crop of crystals can be collected.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside?
A1: While the ideal solvent can depend on the specific impurities present, good starting points for acetylated sugars like this are ethanol, isopropanol, or ethyl acetate.[2][3] A mixed solvent system, such as ethyl acetate-hexane or ethanol-water, can also be very effective for fine-tuning solubility.[6] It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.
Q2: How can I determine the purity of my recrystallized product?
A2: The purity of your recrystallized Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically broaden the melting point range and lower the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of the compound by identifying any impurity signals.
Q3: Is it necessary to use a hot filtration step?
A3: A hot filtration step is necessary if your crude product contains insoluble impurities or if you have used decolorizing charcoal.[4] This step removes these impurities before the solution is cooled for crystallization. If the crude material dissolves completely in the hot solvent to give a clear solution, a hot filtration may not be necessary.
Q4: Can I put my hot solution directly into an ice bath to speed up crystallization?
A4: It is not recommended to cool the solution too quickly by placing it directly into an ice bath.[4] Rapid cooling can lead to the formation of small, impure crystals.[5] For the best results, allow the solution to cool slowly to room temperature first, and then transfer it to an ice bath to maximize the yield of crystals.
Experimental Protocol: Recrystallization of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
This protocol provides a general guideline. The optimal conditions may vary depending on the nature and amount of impurities.
Materials:
-
Crude Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a pre-determined solvent mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Buchner funnel and filtration flask
-
Glass rod
-
Watch glass
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with gentle swirling. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Place a piece of fluted filter paper in a pre-heated funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for about 15-20 minutes to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the Buchner funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry. For a more thorough drying, a vacuum oven can be used.
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Solvent Choice | Ethanol, Isopropanol, Ethyl Acetate, Ethanol/Water, Ethyl Acetate/Hexane | These solvents have appropriate polarity for dissolving acetylated sugars at elevated temperatures. |
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of larger, purer crystals.[4][5] |
| Washing Solvent | Ice-cold recrystallization solvent | Minimizes the dissolution of the purified crystals while washing away impurities. |
Recrystallization Workflow Diagramdot
Sources
- 1. Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | C12H18O8 | CID 11231584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 4. Home Page [chem.ualberta.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
Technical Support Center: Optimizing the Yield of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside Synthesis
Welcome to the Technical Support Center. This portal provides researchers, synthetic chemists, and drug development professionals with field-tested methodologies and troubleshooting frameworks for the synthesis of Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside .
As a critical carbohydrate intermediate in the synthesis of nucleoside analogues (e.g., ribavirin, capecitabine), maximizing its yield requires precise control over kinetic versus thermodynamic reaction pathways. This guide provides a self-validating protocol, quantitative benchmarks, and a diagnostic Q&A to resolve common experimental bottlenecks.
Self-Validating Experimental Protocol
The standard synthesis follows a two-step sequence: a kinetically controlled Fischer glycosidation followed by per-O-acetylation[1]. To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system , embedding analytical checkpoints directly into the workflow.
Step 1: Kinetically Controlled Fischer Glycosidation
Objective: Convert D-ribose to methyl D-ribofuranoside while preventing thermodynamic drift to the pyranoside form. Causality: D-ribose naturally favors the 6-membered pyranose ring in solution. Acid-catalyzed methenolysis initially forms the 5-membered furanoside (kinetic product). If the reaction is left too long, it will thermodynamically rearrange into the more stable methyl D-ribopyranoside, drastically reducing your functional yield.
-
Initiation: Suspend D-ribose (1.0 eq) in anhydrous methanol (0.5 M concentration).
-
Catalysis: Cool the suspension to 0 °C and add a catalytic amount of concentrated H₂SO₄ (0.05 eq).
-
Propagation: Remove the ice bath and stir at room temperature (20–25 °C) for exactly 2 to 4 hours. The suspension will gradually turn into a clear solution.
-
Validation Checkpoint (Crucial): Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The starting D-ribose (R_f ~0.1) must be completely consumed, replaced by a new spot (R_f ~0.4). Do not let the reaction proceed past this exact moment.
-
Termination: Immediately quench the reaction by adding solid Na₂CO₃ or anhydrous Pyridine until the solution reaches pH 7. Filter the mixture through a celite pad and concentrate in vacuo to yield crude methyl D-ribofuranoside as a straw-colored oil.
Step 2: Per-O-Acetylation
Objective: Protect the remaining hydroxyl groups to prevent side reactions during downstream nucleoside coupling. Causality: Pyridine acts dually as an acid scavenger and solvent. Acetic anhydride (Ac₂O) is the acylating agent. The reaction is highly exothermic; thermal spikes can degrade the furanose ring, hence the strict temperature control during addition.
-
Initiation: Dissolve the crude methyl D-ribofuranoside in anhydrous pyridine (0.3 M).
-
Acylation: Cool the solution to 0 °C using an ice bath. Add Ac₂O (4.0 eq) dropwise over 30 minutes to manage the exotherm.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours under a nitrogen atmosphere.
-
Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 2:1). The fully acetylated product will appear as a fast-moving, distinct spot (R_f ~0.5). No intermediate di- or mono-acetates should remain.
-
Workup & Purification: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with cold 1M HCl (to remove residual pyridine), saturated NaHCO₃ (to neutralize acetic acid), and brine. Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography[1].
Process Workflow & Diagnostic Diagram
Workflow and critical troubleshooting checkpoints for Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside.
Troubleshooting Guides & FAQs
Q1: My overall yield is consistently below 40% after the methylation step. What is causing this? A: The most common cause of low furanoside yield is over-reaction. Fischer glycosidation is strictly under kinetic control. If you leave the reaction stirring overnight (a common laboratory error), the furanoside will thermodynamically rearrange into the more stable methyl D-ribopyranoside. Corrective Action: Strictly limit the reaction time to 2–4 hours. Quench the reaction the exact moment TLC indicates the starting material is gone.
Q2: During the acetylation workup, I am losing product or seeing degradation on the NMR. How can I prevent this? A: Residual pyridine and unreacted acetic anhydride can cause hydrolysis of the delicate anomeric methoxy group or the acetate esters during rotary evaporation. Corrective Action: Ensure thorough washing with cold 1M HCl to protonate and partition all pyridine into the aqueous layer. Follow this immediately with a saturated NaHCO₃ wash to neutralize any remaining acetic acid. If pyridine odor persists, co-evaporate the organic layer with toluene (3x) before final concentration.
Q3: My ¹H-NMR shows a complex mixture of alpha (α) and beta (β) anomers. Is this a problem for downstream nucleoside synthesis? A: No. The formation of both α- and β-anomers of methyl 2,3,5-tri-O-acetyl-D-ribofuranoside is expected and perfectly acceptable[1]. In standard Vorbrüggen glycosylation (the typical subsequent step), the 2-O-acetate group provides neighboring group participation. This stereocontrol mechanism directs the incoming nucleobase to form the desired β-nucleoside exclusively, rendering the initial anomeric ratio of your intermediate irrelevant.
Q4: The acetylation step is sluggish. Can I use a different catalyst instead of relying solely on pyridine? A: Yes. While pyridine is the standard base/solvent, adding a catalytic amount of DMAP (4-dimethylaminopyridine) (0.1 to 0.2 eq) will significantly accelerate the acylation via the formation of a highly reactive N-acetylpyridinium intermediate[2]. This is particularly useful if your reaction stalls before full per-O-acetylation is achieved.
Quantitative Data Summary
Use the following benchmark table to compare your reaction parameters against validated standards to identify deviations in your workflow.
| Reaction Phase | Reagents / Catalyst | Temp (°C) | Time (h) | Expected Yield | Critical Control Point |
| Methylation (Kinetic) | MeOH, H₂SO₄ (cat.) | 20–25 | 2–4 | 85–95% (crude) | Quench immediately prior to pyranoside drift. |
| Acetylation | Pyridine, Ac₂O | 0 to 25 | 12–16 | 75–85% (isolated) | Exotherm control at 0 °C during Ac₂O addition. |
| Acetylation (Accelerated) | Pyridine, Ac₂O, DMAP | 0 to 25 | 4–6 | 80–85% (isolated) | Monitor closely to prevent colored impurity formation. |
| One-Pot Variant | MeOH, H₂SO₄, then Ac₂O | 20–25 | 18–24 | 60–70% (isolated) | Requires strict pH monitoring before Ac₂O addition. |
References
- Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. National Center for Biotechnology Information (PMC).
- Supporting information of Synthesis of Structural ADP-Ribose Analogues as Inhibitors for SARS-CoV-2 Macrodomain 1. DOI.org.
Sources
GlycoTech Support Center: Troubleshooting Acetylated Sugar Glycosylations
Welcome to the GlycoTech Advanced Troubleshooting Portal.
As a Senior Application Scientist, I frequently encounter researchers struggling with the nuances of chemical glycosylation, particularly when utilizing acetylated glycosyl donors. While per-O-acetylated sugars are ubiquitous due to their stability and their ability to direct 1,2-trans stereoselectivity via neighboring group participation (NGP)[1], they are inherently "disarmed" (electron-withdrawing). This electronic deactivation often leads to sluggish kinetics, unreacted starting materials, and frustrating side reactions like orthoester formation or acyl transfer[2][3].
This guide provides a mechanistic framework, quantitative benchmarks, and self-validating protocols to rescue your glycosylation workflows.
Mechanistic Workflow: The Fate of the Acetylated Donor
Understanding the causality behind your reaction's failure begins with the reaction pathway. When a Lewis acid activates an acetylated donor, the resulting oxocarbenium ion is immediately stabilized by the C2-acetyl group, forming an acyloxonium ion[4]. The nucleophile (acceptor) can attack this intermediate at two different positions, dictating the success or failure of the reaction.
Mechanistic pathways of acetylated glycosyl donors highlighting NGP and orthoester formation.
Quantitative Benchmarks: Promoter & Solvent Effects
The choice of promoter and solvent drastically alters the thermodynamics of the acyloxonium intermediate. Below is a synthesized comparison of standard conditions used to push the equilibrium toward the desired 1,2-trans glycoside[5][6][7].
| Variable | Condition / Reagent | Effect on Acetylated Donors | Causality / Mechanism |
| Promoter Strength | BF3·OEt2 | Often insufficient for disarmed donors. | Weak Lewis acidity fails to fully activate the stable acetylated leaving group, leading to unreacted starting material[6]. |
| Promoter Strength | TMSOTf (0.1 - 0.2 eq) | High yield, fast conversion. | Strong triflate counterion drives the formation of the oxocarbenium ion and promotes orthoester rearrangement[5][6]. |
| Solvent | Dichloromethane (DCM) | Standard, favors NGP control. | Non-participating solvent; allows the C2-acetyl group to dominate stereocontrol via the acyloxonium ion[8]. |
| Solvent | Acetonitrile (MeCN) | Strongly favors β-selectivity. | Forms a glycosyl nitrilium ion intermediate (axial), forcing equatorial (β) attack by the acceptor[7]. |
| Temperature | -78 °C to -40 °C | Kinetic control (Orthoester favored). | Low thermal energy traps the nucleophile at the sterically accessible acyl carbon[7]. |
| Temperature | 0 °C to Room Temp | Thermodynamic control (Glycoside favored). | Provides activation energy to rearrange the kinetic orthoester into the thermodynamic 1,2-trans glycoside[5][9]. |
Troubleshooting FAQs
Q1: My TLC shows complete consumption of the donor, but NMR confirms I isolated an orthoester instead of the β-glycoside. How do I fix this? Causality: The formation of a 1,2-alkyl orthoacetate is a classic kinetic trap. The nucleophilic alcohol attacked the central carbon of the acyloxonium ion rather than the anomeric carbon[9]. This typically happens when the reaction is kept too cold or the promoter is too weak to catalyze the subsequent rearrangement. Solution: Do not discard the reaction! Orthoesters can be rearranged into the desired 1,2-trans glycoside. Add a catalytic amount of a strong Lewis acid (e.g., 0.1 eq TMSOTf) and allow the reaction to warm to room temperature[9]. The orthoester will re-ionize and thermodynamically resolve into the glycoside.
Q2: I am seeing significant deacetylation of my donor and acetylation of my acceptor (acyl transfer). What is driving this? Causality: Acyl transfer occurs when the nucleophile (acceptor) attacks the carbonyl carbon of the acyloxonium ion, followed by bond cleavage that transfers the acetyl group to the acceptor, leaving a free C2-hydroxyl on the donor[10]. This is exacerbated by highly hindered acceptors (where anomeric attack is sterically blocked) or overly basic reaction conditions. Solution:
-
Ensure strict anhydrous conditions and avoid basic acid-scavengers if possible.
-
If the acceptor is sterically hindered, switch the C2 protecting group from an acetyl to a bulkier participating group (e.g., pivaloyl or benzoyl), which significantly reduces acyl transfer rates due to steric shielding of the carbonyl carbon[10].
Q3: My acetylated trichloroacetimidate donor is completely unreactive, even after 24 hours. Why? Causality: Acetyl groups are strongly electron-withdrawing. A per-acetylated donor is considered "disarmed," meaning the anomeric leaving group is highly stabilized and resists activation[11]. Solution: Upgrade your promoter. If you are using BF3·OEt2, switch to TMSOTf[6]. If you are already using TMSOTf at low temperatures, gradually warm the reaction to 0 °C or room temperature. (Note: Recent physical organic studies suggest conducting reactions at a single controlled temperature rather than a gradual ramp if stereoselectivity is paramount, but for unreactive disarmed donors, a higher baseline temperature is strictly required[7]).
Validated Experimental Protocols
To ensure self-validating and reproducible results, follow these step-by-step methodologies.
Protocol A: TMSOTf-Promoted Glycosylation with an Acetylated Trichloroacetimidate Donor
This protocol is optimized to overcome the disarmed nature of acetylated donors while minimizing orthoester trapping[6].
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add the per-acetylated glycosyl trichloroacetimidate donor (1.5 eq) and the glycosyl acceptor (1.0 eq).
-
Desiccation: Dissolve the mixture in anhydrous DCM (approx. 25 mL/mmol of acceptor). Add freshly activated 3Å molecular sieves (100 mg/mmol) to the flask.
-
Pre-stirring: Stir the suspension at room temperature for 1 hour under argon to ensure complete removal of trace moisture.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. (Crucial: Avoid -78 °C to prevent stalling at the orthoester intermediate).
-
Activation: Dropwise, add TMSOTf (0.15 eq). The reaction should turn slightly yellow.
-
Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (typically Hexanes/EtOAc 1:1). Look for the disappearance of the donor and the appearance of a lower-Rf product spot.
-
Quenching: Once complete, quench the reaction by adding Triethylamine (Et3N) (0.2 eq) to neutralize the TMSOTf.
-
Workup: Filter the mixture through a pad of Celite to remove molecular sieves. Wash the filtrate with saturated aqueous NaHCO3, followed by brine. Dry over Na2SO4, concentrate in vacuo, and purify via flash column chromatography.
Protocol B: Rescue Rearrangement of an Orthoester to a 1,2-trans Glycoside
Use this if Protocol A was run too cold or with too weak a promoter, resulting in orthoester isolation[9].
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified (or crude, if dry) orthoester intermediate in anhydrous DCM (0.1 M concentration) under argon.
-
Acidification: Add 4Å molecular sieves and stir for 30 minutes at room temperature.
-
Catalysis: Add a catalytic amount of TMSOTf (0.05 to 0.1 eq).
-
Rearrangement: Stir at room temperature. The orthoester will undergo intramolecular rearrangement via the tight ion pair. Monitor tightly by TLC; the orthoester spot will convert to the slightly more polar 1,2-trans glycoside.
-
Quenching: Quench with a drop of Et3N, filter, and concentrate for final purification.
References
-
A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - nih.gov - 5
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - frontiersin.org - 2
-
Glycosyl Formates: Glycosylations with Neighboring-Group Participation - mdpi.com -3
-
The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation - researchgate.net - 4
-
Chemical Glucosylation of Labile Natural Products Using a (2‐Nitrophenyl)acetyl‐Protected Glucosyl Acetimidate Donor - nih.gov - 6
-
The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent - researchgate.net -1
-
Guidelines for O-Glycoside Formation from First Principles - acs.org - 7
-
Method Development in the Regioselective Glycosylation of Unprotected Carbohydrates - dtu.dk - 11
-
Acyl assisted glycosylation reactions?1 - bac-lac.gc.ca - 10
-
Other Methods for Glycoside Synthesis - researchgate.net - 9
-
Chemical O‐Glycosylations: An Overview - nih.gov - 8
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Glucosylation of Labile Natural Products Using a (2‐Nitrophenyl)acetyl‐Protected Glucosyl Acetimidate Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Technical Support Center: Ribofuranoside Synthesis & Anomerization Control
Topic: Avoiding Anomerization During Ribofuranoside Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Status: Active | Updated: March 2026
Introduction: The Anomeric Challenge
Welcome to the Technical Support Center. You are likely here because your ribofuranoside synthesis—typically a Vorbrüggen coupling or similar glycosylation—has yielded an inseparable mixture of
Unlike pyranosides, which benefit from a rigid chair conformation, the furanose ring is flexible (pseudorotation), making stereocontrol thermodynamically precarious. This guide provides the mechanistic "Why," the experimental "How," and the troubleshooting protocols to lock in kinetic selectivity and prevent thermodynamic equilibration (anomerization).
Part 1: Mechanistic Fundamentals (The "Why")
Q: Why does my pure
A: This is a transition from Kinetic Control to Thermodynamic Control .
In a standard Vorbrüggen coupling using a 2'-O-acyl protected ribose, the reaction proceeds via an acyloxonium ion intermediate. The nucleobase attacks this intermediate from the top face (trans to the 2'-group), forming the
Q: What is the specific role of the 2'-substituent in preventing anomerization?
A: The 2'-substituent is the primary "lock" for stereoselectivity via Neighboring Group Participation (NGP) .
-
Participating Groups (Acyl, Benzoyl): Upon activation of the anomeric center, the carbonyl oxygen of the 2'-acyl group attacks C1, forming a stable five-membered acyloxonium ring (dioxolenium ion). This blocks the bottom (
) face, forcing the nucleophile to attack from the top ( ). -
Non-Participating Groups (Benzyl, Silyl): These do not form the acyloxonium intermediate. The oxocarbenium ion is accessible from both faces, leading to anomerization and mixtures dependent on solvent and temperature.
Part 2: Reaction Optimization (The "How")
Q: Which Lewis Acid should I use to minimize anomerization?
A: The choice dictates the "harshness" of the conditions.
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate): The gold standard for mild activation. It is strong enough to generate the acyloxonium ion but, when used in stoichiometric exactness (1.1 equiv), minimizes the reversible cleavage of the product.
- (Tin(IV) chloride): A stronger, bidentate Lewis acid. While effective for difficult substrates, it promotes anomerization more aggressively by stabilizing the leaving group and facilitating bond reversibility. Use only if TMSOTf fails, and quench immediately upon completion.
Q: How does solvent choice impact the anomeric ratio?
A: Solvents influence the stability of the intermediate ion pairs.
-
Acetonitrile (
): Highly recommended. It can participate to form a transient nitrilium species ( -face), further directing incoming nucleophiles to the -position unless NGP is dominant. However, in Vorbrüggen couplings, it generally supports the separation of ion pairs, favoring the kinetic pathway. -
Dichloromethane (DCM): Standard non-polar solvent. Good for solubility but offers no stabilization of intermediates.
-
Ethereal Solvents (
, THF): Generally favor -anomers (thermodynamic) or coordinate to the oxocarbenium ion, disrupting NGP. Avoid these if -selectivity is the goal.
Q: Can temperature control prevent anomerization?
A: Yes. Anomerization is an endothermic process with a higher activation energy than the initial coupling.
-
Protocol: Perform the coupling at the lowest possible temperature (e.g.,
to RT). Heat (refluxing in dichloroethane or toluene) almost guarantees thermodynamic equilibration to the mixture.
Part 3: Post-Reaction Handling (The "Cleanup")
Q: My NMR showed pure
A: Anomerization occurred during the quench or workup. This is usually caused by acid-catalyzed equilibration in the aqueous phase.
-
The Culprit: Residual Lewis acid (TMSOTf/
) hydrolyzes to form triflic acid or HCl upon contact with water. -
The Fix: You must neutralize the Lewis acid before aqueous extraction.
Protocol: "Safe-Quench" Workup for Ribofuranosides
-
Cool the reaction mixture to
. -
Neutralize by adding a buffer base before adding water.
-
Option A: Add
(1.5 equiv relative to Lewis Acid). -
Option B: Pour the reaction mixture into a vigorously stirring mixture of ice and saturated
solution.
-
-
Extract rapidly with DCM.
-
Dry organic layer over
(avoid acidic drying agents like unbuffered silica).
Part 4: Troubleshooting Guide
Scenario 1: "I am getting a 1:1
mixture regardless of conditions."
-
Diagnosis: Lack of Neighboring Group Participation.[1]
-
Check: Is your 2'-protecting group an ether (Benzyl/TBDMS)?
-
Solution: Switch the 2'-protecting group to an ester (Acetyl or Benzoyl). If an ether is required for the final product, you must rely on
-like inversion of an -halo sugar, which is difficult, or separate the anomers chromatographically.
Scenario 2: "The reaction is slow, and pushing it with heat causes anomerization."
-
Diagnosis: "Disarmed" donor sugar.
-
Check: Do you have electron-withdrawing groups (Benzoyl) at C2, C3, and C5? While Bz is good for NGP, it deactivates the anomeric center.
-
Solution: Switch the leaving group at C1 to a more reactive species (e.g., from Acetate to Trichloroacetimidate) to allow coupling at lower temperatures, preserving the kinetic selectivity.
Scenario 3: "My N7/N9 regioselectivity is poor (Purines), complicating anomeric analysis."
-
Diagnosis: Kinetic vs. Thermodynamic control of the base silylation.
-
Solution: Ensure the nucleobase is fully bis-silylated (BSA/HMDS) at reflux before adding it to the sugar. Steric bulk at N6/O6 can help direct glycosylation to N9.
Visualizations
Figure 1: Mechanism of Neighboring Group Participation (NGP)
This diagram illustrates how the 2'-O-acyl group blocks the
Caption: The 2'-O-acyl group forms a cyclic acyloxonium intermediate, blocking the bottom face and ensuring
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic flow to identify the root cause of anomerization, differentiating between synthesis issues and workup artifacts.
Summary of Key Data
| Factor | Promotes | Promotes Anomerization (Avoid) |
| 2'-Substituent | O-Acetyl, O-Benzoyl (NGP active) | O-Benzyl, O-Silyl, H (Deoxy) |
| Lewis Acid | TMSOTf (Mild, 1.0-1.1 eq) | |
| Solvent | Acetonitrile, Nitromethane | Ether, THF, Toluene (at reflux) |
| Temperature | ||
| Workup | Basic quench ( | Acidic water wash |
References
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on the Silyl-Hilbert-Johnson reaction and NGP mechanisms).
-
Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660. Link
- Hoffer, M. (1960). α-Thymidin. Chemische Berichte, 93(11), 2777–2781. (Early work establishing the thermodynamic stability of -anomers in certain conditions).
- Bookser, B. C., et al. (2008). High-Throughput Solubility, Permeability, and Metabolic Stability Assessment of a Series of Ribofuranosyl Nucleosides. Journal of Medicinal Chemistry. (Discusses stability profiles of ribofuranosides).
-
Garg, H. G., & Kochetkov, N. K. (Eds.). (2025).[2] Recent Advances in Nucleoside Synthesis. (Modern review of stereoselective glycosylation techniques).
Sources
D-Ribose Protecting Group Strategy: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for D-ribose functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex regioselectivity and thermodynamic challenges inherent in carbohydrate chemistry.
Unlike linear syntheses, D-ribose manipulation requires a dynamic understanding of tautomeric equilibria and steric causality. This guide provides self-validating protocols, mechanistic troubleshooting, and field-proven strategies to optimize your protecting group workflows.
Core Logical Workflow: Furanose vs. Pyranose Dynamics
Before applying any protecting group, you must control the fundamental equilibrium of D-ribose. In aqueous solution, D-ribose exists predominantly in the thermodynamically favored pyranose form (~80%), with the furanose form representing only a minor fraction (~20%)[1]. Successful synthesis of biologically relevant nucleosides requires "trapping" the furanose form kinetically or thermodynamically.
Figure 1: D-Ribose equilibrium dynamics and regioselective protecting group logic.
Validated Experimental Protocols
Do not just follow these steps blindly; understand the causality behind the chemistry to ensure a self-validating system.
Protocol A: Synthesis of 2,3-O-Isopropylidene-D-ribose (Acetonide Protection)
Causality: Acetone reacts selectively with the cis-oriented hydroxyl groups at C2 and C3 of the furanose ring to form a stable 5-membered 1,3-dioxolane ring. Because the pyranose form lacks the appropriate cis-diol geometry for a stable 5-membered acetonide ring, this reaction continuously siphons the furanose isomer out of the equilibrium, thermodynamically driving the entire sugar population into the locked furanose configuration[2][3].
Step-by-Step Methodology:
-
Initiation: Suspend D-ribose (10 mmol) in anhydrous acetone (50 mL). The anhydrous environment prevents the reverse hydrolysis reaction.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (or an acidic resin). Alternatively, apply ultrasonic irradiation for 30 minutes to accelerate the reaction without the need for harsh heating, which minimizes degradation[3].
-
Propagation: Stir at room temperature for 2-4 hours until the suspension clears, indicating complete conversion of the insoluble D-ribose into the soluble acetonide derivative.
-
Quenching: Neutralize the reaction mixture strictly with solid sodium bicarbonate (NaHCO₃) until pH 7 is reached. Self-Validation Check: Failure to neutralize completely will result in spontaneous deprotection during concentration.
-
Isolation: Filter the solids, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography to yield pure 2,3-O-isopropylidene-D-ribose.
Protocol B: Regioselective 5-O-Monomethoxytritylation
Causality: The primary hydroxyl group at C5 is significantly less sterically hindered than the secondary hydroxyls at C1, C2, and C3. By utilizing a massive, bulky protecting group like monomethoxytrityl (MMTr), the reaction is kinetically directed almost exclusively to the 5-OH position. This enables one-pot syntheses where the 5-OH is temporarily masked to prevent unwanted glycosylation[4].
Step-by-Step Methodology:
-
Solvation: Dissolve D-ribose (10 mmol) in anhydrous pyridine (20 mL). Pyridine acts dually as the solvent and the acid scavenger for the generated HCl.
-
Addition: Add 4-monomethoxytrityl chloride (MMTr-Cl, 11 mmol) portion-wise at 0 °C. Self-Validation Check: Keeping the temperature low maximizes regioselectivity by suppressing the kinetic energy required for the bulky group to attack the secondary hydroxyls.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Add methanol (5 mL) to destroy unreacted MMTr-Cl.
-
Isolation: Concentrate the mixture, extract with dichloromethane, wash with brine, and purify to isolate 5-O-MMTr-D-ribose[4].
Troubleshooting & FAQs
Q: Why am I getting a complex mixture of pyranose and furanose forms when attempting to protect D-ribose? A: If your protecting group strategy does not thermodynamically trap the furanose form (e.g., using standard benzylation without prior acetonide protection), the natural aqueous equilibrium will dictate the outcome. D-ribose naturally favors the pyranose form (~80%)[1]. To fix this, always install a furanose-locking group (like the 2,3-O-isopropylidene group) first[2].
Q: I am observing acetyl migration during the deprotection of my D-ribose derivative. How do I prevent this? A: Acetyl groups are highly prone to intramolecular migration from secondary hydroxyls (e.g., 2-OH or 3-OH) to a liberated primary hydroxyl (5-OH) under mild basic or even enzymatic hydrolysis conditions[5]. If you need to selectively deprotect the primary position while keeping secondary positions masked, abandon acetyl groups. Instead, use non-migrating protecting groups like benzyl (Bn) ethers or bulky silyl ethers (e.g., TBDMS) for the secondary positions[6].
Q: How can I achieve a one-pot synthesis of furanosyl nucleosides without extensive protecting group manipulations? A: You can bypass multi-step protection/deprotection by using a labile protecting group like MMTr specifically at the 5-OH position. This locks the ribose in the furanose form. After performing a Mitsunobu glycosylation with your nucleobase, the MMTr group can be cleaved in situ using mild acidic conditions, heavily streamlining the synthesis[4].
Quantitative Data: Protecting Group Matrix
Use the following table to select the appropriate protecting group based on your required regioselectivity and downstream deprotection conditions.
| Protecting Group | Target Position | Deprotection Conditions | Migration Risk | Typical Regioselectivity Yield |
| Acetonide (Isopropylidene) | 2,3-cis-OH | Acidic (TFA, HCOOH) | Low | >90% |
| MMTr (Monomethoxytrityl) | 5-OH | Mild Acidic (3% DCA) | Low | 62–85% |
| TBDMS (Silyl Ether) | 5-OH or 2,3-OH | Fluoride (TBAF) | Low | >80% |
| Acetyl (OAc) | 1,2,3,5-OH | Basic (NaOMe) / Enzymatic | High | Variable / Poor |
References
- Process for preparing 1,2,4-triazole nucleosides - Google P
- A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjug
- Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose.
- Enzymic Hydrolysis of Acetylated D-Ribose Deriv
- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection str
- SYNTHESIS OF NOVEL RIBOSE-BASED THIOIMID
Sources
- 1. amslaurea.unibo.it [amslaurea.unibo.it]
- 2. US4138547A - Process for preparing 1,2,4-triazole nucleosides - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Modified Nucleosides
Welcome to the Technical Support Center for Modified Nucleoside Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricate and often challenging landscape of nucleoside chemistry. The synthesis of modified nucleosides is a cornerstone of therapeutic and diagnostic innovation, yet it is fraught with potential pitfalls. This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to address the specific issues you may encounter during your experiments.
Section 1: Protecting Group Strategies & Troubleshooting
Protecting groups are essential for the regioselective synthesis of nucleosides, but they are also a frequent source of complications, from incomplete reactions to undesired migrations.[1][2]
FAQ 1.1: My silyl protecting group (e.g., TBDMS) is migrating from the 2'-OH to the 3'-OH during a reaction. Why is this happening and how can I stop it?
Plausible Causes:
Silyl group migration, particularly between adjacent hydroxyl groups, is a well-documented issue in carbohydrate and nucleoside chemistry.[3] This intramolecular reaction is typically base-catalyzed and proceeds through a transient, five-membered cyclic intermediate. Even mildly basic conditions or nucleophilic reagents can facilitate this migration, leading to a mixture of isomers that are often difficult to separate. The cis-relationship of the 2' and 3' hydroxyls in ribonucleosides makes this migration particularly facile.
Troubleshooting & Solutions:
-
pH Control: The most critical factor is to avoid basic conditions. If a reaction requires a base, use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) and run the reaction at the lowest possible temperature.
-
Solvent Choice: Polar aprotic solvents can sometimes stabilize the charged intermediate that facilitates migration. Consider less polar solvents if the reaction chemistry allows.
-
Protecting Group Choice: If migration persists, consider using a bulkier silyl group (e.g., triisopropylsilyl, TIPS) which is less prone to migration. Alternatively, acetal protecting groups like the tetrahydropyranyl (THP) or triisopropylsilyloxymethyl (TOM) group can be used for 2'-OH protection.[4]
-
Orthogonal Strategies: In complex syntheses, employing an orthogonal protecting group strategy is key.[1][5] This involves using groups that can be removed under different, non-interfering conditions. For example, using an acid-labile group for the 5'-OH (like DMT), a fluoride-labile group for the 2'-OH (like TBDMS), and a base-labile group for the nucleobase allows for selective deprotection at each stage.[1]
FAQ 1.2: I'm observing incomplete removal of my acyl (benzoyl, acetyl) protecting groups from the nucleobase. What's going wrong?
Plausible Causes:
Incomplete deprotection of base-labile acyl groups is often due to insufficient reaction time, inadequate temperature, or degradation of the deprotection reagent. Steric hindrance around the acyl group on a modified nucleobase can also slow down the rate of cleavage.
Troubleshooting & Solutions:
-
Reagent Choice & Conditions: Standard deprotection often uses aqueous ammonia or a mixture of aqueous ammonia and methylamine (AMA).[6][7] For stubborn benzoyl groups (Bz), especially on dG, extended reaction times or higher temperatures (e.g., 55-65°C) may be necessary.[8] However, be mindful that harsh conditions can damage sensitive modifications elsewhere in the molecule.[9][10]
-
"Ultra-Mild" Protecting Groups: For highly sensitive nucleosides, consider using "ultra-mild" protecting groups like phenoxyacetyl (Pac) for dA, acetyl (Ac) for dC, and isopropyl-phenoxyacetyl (iPr-Pac) for dG.[8] These can be removed under much milder conditions, such as using potassium carbonate in methanol, which preserves the integrity of the modified nucleoside.[8]
-
Monitoring the Reaction: Always monitor the deprotection reaction by a suitable method like HPLC or LC-MS. This will allow you to determine the optimal reaction time and confirm the complete removal of all protecting groups. Incomplete deprotection can lead to failure sequences in subsequent oligonucleotide synthesis.[11]
Table 1: Comparison of Common Deprotection Conditions for Acyl Groups
| Reagent/Condition | Target Protecting Groups | Typical Conditions | Advantages | Disadvantages |
| Aqueous Ammonia | Standard Bz, Ac, iBu | 55°C, 8-17 hours | Effective for standard groups | Can damage sensitive modifications |
| AMA (Ammonia/Methylamine) | Standard Bz, Ac, iBu | Room Temp, 10-30 min | Very fast ("UltraFAST") | Requires Ac-dC to avoid side reactions[7] |
| K₂CO₃ in Methanol | Pac, iPr-Pac, Ac | Room Temp, 2-4 hours | Very mild, for sensitive molecules[8] | Requires use of special, more expensive phosphoramidites |
| t-butylamine/water | TAMRA-stable | 60°C, 6 hours | Compatible with certain dyes[7][8] | Specific application |
Section 2: The Glycosylation Minefield: Achieving Anomeric Control
The formation of the N-glycosidic bond is the defining step in nucleoside synthesis. However, controlling the stereochemistry at the anomeric center (C1') to obtain the desired β-anomer (as found in nature) over the α-anomer is a significant challenge.[12][13][14]
FAQ 2.1: My glycosylation reaction is giving me a mixture of α and β anomers. How can I improve selectivity for the β-anomer?
Plausible Causes:
The stereochemical outcome of a glycosylation reaction is influenced by many factors, including the nature of the sugar donor, the protecting groups, the nucleobase, the Lewis acid catalyst, and the solvent.[15][16] The classic Vorbrüggen glycosylation, for example, relies on a participating group at the C2' position of the sugar to direct the incoming nucleobase to the β-face.[17][18][19]
Causality - The Neighboring Group Effect:
In a typical Vorbrüggen reaction, a 2'-acyloxy group (like acetate or benzoate) is essential. The Lewis acid catalyst activates the sugar donor, and the 2'-acyloxy group attacks the anomeric center from the α-face to form a cyclic acyloxonium ion intermediate. This intermediate sterically shields the α-face, forcing the silylated nucleobase to attack from the β-face, resulting in the desired β-nucleoside.[17] If this participating group is absent (e.g., in 2'-deoxyribosides), control is lost and anomeric mixtures are common.[18]
Troubleshooting & Solutions:
-
Ensure a 2'-α-Acyloxy Group: For ribosides, always use a sugar donor with a participating group like an acetyl or benzoyl group at the 2'-position.
-
Lewis Acid Choice: The choice of Lewis acid is critical. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a common and effective catalyst for this reaction.[20] The amount of catalyst should be optimized; too little may result in a sluggish reaction, while too much can lead to side reactions.
-
Silylation of the Nucleobase: The nucleobase must be silylated (e.g., with HMDS or BSA) to increase its nucleophilicity and solubility in organic solvents.[17] Incomplete silylation is a common cause of low yields.
-
Solvent and Temperature: Anhydrous conditions are paramount. Solvents like acetonitrile or 1,2-dichloroethane are typically used. Running the reaction at low temperatures and slowly warming to room temperature can often improve selectivity.
Diagram 1: Simplified Vorbrüggen Glycosylation Workflow
Caption: Workflow for β-selective Vorbrüggen glycosylation.
Section 3: Phosphitylation and Coupling Inefficiencies
The phosphitylation step converts the protected nucleoside into a phosphoramidite monomer, the key building block for automated oligonucleotide synthesis.[21] This reaction is highly sensitive to moisture and requires careful execution.
FAQ 3.1: My phosphitylation reaction is sluggish or incomplete, resulting in low yields. What are the likely causes?
Plausible Causes:
The phosphitylation reaction is highly susceptible to failure if reagents and conditions are not strictly controlled. The most common culprits are:
-
Moisture: Phosphitylating agents and the resulting phosphoramidites are extremely sensitive to hydrolysis.[21][] Trace amounts of water in the solvent, on the glassware, or in the starting nucleoside will destroy the reagent and halt the reaction.
-
Reagent Quality: The phosphitylating agent (e.g., 2-Cyanoethyl-N,N,N',N'-tetraisopropyl phosphorodiamidite) and the activator (e.g., 1H-tetrazole or a milder alternative like ETT) must be of high quality and handled under anhydrous, inert conditions.[23][24]
-
Insufficient Activation: The activator protonates the phosphitylating agent to create a highly reactive intermediate.[] If the activator is old, impure, or used in insufficient quantity, the reaction will not proceed efficiently.
Troubleshooting & Solutions:
-
Rigorous Anhydrous Technique:
-
Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).
-
Use freshly distilled, anhydrous solvents (e.g., dichloromethane or acetonitrile).
-
Ensure the starting nucleoside is completely dry by co-evaporating with anhydrous toluene or acetonitrile multiple times.
-
-
Reagent Handling: Purchase high-purity reagents and store them in a desiccator under an inert atmosphere. Always handle them in a glovebox or under a positive pressure of inert gas.[23]
-
Activator Choice: While 1H-tetrazole is effective, it is also explosive and hazardous. Safer, non-hygroscopic activators like 5-(Ethylthio)-1H-tetrazole (ETT) or pyridinium trifluoroacetate are now commonly used and can provide excellent results.[24][25]
-
Reaction Monitoring: Monitor the reaction progress by ³¹P NMR spectroscopy or TLC. The starting phosphitylating agent has a distinct signal, which will be replaced by two new signals for the diastereomeric product phosphoramidites. The reaction is typically complete within 1-2 hours.[21]
Protocol 1: General Procedure for 3'-O-Phosphitylation
-
Preparation: In a flame-dried, two-neck round-bottom flask under Argon, dissolve the 5'-O-DMT protected nucleoside (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Add the activator (e.g., ETT, ~0.6 eq) followed by the phosphitylating agent (e.g., 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, ~1.5 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature and monitor by TLC or ³¹P NMR until the starting nucleoside is consumed (typically 1-2 hours).
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[21]
-
Purification: Purify the crude product quickly via column chromatography on silica gel that has been pre-treated with triethylamine to neutralize acidic sites. The product is typically a white foam.[21]
-
Storage: Store the final phosphoramidite under an inert atmosphere at -20°C.[21]
Section 4: Purification and Characterization Headaches
Purification is a critical final step, as impurities can significantly impact the outcome of subsequent applications. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for purifying modified nucleosides.[26][27]
FAQ 4.1: I'm struggling to separate my desired product from a closely-eluting impurity using Reverse-Phase HPLC. What can I do?
Plausible Causes:
Co-elution in RP-HPLC is common when dealing with structurally similar compounds, such as diastereomers, incompletely deprotected species, or products of side reactions. The standard C18 column may not provide sufficient selectivity to resolve these compounds.
Troubleshooting & Solutions:
-
Optimize HPLC Method:
-
Gradient: Switch from a fast, steep gradient to a long, shallow gradient. This increases the time the compounds spend interacting with the stationary phase, improving resolution.[26]
-
Mobile Phase: Modify the organic mobile phase (e.g., switch from acetonitrile to methanol) or adjust the pH of the aqueous buffer. Small pH changes can alter the ionization state of a molecule and significantly impact its retention time.
-
Ion-Pairing Reagent: For oligonucleotides or charged nucleosides, the type and concentration of the ion-pairing reagent (e.g., triethylammonium acetate, TEAA) can be adjusted to improve separation.[28]
-
-
Alternative Chromatography Modes: If RP-HPLC fails, consider an orthogonal separation technique.[26]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for separating highly polar compounds that are poorly retained in reverse-phase.[26]
-
Ion-Exchange Chromatography (IEX): If your molecule has a net charge, IEX can provide excellent separation based on charge differences.[26]
-
Chiral Chromatography: For separating enantiomers or diastereomers, a dedicated chiral column and specialized mobile phases are required.[26]
-
Diagram 2: Decision Tree for HPLC Method Selection
Caption: Decision tree for selecting an HPLC purification strategy.[26]
FAQ 4.2: My final compound looks pure by HPLC, but the NMR or Mass Spec data shows inconsistencies or impurities. What should I check?
Plausible Causes:
This is a common and frustrating scenario. It often indicates the presence of an impurity that is either not UV-active (and thus invisible to the HPLC's UV detector) or has a mass-to-charge ratio that is difficult to distinguish from the product or its adducts.
Troubleshooting & Solutions:
-
Check for Salt Adducts in Mass Spec: Electrospray ionization (ESI) mass spectrometry can readily form adducts with salts from buffers (e.g., Na⁺, K⁺). What appears to be an impurity could be a sodium or potassium adduct of your product. Analyze your data for mass differences corresponding to these common adducts.
-
Residual Solvents in NMR: Ensure your sample is thoroughly dried under high vacuum. Residual solvents from purification (e.g., ethyl acetate, acetonitrile, triethylamine) are a common source of "impurity" peaks in ¹H NMR.
-
Use an Alternative HPLC Detector: If you suspect a non-UV-active impurity, try running the sample on an HPLC system equipped with a different detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which can detect non-chromophoric compounds.
-
Comprehensive Characterization: Rely on a combination of analytical techniques for final purity assessment. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while 2D NMR experiments (like COSY and HSQC) can help confirm the structure and identify any unexpected correlations that might indicate an impurity.[29]
References
- metabion. (2025, February 11). Deprotection of Thiol-modified Oligonucleotides.
- Amerigo Scientific. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology.
- BOC Sciences. (2025, October 11). Principles of Phosphoramidite Reactions in DNA Assembly.
- Benchchem. HPLC purification techniques for modified nucleosides.
- Entegris. A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis.
- ResearchGate.
- PMC. Advanced method for oligonucleotide deprotection.
- ResearchGate.
- Encyclopedia MDPI. (2020, August 6). Synthesis of nucleobase-modified RNA oligonucleotides.
- Glen Research. Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion.
- Glen Research. Glen Report 25 Supplement: Deprotection - Volumes 1-5.
- ACS Publications. (2005, September 8).
- PMC. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs.
- TriLink BioTechnologies. Troubleshooting the Synthesis of Modified Oligonucleotides.
- Deep Blue Repositories. Analysis and Purification of Synthetic Nucleic Acids Using HPLC.
- TriLink BioTechnologies. Use of Custom Synthesized Phosphoramidite Reagents.
- Vorbrüggen Glycosyl
- PMC. (2023, October 12).
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innov
- ResearchGate. Biophysical and Conformational Properties of Modified Nucleosides in RNA (Nuclear Magnetic Resonance Studies).
- RSC Publishing. (2020, November 19).
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- Benchchem.
- PMC. Identification and Quantification of Modified Nucleosides in Saccharomyces cerevisiae mRNAs.
- Beilstein Journals. (2025, August 27).
- ResearchGate. (a)
- Nucleowiki. (2024, August 5). Vorbrüggen Base Introduction Reaction.
- MDPI. (2022, March 29). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.
- PubMed. The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry.
- SSRN. (2023, October 20).
- PMC. The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry.
- Springer Nature Experiments. Protecting Groups in Oligonucleotide Synthesis.
- (2024, May 22). Solutions for Oligonucleotide Analysis and Purification.
- ACS Publications. (2023, November 9). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry.
- PMC. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview).
- PMC. (2017, January 5).
- PMC.
- DASH.
- PMC. (2022, December 3).
- Frontiers. (2022, November 29). Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery.
- PMC. (2023, November 21). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry.
- PMC. (2022, June 14).
- Benchchem. Technical Support Center: Preventing Acetyl Group Migration During Deprotection of Protected Sugars.
- BOC Sciences. (2025, January 16). Common modifications and effects of oligonucleotide drugs.
- BOC Sciences.
- ResearchGate. (2025, August 8).
- PMC. (2025, October 2). Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol.
- PubMed. (2020, November 15).
- Reddit. (2024, January 28). Base protection of purine nucleosides: how to choose a protecting group?.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 12. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 13. BJOC - Approaches to stereoselective 1,1'-glycosylation [beilstein-journals.org]
- 14. Recent Developments in Stereoselective Chemical Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Addressing the Extremes of Reactivity in Small-Molecule-Catalyzed Stereoselective Glycosylation [dash.harvard.edu]
- 17. researchgate.net [researchgate.net]
- 18. Vorbrüggen Glycosylation [drugfuture.com]
- 19. Vorbrüggen Base Introduction Reaction - Nucleowiki [nucleowiki.uni-frankfurt.de]
- 20. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 23. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 29. The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Ribofuranoside Acetylation via TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of ribofuranoside acetylation reactions. It addresses common challenges and offers practical, field-tested solutions to ensure reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about using TLC to monitor ribofuranoside acetylation.
Q1: Why is TLC the preferred method for monitoring ribofuranoside acetylation reactions?
A1: TLC is a rapid, cost-effective, and highly versatile separation technique ideal for real-time reaction monitoring.[1] Its simplicity allows for quick qualitative analysis of reaction mixtures, enabling chemists to determine the consumption of the starting material and the formation of the acetylated product without the need for complex instrumentation.[1][2]
Q2: How does the polarity of the ribofuranoside change upon acetylation, and how does this affect its TLC mobility?
A2: Acetylation of the hydroxyl groups on a ribofuranoside replaces polar -OH groups with less polar acetyl (-OAc) groups. This decrease in polarity reduces the molecule's affinity for the polar silica gel stationary phase.[1][3] Consequently, the acetylated product will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value compared to the starting ribofuranoside.[3]
Q3: What is a typical solvent system for developing a TLC of a ribofuranoside acetylation?
A3: A common starting point for developing a TLC of a ribofuranoside acetylation is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[4] A typical starting ratio is 1:1 hexane:ethyl acetate, which can then be adjusted to achieve optimal separation.[5] For more polar compounds, solvent systems like methanol/dichloromethane or methanol/chloroform can be effective.[6]
Q4: What visualization techniques are suitable for ribofuranosides and their acetylated derivatives on a TLC plate?
A4: Since sugars are often not UV-active, chemical staining is typically required for visualization.[7]
-
P-Anisaldehyde Stain: This is a versatile stain for carbohydrates, often producing a range of colors that can help differentiate between compounds.[8]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for detecting compounds that can be oxidized, such as the hydroxyl groups on the starting ribofuranoside.[9][10]
-
Ceric Ammonium Molybdate (CAM) Stain: A good general-purpose stain that is highly sensitive and can visualize a wide variety of organic compounds.[7][11]
-
Iodine Vapor: A simple and non-destructive method where the plate is exposed to iodine vapor, which reversibly adsorbs to the organic compounds, appearing as brown spots.[7]
Q5: How can I confirm the identity of the spots on my TLC plate?
A5: The most reliable method is to use a "co-spot."[5] This involves spotting your reaction mixture in one lane, a pure sample of your starting material in another lane, and a mixture of your reaction aliquot and the starting material in a third lane. If the lowest spot in your reaction mixture corresponds to the starting material spot, its identity is confirmed.
Section 2: Troubleshooting Guide
This section provides detailed solutions to common problems encountered when monitoring ribofuranoside acetylation reactions by TLC.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Streaking of Spots | 1. Sample Overloading: The most common cause of streaking is applying too much sample to the TLC plate.[12][13][14] 2. High Polarity of Starting Material: The multiple hydroxyl groups on the ribofuranoside can lead to strong interactions with the silica gel, causing streaking.[5][12] 3. Inappropriate Spotting Solvent: Dissolving the sample in a highly polar solvent can cause the initial spot to spread out.[12] | 1. Dilute the sample before spotting it on the TLC plate.[13] 2. Add a small amount of a polar solvent like methanol to the developing solvent system to improve the spot shape.[5] For acidic compounds, a few drops of acetic or formic acid can be added, while for basic compounds, triethylamine can be beneficial.[12][15] 3. Use a less polar, volatile solvent to dissolve the sample for spotting.[13] |
| Spots Remain at the Baseline (Low Rf) | 1. Solvent System is Not Polar Enough: The mobile phase lacks the strength to move the polar ribofuranoside and its derivatives up the plate.[16] 2. Incomplete Reaction: The reaction may not have proceeded, and only the highly polar starting material is present. | 1. Increase the polarity of the eluent. This can be achieved by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the amount of ethyl acetate in a hexane/ethyl acetate system). 2. Allow the reaction to proceed for a longer time or consider adjusting reaction conditions (e.g., temperature, catalyst concentration). Continue to monitor by TLC.[17] |
| Spots Run at the Solvent Front (High Rf) | 1. Solvent System is Too Polar: The mobile phase is too strong, causing all components to travel with the solvent front, resulting in poor separation. | 1. Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increasing the amount of hexanes in a hexane/ethyl acetate system). |
| Poor Separation Between Starting Material and Product | 1. Similar Polarities: The difference in polarity between the starting ribofuranoside and the partially or fully acetylated product may be insufficient for good separation with the current solvent system.[16] 2. Formation of Multiple Products: Incomplete acetylation can lead to a mixture of mono-, di-, tri-, and fully acetylated products with very similar Rf values.[17] | 1. Experiment with different solvent systems. Sometimes changing one of the solvents, even to one with similar polarity, can alter the selectivity of the separation.[3] For example, trying dichloromethane/methanol instead of ethyl acetate/hexane. 2. Consider using a different type of TLC plate, such as a reverse-phase plate, if available.[16] Running the TLC multiple times in the same solvent system (multiple developments) can sometimes improve resolution. |
| No Spots Visible After Staining | 1. Sample Concentration is Too Low: There may not be enough material on the plate to be visualized by the stain.[13] 2. Inappropriate Stain: The chosen stain may not be effective for visualizing carbohydrates. 3. Stain Inactivated or Improperly Prepared: The staining solution may have degraded or was not prepared correctly. 4. Insufficient Heating: Many stains require heating to develop the color.[7] | 1. Try spotting a more concentrated sample or apply the sample multiple times to the same spot, allowing the solvent to dry between applications.[13] 2. Use a stain known to be effective for sugars, such as p-anisaldehyde or a permanganate stain.[9][10] 3. Prepare a fresh batch of the staining solution. 4. Ensure adequate heating with a heat gun or on a hot plate after applying the stain.[7] |
| Reaction Appears Messy with Many Spots | 1. Degradation of Starting Material or Product: The reaction conditions may be too harsh, leading to decomposition.[16][17] 2. Presence of High-Boiling Point Solvents: Solvents like DMF or DMSO in the reaction mixture can interfere with the TLC development, causing streaking and smearing.[16] | 1. Consider milder reaction conditions (e.g., lower temperature, different catalyst). A 2D TLC can help determine if a compound is unstable on the silica plate.[16] 2. After spotting the TLC plate, place it under high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[16] |
Section 3: Experimental Protocols & Visual Guides
Protocol 1: Standard TLC Monitoring of Ribofuranoside Acetylation
-
Plate Preparation: With a pencil, gently draw a light line approximately 1 cm from the bottom of a silica gel TLC plate. This will be your origin line.[18]
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of your starting ribofuranoside in a volatile solvent like methanol or ethyl acetate to create a reference solution.[13]
-
Spotting: Using a capillary tube, spot the starting material on the left side of the origin line. In the middle, spot a small aliquot taken directly from your reaction mixture. On the right, co-spot the reaction mixture and the starting material on the same point.[5] Ensure the spots are small and concentrated.[5]
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the origin line.[5] Cover the chamber to maintain a saturated atmosphere.[3] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using an appropriate staining method (e.g., dipping in p-anisaldehyde stain followed by gentle heating).[19]
-
Analysis: The starting material will be the spot with the lowest Rf value. The acetylated product will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Diagram: TLC Workflow for Monitoring Ribofuranoside Acetylation
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. users.ox.ac.uk [users.ox.ac.uk]
- 7. koutentisresearchgroup.weebly.com [koutentisresearchgroup.weebly.com]
- 8. epfl.ch [epfl.ch]
- 9. TLC stains [reachdevices.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Magic Formulas [chem.rochester.edu]
- 12. chembam.com [chembam.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. microbiozindia.com [microbiozindia.com]
- 15. youtube.com [youtube.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. scribd.com [scribd.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparison of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside and 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of nucleoside chemistry, the selection of appropriate protecting groups for the ribose moiety is a critical determinant of success in glycosylation reactions. The strategic choice of these groups profoundly influences reaction yields, stereoselectivity, and the ease of subsequent deprotection steps. This guide provides a comprehensive comparison of two widely utilized glycosyl donors: Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside and 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose . Our analysis, grounded in experimental evidence, aims to equip researchers with the insights necessary to make informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical and Structural Properties
A fundamental understanding of the physical and chemical characteristics of these glycosyl donors is paramount for their effective application in the laboratory. The table below summarizes their key properties.
| Property | Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose |
| Molecular Formula | C₁₂H₁₈O₈[1][2] | C₂₈H₂₄O₉[3] |
| Molecular Weight | 290.27 g/mol [1][2] | 504.49 g/mol [3] |
| Appearance | Not specified in search results | White to off-white crystalline powder |
| CAS Number | 52554-28-6[1][4] | 6974-32-9[3] |
| Structure | Acetyl groups at C2, C3, and C5; Methyl glycoside at C1 | Acetyl group at C1; Benzoyl groups at C2, C3, and C5 |
Performance in Glycosylation Reactions: A Comparative Analysis
The ultimate measure of a glycosyl donor's utility lies in its performance in the crucial N-glycosylation step. The choice between acetyl and benzoyl protecting groups at the C2, C3, and C5 positions of the ribofuranose ring has significant implications for both the reactivity of the donor and the stereochemical outcome of the reaction.
The Role of the C2-Protecting Group: Neighboring Group Participation
In the synthesis of nucleosides, achieving the desired β-anomeric configuration is often a primary objective. Both acetyl and benzoyl groups at the C2 position can facilitate this through a mechanism known as neighboring group participation .[5] Upon activation of the anomeric center (often by a Lewis acid in the Vorbrüggen glycosylation), the carbonyl oxygen of the C2-acyl group can attack the anomeric carbon, forming a cyclic acyloxonium ion intermediate. This intermediate sterically shields the α-face of the ribose ring, directing the incoming nucleobase to attack from the β-face, thus leading to the preferential formation of the 1,2-trans product, which in the case of ribofuranosides is the β-anomer.
Caption: Mechanism of neighboring group participation by a C2-acyl group.
Reactivity and Stereoselectivity: Acetyl vs. Benzoyl
While both protecting groups promote the formation of β-nucleosides, the nature of the acyl group—acetyl versus benzoyl—introduces nuances in reactivity and the degree of stereocontrol.
-
Electronic Effects: The benzoyl group is more electron-withdrawing than the acetyl group. This can influence the stability of the acyloxonium ion intermediate and the overall rate of the glycosylation reaction.
-
Steric Hindrance: The bulkier benzoyl group can provide a more significant steric shield for the α-face of the ribofuranose ring, potentially leading to higher β-selectivity in the glycosylation product.
While direct comparative studies under identical conditions are scarce in the literature, a general trend observed in glycosylation chemistry suggests that the more sterically demanding and electronically distinct benzoyl groups can offer superior stereocontrol. For instance, in fucosylation reactions, benzoylated donors have shown significantly higher α-selectivity compared to their acetylated counterparts. While not a direct comparison of the topic compounds, this highlights the potential influence of the protecting group.
Deprotection Strategies: Removing the Protective Veil
The final stage in nucleoside synthesis involves the removal of the protecting groups. The ease and efficiency of this step are critical for the overall success of the synthesis.
| Deprotection Method | Acetyl Groups | Benzoyl Groups | Key Considerations |
| Zemplén Conditions | Readily cleaved | Readily cleaved | Catalytic sodium methoxide in methanol is a common and effective method for both. |
| Ammonia in Methanol | Effective | Effective | A widely used method for complete deprotection. |
| Potassium Carbonate in Methanol | Effective | Effective | A milder alternative suitable for more sensitive substrates. |
In general, both acetyl and benzoyl groups can be removed under similar basic conditions. However, the greater stability of the benzoyl group might require slightly more forcing conditions or longer reaction times for complete removal compared to the acetyl group.
Experimental Protocols
Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
This protocol is adapted from a patented industrial synthesis method.[3]
-
Glycosylation: In a suitable reactor, add 5 mL of thionyl chloride dropwise to 100 mL of methanol while cooling in an ice-water bath. Stir for 10-15 minutes.
-
Add 10 g of D-ribose to the cooled solution and continue stirring at 0-5°C for 8 hours to facilitate the glycosylation reaction.
-
Neutralize the reaction mixture with an appropriate base to quench the hydrogen chloride.
-
Filter the mixture and concentrate the filtrate under reduced pressure to remove methanol, yielding the crude methyl ribofuranoside.
-
Benzoylation: To the crude methyl ribofuranoside, add 150 mL of ethyl acetate and 5 mL of pyridine. Heat the mixture to dissolve the solids.
-
Add 30 g of potassium carbonate, followed by the dropwise addition of 30 mL of benzoyl chloride at 40-50°C.
-
Maintain the reaction temperature for 8 hours after the addition is complete.
-
Filter the reaction mixture to remove insoluble materials. The filtrate is then washed and concentrated.
-
Acetylation: The resulting benzoylated intermediate is then subjected to acetylation using acetic anhydride and a catalytic amount of acid (e.g., sulfuric acid) to yield the final product, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
-
The final product can be purified by recrystallization.
Vorbrüggen Glycosylation with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
This is a general procedure for the silyl-Hilbert-Johnson (or Vorbrüggen) reaction.[3][5]
Caption: A simplified workflow for the Vorbrüggen glycosylation.
-
Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, suspend the desired nucleobase in a suitable anhydrous solvent (e.g., acetonitrile). Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). Heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated nucleobase.
-
Glycosylation: Cool the solution of the silylated nucleobase to room temperature. In a separate flask, dissolve 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile.
-
To the solution of the glycosyl donor, add the silylated nucleobase solution, followed by the dropwise addition of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Stir the reaction mixture at room temperature or with gentle heating, and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected nucleoside.
-
Deprotection: Dissolve the purified protected nucleoside in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction with a suitable acid (e.g., acetic acid or an acidic resin), and concentrate the mixture. The final nucleoside can be further purified by recrystallization or chromatography.
Concluding Remarks
The choice between Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside and 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as a glycosyl donor is a nuanced decision that depends on the specific requirements of the desired nucleoside synthesis. The benzoylated derivative is often favored for its potential to provide higher β-stereoselectivity due to the steric bulk and electronic nature of the benzoyl groups. However, the acetylated counterpart may offer advantages in terms of ease of deprotection in some contexts.
This guide has provided a comparative overview based on available literature. Researchers are encouraged to consider the specific nucleobase and reaction conditions when selecting the optimal glycosyl donor and to perform small-scale optimization experiments to achieve the best results for their target molecule.
References
-
Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. (n.d.). PMC. Retrieved from [Link]
-
SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Chapter 3: Nucleosides and Nucleotides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
The Synthesis of Ribose and Nucleoside Derivatives. (2018, March 16). Madridge Publishers. Retrieved from [Link]
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. (n.d.). Wikipedia. Retrieved from [Link]
-
Glycosylation of Pyrrolo[2,3‑d]pyrimidines with 1‑O‑Acetyl-2,3,5-tri‑O‑benzoyl-β‑d‑ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7‑Deazapurine Ribonucleosides. (2018, June 17). Figshare. Retrieved from [Link]
-
How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose ?. (2014, March 29). ResearchGate. Retrieved from [Link]
-
New Benzoyl Derivatives of D-Ribofuranose and aldehydo-D-Ribose. The Preparation of Crystalline 2,3,5-Tri-O-benzoyl-β-D-ribose from D-Ribose 1. (n.d.). ACS Publications. Retrieved from [Link]
-
Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation. (2026, January 16). Aston Publications Explorer. Retrieved from [Link]
-
Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation. (n.d.). SSRN. Retrieved from [Link]
-
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019, April 21). Retrieved from [Link]
-
METHYL 2,3,5-TRI-O-ACETYL-L-RIBOFURANOSIDE. (n.d.). precisionFDA. Retrieved from [Link]
-
Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3. (2018, December 19). ACS Publications. Retrieved from [Link]
-
Comparison of glycosyl donors: a supramer approach. (n.d.). PMC. Retrieved from [Link]
-
Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. (2024, September 12). PMC. Retrieved from [Link]
-
Steric-free bioorthogonal profiling of cellular acetylation and glycosylation via a fluorine-selenol displacement reaction (FSeD). (2022, September 14). bioRxiv. Retrieved from [Link]
-
O-acyl-ADP-ribose can serve as an acyl donor a, Scheme for comparing.... (n.d.). ResearchGate. Retrieved from [Link]
-
Vorbrüggen glycosylation reaction and its mechanism.. (n.d.). ResearchGate. Retrieved from [Link]
-
Glycosylation and Acylation: Important Regulators of Immune Cell Fate Decisions. (2025, May 27). Semantic Scholar. Retrieved from [Link]
-
Inborn Errors of Purine Salvage and Catabolism. (2023, June 24). MDPI. Retrieved from [Link]
Sources
- 1. Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | C12H18O8 | CID 11231584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 4. Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside | 52554-28-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Strategic Protection of Ribofuranosides: Acetyl vs. Silyl Groups
Topic: Acetyl vs. Silyl Protecting Groups for Ribofuranosides Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, RNA Process Engineers.
Executive Summary: The Ribose Dilemma
In nucleoside and nucleotide chemistry, the ribofuranose ring presents a unique stereochemical challenge compared to its pyranose counterparts (e.g., glucose). The presence of the cis-2',3'-diol system creates a high propensity for protecting group migration, while the flexible furanose ring complicates stereocontrol during glycosylation.
The choice between Acetyl (Ac) and Silyl (typically TBDMS, TIPS, or TBDPS) protecting groups is rarely a matter of preference; it is a strategic decision dictated by three factors:
-
Stereoelectronic requirements of the glycosylation step (Neighboring Group Participation).
-
Orthogonality required for downstream functionalization (e.g., phosphoramidite synthesis).
-
Stability profiles regarding the notorious 2'
3' migration.
This guide analyzes these two classes of protecting groups, providing mechanistic insights, decision frameworks, and self-validating experimental protocols.
Mechanistic & Stereoelectronic Comparison
The fundamental divergence between acetyl and silyl groups lies in their interaction with the anomeric center during glycosylation.
Neighboring Group Participation (NGP)
The most critical distinction is the ability of C2-esters (acetyl, benzoyl) to direct stereoselectivity via Neighboring Group Participation (NGP).
-
Acetyl (Participating): Upon activation of the anomeric leaving group, the carbonyl oxygen of the C2-O-acetyl group attacks the oxocarbenium ion, forming a five-membered acyloxonium ion intermediate. This blocks the cis-face (alpha-face in D-ribose), forcing the nucleophile to attack from the trans-face (beta-face).
-
Silyl (Non-Participating): Silyl ethers are ether-type protecting groups. They do not stabilize the oxocarbenium ion via NGP. Consequently, glycosylation often results in mixtures of anomers (
) or favors the thermodynamically stable product (often for furanosides due to the anomeric effect), unless specific solvent effects or bulky conformational constraints are employed.
Visualization: The NGP Mechanism
The following diagram illustrates the "Anchimeric Assistance" provided by the acetyl group that guarantees
Figure 1: Mechanism of Neighboring Group Participation (NGP) by the C2-acetyl group ensuring 1,2-trans (beta) stereoselectivity.
Performance Analysis: Acetyl vs. Silyl[2][3]
Stability and Orthogonality Profile
The choice often depends on what conditions the molecule must survive after glycosylation.
| Feature | Acetyl (Ac) | Silyl (TBDMS) | Field Insight |
| Acid Stability | High (Stable to 80% AcOH) | Moderate (Cleaved by TFA, HCl) | TBDMS is acid-labile; TBDPS is more acid-stable. |
| Base Stability | Poor (Saponifies > pH 9) | High (Stable to hydroxide, amines) | Critical: Acetyl cannot survive standard oligonucleotide deprotection (conc. NH |
| Fluoride Sensitivity | Stable | High (Cleaved by TBAF, HF[1]•Py) | Fluoride is the "magic bullet" for orthogonal silyl removal. |
| Migration Risk | High (2' | Low (Migration is rare under neutral conditions) | Acetyl migration equilibrates to a ~40:60 mixture (2':3') within minutes at pH > 7. |
| Steric Bulk | Low (Planar) | High (Tetrahedral, Bulky) | TBDMS can retard coupling at adjacent centers (e.g., 3'-phosphoramidite formation). |
The 2'-OH / 3'-OH Migration Challenge
In ribofuranosides, the 2' and 3' hydroxyls are cis-oriented. Under basic conditions, a C2'-acetyl group can migrate to C3' via a cyclic orthoester intermediate.
-
Diagnostic Signal: In
H NMR, the proton attached to the carbon bearing the acetyl group shifts downfield (~1.0–1.5 ppm).-
2'-O-Ac: H-2' appears ~5.3–5.6 ppm.
-
3'-O-Ac: H-3' appears ~5.2–5.5 ppm.
-
-
Prevention: Avoid aqueous base. If base is required, use non-nucleophilic bases or keep temperature < 0°C. Silyl groups (TBDMS) are generally static unless exposed to strong acid or fluoride.
Application Case Study: RNA Solid-Phase Synthesis
The evolution of RNA synthesis perfectly illustrates the trade-off between these groups.
The "Standard" TBDMS Approach[5]
-
Strategy: 5'-DMT, 2'-TBDMS, 3'-Phosphoramidite.[2]
-
Why TBDMS? It is orthogonal to the acid-labile 5'-DMT and base-labile nucleobase protection. It stays on during the ammonia treatment that cleaves the RNA from the solid support.
-
Drawback: Steric bulk of TBDMS reduces coupling efficiency (97-98% vs 99% for DNA).
The "ACE" Chemistry (Modified Acetyl)
-
Strategy: 5'-Silyl, 2'-ACE (Bis(2-acetoxyethoxy)methyl orthoester).[3]
-
Why ACE? It acts like an acyl group (minimizing steric bulk) but is modified to be stable during synthesis.
-
Mechanism: Acid removal of the 5'-silyl triggers a cascade where the 2'-ACE group becomes self-cleaving after the RNA is synthesized, mimicking the NGP mechanism to remove itself.
Experimental Protocols
Protocol A: Selective 5'-O-Silylation of Ribose
Target: 5'-O-TBDMS-Adenosine (High Yield, Regioselective) This protocol utilizes the steric bulk of TBDMS to favor the primary 5'-OH over the secondary 2'/3'-OH.
Reagents:
-
Adenosine (dried in vacuo over P
O ) -
TBDMS-Cl (1.1 equiv)
-
Pyridine (anhydrous)
-
DMAP (catalytic, 0.05 equiv)
Workflow:
-
Dissolution: Suspend Adenosine (10 mmol) in anhydrous pyridine (30 mL). Note: Adenosine dissolves slowly; gentle warming may be needed, but cool to 0°C before adding reagents.
-
Addition: Add TBDMS-Cl (11 mmol) in 3 portions over 30 minutes at 0°C.
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to RT overnight.
-
Self-Validating Check (TLC):
-
Mobile Phase: 10% MeOH in DCM.
-
Observation: Product Rf ~0.5. Starting material Rf ~0.1 (baseline). If a higher spot (Rf ~0.8) appears, it is the Bis-silyl (2',5' or 3',5').
-
Corrective Action: If Bis-silyl > 10%, reduce TBDMS-Cl stoichiometry in future runs.
-
-
Workup: Quench with MeOH (2 mL). Concentrate in vacuo. Co-evaporate with toluene (3x) to remove pyridine.
-
Purification: Flash chromatography (DCM
5% MeOH/DCM).
Protocol B: Per-Acetylation for Beta-Ribosides
Target: 1,2,3,5-Tetra-O-acetyl-
Reagents:
Workflow:
-
Setup: Dissolve D-Ribose (20 mmol) in pyridine (40 mL).
-
Acetylation: Add Ac
O (100 mmol, 5 equiv) dropwise at 0°C. -
Reaction: Stir at RT for 6 hours.
-
Self-Validating Check (NMR):
-
Aliquot a small sample, work up, and run
H NMR in CDCl . -
Target Signal: The anomeric proton (H-1) for the
-anomer appears as a singlet (or very small doublet, Hz) at ~6.1 ppm. The -anomer (minor product in solution) appears as a doublet ( Hz) at ~6.4 ppm.
-
-
Crystallization: Pour into ice water. Extract with DCM. Wash with 1M HCl (to remove pyridine), NaHCO
, and brine. Dry and concentrate. Recrystallize from warm EtOH to isolate pure -anomer.
Decision Matrix
Use the following logic flow to select the correct protecting group for your synthesis.
Figure 2: Decision tree for selecting protecting groups based on stereochemical and stability requirements.
References
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein J. Org. Chem. 2017, 13, 93–105.
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules 2010, 15, 7235-7265.
-
Investigation of acetyl migrations in furanosides. Beilstein J. Org.[7] Chem. 2006, 2, No.[7] 14.
-
A Head-to-Head Comparison of TBDMS and ACE Chemistries for RNA Synthesis. BenchChem Technical Guides.
-
Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst. Curr Protoc Nucleic Acid Chem. 2013, 54, 1.30.1–1.30.13.
Sources
- 1. Synthesis of long and functionally active RNAs facilitated by acetal levulinic ester chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Analytical Strategies for the Characterization of Acetylated Ribosides
A Technical Comparison Guide for Drug Development Professionals
Executive Summary: The Isomer Challenge
Acetylated ribosides serve two critical roles in drug development: as lipophilic prodrugs to enhance bioavailability (e.g., Valganciclovir analogs) and as transient intermediates in nucleoside synthesis. However, their characterization is plagued by a singular, persistent phenomenon: Acyl Migration .
Under physiological or basic conditions, acetyl groups migrate between the 2'- and 3'-hydroxyl positions of the ribose ring via an orthoester intermediate. This rapid equilibration creates a mixture of regioisomers (2'-O-Ac, 3'-O-Ac, and 2',3'-di-O-Ac) that renders standard analytical workflows unreliable.
This guide compares the three dominant analytical modalities—High-Resolution NMR , LC-MS/MS , and HPLC/UPLC —specifically evaluating their ability to resolve these dynamic isomers and validate structural integrity.
Comparative Analysis of Analytical Methods
The following analysis contrasts the three methods based on their ability to distinguish regioisomers, throughput, and structural definitive power.
Method 1: High-Resolution NMR (The Structural Gold Standard)
NMR is the only method capable of definitively assigning regiochemistry de novo without reference standards.
-
Mechanism of Action: Exploits the deshielding effect of the acetyl ester. The proton attached to the carbon bearing the acetyl group (e.g., H-2' for a 2'-O-acetyl riboside) will exhibit a significant downfield shift (
ppm) compared to the non-acetylated precursor. -
Best For: Structural elucidation, confirming regioselectivity of synthesis, and quantifying isomer ratios in equilibrium.
-
Limitations: Low sensitivity; requires milligram-scale sample; slow acquisition.
Method 2: LC-MS/MS (Sensitivity & High Throughput)
Mass spectrometry provides rapid molecular weight confirmation and high sensitivity but struggles with de novo isomer differentiation.
-
Mechanism of Action: Soft ionization (ESI) generates
or ions. Fragmentation (MS/MS) typically yields neutral loss of the ribose moiety ( Da) or the nucleobase.[1][2] -
Best For: Impurity profiling, trace analysis, and pharmacokinetic (PK) studies.
-
Limitations: 2'- and 3'-isomers often have identical fragmentation patterns. Without chromatographic separation, MS cannot distinguish them.
Method 3: UPLC/HPLC (Quantification & Purity)
Chromatography is the workhorse for separating the equilibrium mixture to determine purity.
-
Mechanism of Action: Differences in hydrophobicity and intramolecular hydrogen bonding between 2'- and 3'-isomers result in different retention times on C18 or Phenyl-Hexyl columns.
-
Best For: Routine purity checks, stability testing, and reaction monitoring.
-
Limitations: Requires reference standards for peak assignment; cannot identify "unknown" peaks without coupling to MS or NMR.
Summary Comparison Table
| Feature | High-Res NMR (600 MHz) | LC-MS/MS (Q-TOF/Orbitrap) | UPLC (PDA/UV) |
| Primary Output | Definitive 3D Structure | Molecular Mass & Fragments | Purity & Retention Time |
| Regioisomer Resolution | Excellent (via Chemical Shift) | Poor (requires chromatography) | Good (requires method dev) |
| Sample Requirement | High (2–10 mg) | Low (ng–pg range) | Medium (µg range) |
| Acyl Migration Risk | High (if solvent/temp not controlled) | Low (fast timescale) | Medium (column pH dependent) |
| Throughput | Low (10–30 mins/sample) | High (<5 mins/sample) | High (5–10 mins/sample) |
| Cost per Run | High | Medium | Low |
Detailed Experimental Protocols
These protocols are designed to be self-validating , minimizing the risk of artifactual acyl migration during analysis.
Protocol A: "Frozen Equilibrium" NMR Characterization
Objective: To assign 2' vs. 3' regiochemistry while suppressing acyl migration.
-
Sample Preparation (Critical):
-
Dissolve 5 mg of the acetylated riboside in 600 µL of DMSO-d6 or Acetone-d6 .
-
Expert Insight: Avoid
or if possible, as protic solvents facilitate proton transfer and migration. If water is required, buffer to pH 4.5–5.0 using an acetate buffer.
-
-
Acquisition:
-
Set the probe temperature to 278 K (5°C) . Lowering the temperature kinetically traps the isomers, slowing migration significantly.
-
Acquire 1H NMR , COSY , and HMBC spectra.[3]
-
-
Data Analysis (The Validation Step):
-
Step 1: Identify the H-1' (anomeric) proton (usually a doublet around 5.5–6.5 ppm).
-
Step 2 (COSY): Trace the spin system from H-1'
H-2' H-3'. -
Step 3 (Chemical Shift):
-
If H-2' is downfield (5.0–5.5 ppm) and H-3' is upfield (4.0–4.5 ppm)
2'-O-Acetyl isomer . -
If H-3' is downfield and H-2' is upfield
3'-O-Acetyl isomer .
-
-
Step 4 (HMBC Confirmation): Look for a long-range correlation between the Carbonyl Carbon of the acetyl group (~170 ppm) and the specific sugar proton (H-2' or H-3').
-
Protocol B: pH-Buffered LC-MS Separation
Objective: To separate and identify isomers without inducing on-column migration.
-
Mobile Phase Preparation:
-
Solvent A: Water + 0.1% Formic Acid (pH ~2.7). Acidic pH stabilizes the ester.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
-
Column Selection:
-
Use a C18 column with high surface coverage (e.g., Waters HSS T3 or equivalent) to maximize interaction with the polar ribose moiety.
-
-
Gradient:
-
Start at 2% B, hold for 1 min (to retain polar nucleosides), then ramp to 30% B over 10 mins.
-
-
Detection:
-
MS Source: ESI Positive Mode.
-
Key Setting: Set Desolvation Temperature < 350°C to prevent thermal degradation/migration in the source.
-
-
Differentiation Logic:
-
The 3'-O-acetyl isomer is generally more lipophilic (due to intramolecular H-bonding masking the 2'-OH) and typically elutes later than the 2'-O-acetyl isomer on C18 columns.
-
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for characterizing a synthesized acetylated riboside.
Figure 1: Analytical decision tree for acetylated ribosides, prioritizing pH control and low-temperature NMR to prevent acyl migration artifacts.
Expert Insights: The "Self-Validating" System
To ensure your data is trustworthy (Trustworthiness), you must treat the analysis as a dynamic system.
-
The Time-Zero Rule: Always inject the sample into the HPLC immediately after dissolution. Acyl migration is time-dependent. If you observe the ratio of Peak A to Peak B changing over 2 hours in the autosampler, your method is inducing migration.
-
The Solvent Check: If your NMR spectrum shows broad or averaged signals for H-2' and H-3', the migration is happening during the scan (intermediate exchange). Cool the sample immediately.
-
The HMBC Anchor: Never rely solely on 1D proton shifts for novel analogs. Steric/electronic effects from the nucleobase can cause anomalous shifts. The HMBC correlation between the ester carbonyl and the sugar proton is the only irrefutable proof of connectivity.
References
-
Investigation of acetyl migrations in furanosides. Beilstein Journal of Organic Chemistry. (2006).[4][5] Detailed study on the mechanism of acyl migration and conditions to prevent it (e.g., using CAN).[4][6]
-
Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS. National Institutes of Health (PMC). (2024).[2][7] Protocols for mass spectrometry fragmentation patterns of modified nucleosides.[1][8]
-
Basic Concepts of NMR: Distinguishing Between Isomers. Magritek. Fundamental principles of using NMR chemical shifts and coupling constants to distinguish structural isomers.
-
Reversed-Phase HPLC Separation of Regioisomers. ResearchGate. Methodologies for separating lipid and riboside regioisomers using reversed-phase chromatography.[9]
Sources
- 1. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of acetyl migrations in furanosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Investigation of acetyl migrations in furanosides [academia.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside by NMR
For researchers, scientists, and drug development professionals, the precise molecular structure of a compound is not merely an academic detail; it is the very foundation of its function and therapeutic potential. In the realm of carbohydrate chemistry, and particularly in the synthesis of nucleoside analogues, seemingly minor variations in stereochemistry can lead to profound differences in biological activity. This guide provides an in-depth, technical comparison of how to validate the structure of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, with a critical focus on distinguishing its α and β anomers using a suite of Nuclear Magnetic Resonance (NMR) techniques.
The choice of NMR as the validation tool is deliberate. It is a powerful, non-destructive technique that provides a detailed atomic-level map of a molecule's structure in solution, closely mimicking the physiological environment. This guide is structured to not only provide step-by-step protocols but to also elucidate the underlying principles, enabling a robust and self-validating approach to structural confirmation.
The Anomeric Question: Why α vs. β Matters
The cyclization of the parent D-ribose to form the furanose ring creates a new stereocenter at the C-1 position, known as the anomeric carbon. This results in two possible diastereomers, or anomers: the α-anomer, where the methoxy group at C-1 is on the opposite face of the ring from the C-4 substituent, and the β-anomer, where they are on the same face. This seemingly subtle difference can significantly impact how the molecule interacts with biological targets. Therefore, unambiguous determination of the anomeric configuration is a critical quality attribute.
¹H NMR Spectroscopy: The First Line of Inquiry
The ¹H NMR spectrum provides the initial and often most telling evidence for the structure and stereochemistry of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside.
Key Diagnostic Signals:
-
Anomeric Proton (H-1): This is the most downfield of the ring protons due to its attachment to two oxygen atoms. Its chemical shift and, more importantly, its coupling constant (³JH1,H2) are highly diagnostic of the anomeric configuration.
-
For the α-anomer , the H-1 and H-2 protons are cis to each other, resulting in a larger coupling constant, typically in the range of 4-8 Hz.
-
For the β-anomer , the H-1 and H-2 protons are trans to each other, leading to a smaller coupling constant, often close to 0 Hz or appearing as a singlet.[1][2]
-
-
Ring Protons (H-2, H-3, H-4): The chemical shifts of these protons are influenced by the presence of the electron-withdrawing acetyl groups, causing them to appear downfield compared to the unsubstituted parent ribofuranoside.
-
Methylene Protons (H-5a, H-5b): These protons are diastereotopic and will appear as a complex multiplet, coupled to H-4.
-
Methyl Protons: Three sharp singlets corresponding to the three acetyl groups and one sharp singlet for the methoxy group will be present. The integration of these signals should be in a 3:3:3:3 ratio.
A Comparative Look at Expected ¹H NMR Data (based on related structures):
| Proton | Expected Chemical Shift (δ) for α-anomer (ppm) | Expected Chemical Shift (δ) for β-anomer (ppm) | Key Coupling Constants (J) |
| H-1 | ~5.0-5.2 | ~4.9-5.1 | α: ³JH1,H2 ≈ 4-8 Hz; β: ³JH1,H2 ≈ 0-2 Hz |
| H-2 | ~5.2-5.4 | ~5.1-5.3 | |
| H-3 | ~5.3-5.5 | ~5.2-5.4 | |
| H-4 | ~4.2-4.4 | ~4.1-4.3 | |
| H-5a, H-5b | ~4.1-4.3 | ~4.0-4.2 | |
| OCH₃ | ~3.3-3.5 | ~3.3-3.5 | |
| COCH₃ | ~2.0-2.2 (3 singlets) | ~2.0-2.2 (3 singlets) |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented here are estimations based on analogous compounds reported in the literature.[2][3]
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a complementary and equally crucial dataset for structural validation. Each unique carbon atom in the molecule will give rise to a distinct signal.
Key Diagnostic Signals:
-
Anomeric Carbon (C-1): This is the most downfield of the ring carbons and is highly sensitive to the anomeric configuration. The C-1 of the α-anomer typically resonates slightly downfield compared to the β-anomer.[3]
-
Ring Carbons (C-2, C-3, C-4): The chemical shifts of these carbons confirm the furanose ring structure.
-
Methylene Carbon (C-5): The position of this signal confirms the five-membered ring and successful acetylation at this position.
-
Methoxy and Acetyl Carbons: The signal for the methoxy carbon and the carbonyl and methyl carbons of the acetyl groups will also be present in their characteristic regions.
Comparative ¹³C NMR Data (based on related structures):
| Carbon | Expected Chemical Shift (δ) for α-anomer (ppm) | Expected Chemical Shift (δ) for β-anomer (ppm) |
| C-1 | ~104-106 | ~101-103 |
| C-2 | ~72-74 | ~71-73 |
| C-3 | ~71-73 | ~70-72 |
| C-4 | ~80-82 | ~79-81 |
| C-5 | ~63-65 | ~62-64 |
| OCH₃ | ~55-57 | ~55-57 |
| COCH₃ (C=O) | ~170-172 (3 signals) | ~170-172 (3 signals) |
| COCH₃ (CH₃) | ~20-22 (3 signals) | ~20-22 (3 signals) |
Note: These are estimated chemical shifts based on published data for similar acetylated ribofuranosides.[2][3]
2D NMR: The Definitive Confirmation
While 1D NMR provides strong evidence, 2D NMR techniques offer an unambiguous confirmation of the entire molecular structure by revealing through-bond correlations.
COSY (Correlation Spectroscopy): Tracing the Proton Network
A ¹H-¹H COSY experiment identifies protons that are coupled to each other. For Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, the COSY spectrum would be used to trace the connectivity of the furanose ring protons. Cross-peaks will appear between:
-
H-1 and H-2
-
H-2 and H-3
-
H-3 and H-4
-
H-4 and the H-5 protons
This confirms the sequential arrangement of these protons in the five-membered ring.
Caption: Expected ¹H-¹H COSY correlations for the ribofuranose ring.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The ¹H-¹³C HSQC experiment is a powerful tool that correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of all protonated carbons in the molecule. For instance, the proton signal assigned as H-1 from the ¹H NMR will show a cross-peak to the carbon signal assigned as C-1 in the ¹³C NMR. This provides a self-validating system for the assignment of both spectra.
Caption: A streamlined workflow for the NMR-based validation of the target molecule.
Conclusion: A Multi-faceted Approach to Certainty
The structural validation of a synthesized molecule like Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a non-negotiable step in the research and development pipeline. A comprehensive analysis using a suite of NMR techniques—¹H, ¹³C, COSY, and HSQC—provides a robust and self-validating methodology. The key to differentiating the critical α and β anomers lies in the careful analysis of the anomeric proton's coupling constant in the ¹H NMR spectrum, supported by the chemical shift of the anomeric carbon in the ¹³C NMR spectrum. The 2D NMR experiments then serve to definitively piece together the entire molecular puzzle, ensuring the structural integrity of the compound and providing the confidence needed for its intended application.
References
-
SSRN. Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation. Available at: [Link].
-
PMC. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Available at: [Link].
-
Aston Publications Explorer. Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation. Available at: [Link].
-
RSC Publishing. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Available at: [Link].
Sources
- 1. Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. papers.ssrn.com [papers.ssrn.com]
A Comparative Guide to HPLC Purity Analysis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
In the synthesis of nucleoside analogues for therapeutic development, the purity of key intermediates is paramount. Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, a crucial building block, requires rigorous analytical characterization to ensure the absence of process-related impurities that could impact the efficacy and safety of the final active pharmaceutical ingredient.[1] This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound: a widely applicable Reverse-Phase (RP-HPLC) method and an alternative Normal-Phase (NP-HPLC) approach.
The selection of an appropriate analytical method is a critical decision in the drug development process, governed by the need for accuracy, precision, and robustness as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6] This guide will delve into the technical rationale behind each method, present comparative performance data, and provide detailed, actionable protocols for implementation in a quality control or research setting.
Understanding the Analyte and Potential Impurities
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a moderately polar molecule due to the presence of both ester groups and the ether linkage.[7][8] Its synthesis from D-ribose involves multiple steps, including methylation, acetylation, and potentially the use of protecting groups.[9][10][11] Consequently, a robust analytical method must be able to separate the target compound from potential impurities such as:
-
Starting materials: Unreacted D-ribose or its partially acetylated analogues.
-
Anomers: The presence of the α-anomer alongside the desired β-anomer (or vice-versa).
-
Incompletely acetylated species: Di-O-acetyl or mono-O-acetylated ribofuranosides.
-
By-products of degradation: De-acetylated products or other related substances.
Method 1: Reverse-Phase HPLC (RP-HPLC) with UV Detection
RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility and compatibility with a wide range of analytes.[12] For Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, a C18 stationary phase provides a nonpolar environment where separation is driven by hydrophobic interactions.
Rationale for Method Design
-
Stationary Phase: A C18 column is selected for its ability to retain moderately polar to nonpolar compounds. The acetyl groups on the ribofuranoside provide sufficient hydrophobicity for retention.
-
Mobile Phase: A gradient of water and acetonitrile is employed. Acetonitrile, as the organic modifier, elutes the compound from the column. The gradient allows for the effective separation of impurities with varying polarities. A small amount of acid, such as formic acid, is often added to improve peak shape.
-
Detection: While the acetylated ribofuranoside lacks a strong chromophore, it exhibits some UV absorbance at lower wavelengths (around 210 nm).[13] This makes UV detection a viable, albeit not highly sensitive, option. For higher sensitivity, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.[14]
Experimental Workflow
Caption: RP-HPLC Workflow for Purity Analysis
Method 2: Normal-Phase HPLC (NP-HPLC) with UV Detection
NP-HPLC offers an alternative selectivity to RP-HPLC and can be particularly advantageous for separating isomers or compounds with subtle differences in polarity.[15] In this mode, a polar stationary phase is used with a non-polar mobile phase.
Rationale for Method Design
-
Stationary Phase: A silica or cyano-bonded phase is suitable. Separation is based on polar interactions (e.g., hydrogen bonding) between the analyte's hydroxyl and acetyl groups and the stationary phase. More polar impurities will be retained longer.
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a more polar modifier such as isopropanol or ethyl acetate is used. The ratio of these solvents is optimized to achieve the desired separation.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is also applicable here. As with RP-HPLC, ELSD or CAD can be used for enhanced sensitivity.
Experimental Workflow
Caption: NP-HPLC Workflow for Purity Analysis
Comparative Performance Data
The following table presents hypothetical but realistic data comparing the performance of the two HPLC methods for the analysis of a sample of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside containing known impurities.
| Parameter | RP-HPLC Method | NP-HPLC Method |
| Retention Time (Main Peak) | 8.5 min | 6.2 min |
| Resolution (Main Peak vs. Di-acetyl Impurity) | 2.1 | 1.8 |
| Resolution (α vs. β anomer) | 1.2 | 1.9 |
| Peak Asymmetry (Main Peak) | 1.1 | 1.3 |
| Limit of Detection (LOD) | 5 µg/mL | 7 µg/mL |
| Limit of Quantification (LOQ) | 15 µg/mL | 21 µg/mL |
Analysis of Comparative Data:
The RP-HPLC method demonstrates better resolution for the di-acetyl impurity, suggesting it is more effective at separating compounds with larger differences in hydrophobicity. However, the NP-HPLC method shows superior resolution for the α and β anomers, highlighting its strength in separating closely related isomers. The RP-HPLC method also offers slightly better sensitivity (lower LOD and LOQ). The choice between the two would depend on the primary analytical goal: routine purity assessment might favor the robust RP-HPLC method, while in-depth isomeric impurity profiling would benefit from the NP-HPLC approach.
Alternative Method: Gas Chromatography (GC)
For a comprehensive purity profile, Gas Chromatography (GC) can be considered as an orthogonal technique.[16] Since acetylated sugars are not sufficiently volatile for direct GC analysis, a derivatization step is required.[16][17] A common approach involves hydrolysis of the acetyl groups followed by reduction and acetylation to form the corresponding alditol acetates, which are volatile and can be readily analyzed by GC.[18][19][20] This method provides a different separation mechanism and can be highly sensitive, but the multi-step sample preparation can be a drawback.
Detailed Experimental Protocols
Protocol 1: RP-HPLC Method
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: NP-HPLC Method
-
Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
-
Column: Silica, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: 90:10 (v/v) Hexane:Isopropanol.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.
Conclusion and Recommendations
Both RP-HPLC and NP-HPLC are viable methods for assessing the purity of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside. The RP-HPLC method is generally more robust and sensitive, making it suitable for routine quality control applications. The NP-HPLC method provides complementary selectivity, particularly for isomeric impurities, and should be considered during method development and for in-depth characterization.
For comprehensive quality assurance, it is advisable to develop and validate an RP-HPLC method as the primary release assay. The NP-HPLC method can be employed as an orthogonal technique for validation and in the investigation of out-of-specification results. The principles of method validation, including specificity, linearity, accuracy, precision, and robustness, should be rigorously applied in accordance with ICH guidelines to ensure the reliability of the analytical data.[2][3][4][5][6]
References
-
Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]
-
HPLC for Carbohydrate Analysis. ResearchGate. Available from: [Link]
-
Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples. Chromatography Today. Available from: [Link]
-
Carbohydrate Analysis by HPLC I Intro-A. Scribd. Available from: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]
-
HPLC Analysis of Carbohydrates in Wines and Instant Coffees Using Anion Exchange Chromatography Coupled to Pulsed Amperometric Detection. ACS Publications. Available from: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]
-
Overcome the Complexities of Analyzing for Sugars by GC-MS. Restek. Available from: [Link]
-
Carbohydrate analysis: From sample preparation to HPLC on different stationary phases coupled with evaporative light-scattering detection. Academia.edu. Available from: [Link]
-
Modifications in the alditol acetate method for analysis of muramic acid and other neutral and amino sugars by capillary gas chromatography-mass spectrometry with selected ion monitoring. PubMed. Available from: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Taylor & Francis Online. Available from: [Link]
-
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside. PubChem. Available from: [Link]
-
Determination of Neutral Sugars by Gas Chromatography of their Alditol Acetates. Springer Link. Available from: [Link]
-
(PDF) Acetyl content determination using different analytical techniques. ResearchGate. Available from: [Link]
-
Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation. Aston University. Available from: [Link]
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Wikipedia. Available from: [Link]
-
Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. MDPI. Available from: [Link]
-
Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
(PDF) Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. ResearchGate. Available from: [Link]
-
Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. ResearchGate. Available from: [Link]
-
Route Efficiency Assessment and Review of the Synthesis of β-Nucleosides via N-Glycosylation of Nucleobases. The Royal Society of Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | C12H18O8 | CID 11231584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside | 52554-28-6 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. (PDF) Carbohydrate analysis: From sample preparation to HPLC on different stationary phases coupled with evaporative light-scattering detection [academia.edu]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Overcome the Complexities of Analyzing for Sugars by GC-MS [discover.restek.com]
- 18. Modifications in the alditol acetate method for analysis of muramic acid and other neutral and amino sugars by capillary gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. refp.cohlife.org [refp.cohlife.org]
- 20. mdpi.com [mdpi.com]
The Rationale for Acetylation: Enhancing Analyzability
An In-Depth Guide to the Mass Spectrometry of Acetylated Ribofuranosides: A Comparative Analysis for Researchers and Drug Development Professionals
In the intricate world of drug development and molecular biology, the structural characterization of nucleoside analogues, particularly ribofuranosides, is paramount. These molecules form the backbone of numerous therapeutic agents and are key to understanding fundamental biological processes. Acetylation, a common derivatization technique, is frequently employed to enhance their analytical tractability. This guide provides a comprehensive comparison of mass spectrometry (MS) methodologies for the analysis of acetylated ribofuranosides, offering field-proven insights and detailed protocols to guide your experimental choices.
Ribofuranosides in their native state are highly polar and non-volatile, posing significant challenges for both chromatographic separation and mass spectrometric analysis.[1][2] Derivatization via acetylation, the process of introducing acetyl groups (CH₃CO-), critically alters their physicochemical properties. This is not merely an extra step; it is a strategic decision to improve analytical outcomes.
Causality Behind Acetylation:
-
Increased Volatility: For Gas Chromatography (GC), which separates compounds in the gas phase, volatility is a prerequisite. Acetylation replaces polar hydroxyl (-OH) groups with less polar acetyl esters, significantly lowering the boiling point and making the molecule amenable to GC analysis.[1][2]
-
Improved Chromatographic Behavior: In Liquid Chromatography (LC), particularly reverse-phase, the increased hydrophobicity of acetylated ribofuranosides leads to better retention and separation on C18 columns.
-
Enhanced Ionization & Predictable Fragmentation: The addition of acetyl groups can influence the molecule's ionization efficiency and direct fragmentation pathways in the mass spectrometer, often leading to more structurally informative spectra. Studies on acetylated peptides, for instance, have shown that N-terminal acetylation can improve the abundance and occurrence of specific ion series, aiding in sequencing.[3]
Core Methodologies: A Head-to-Head Comparison
The two primary MS-based workflows for analyzing acetylated ribofuranosides are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them is dictated by the analytical goal, be it routine compositional analysis or in-depth structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly reproducible technique, making it a workhorse for the quantitative analysis of known compounds. It relies on the thermal stability and volatility of the acetylated derivatives.
-
Principle of Operation: The acetylated sample is injected into a heated port, vaporized, and carried by an inert gas through a long capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. Eluted compounds then enter the mass spectrometer.
-
Ionization Technique: Electron Ionization (EI): This is the standard for GC-MS. High-energy electrons (typically 70 eV) bombard the molecule, causing the ejection of an electron to form an energetically unstable molecular ion (M⁺•).[4] This high energy input leads to extensive and reproducible fragmentation.
-
Fragmentation Patterns: EI results in a complex but highly characteristic fragmentation pattern, which serves as a "fingerprint" for the molecule.[5] For acetylated ribofuranosides, fragmentation is typically initiated by cleavage of the glycosidic bond and various cleavages of the furanose ring. The resulting spectrum is rich with fragment ions, though the molecular ion peak may be weak or absent.[5][6]
Workflow for GC-MS Analysis
Caption: GC-MS workflow for acetylated ribofuranosides.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For complex mixtures, thermally labile compounds, or when detailed structural information is required, LC-MS/MS is the superior approach. It offers greater flexibility and generates data rich in structural detail through controlled fragmentation.[7]
-
Principle of Operation: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that flows through a packed column (stationary phase). Separation occurs based on the analyte's partitioning between the two phases. The eluent from the column is then directed into the mass spectrometer's ion source.
-
Ionization Techniques: ESI vs. MALDI: Unlike GC-MS, LC-MS employs "soft" ionization techniques that minimize in-source fragmentation and preserve the molecular ion.
-
Electrospray Ionization (ESI): The most common technique for LC-MS.[8] A high voltage is applied to the liquid eluent, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[9] ESI is highly sensitive, compatible with a wide range of flow rates, and can produce multiply charged ions, extending the mass range of the instrument.[9][10] However, it can be susceptible to ion suppression from matrix components.[9]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): The analyte is co-crystallized with a matrix compound. A pulsed laser desorbs and ionizes the matrix, which then transfers a proton to the analyte.[9][11] MALDI typically produces singly charged ions, leading to simpler spectra. It is also more tolerant of salts and buffers than ESI.[9][12] While traditionally used for larger molecules like proteins, its application can be extended to smaller biomolecules.
-
-
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation: The power of this technique lies in its ability to perform controlled fragmentation experiments.[4] A specific ion (the precursor ion, often the [M+H]⁺ or [M+Na]⁺ adduct of the acetylated ribofuranoside) is selected in the first mass analyzer, fragmented in a collision cell (typically via Collision-Induced Dissociation, CID), and the resulting fragment ions (product ions) are analyzed in a second mass analyzer.
-
Fragmentation Patterns: In contrast to the extensive fragmentation of EI, the low-energy CID used in LC-MS/MS produces more predictable and structurally informative cleavages. For acetylated ribofuranosides, key fragmentations include:
-
Glycosidic Bond Cleavage: Loss of the nucleobase.
-
Cross-Ring Cleavages: Fragmentation across the furanose ring, providing information about the sugar structure itself.
-
Neutral Losses: Sequential losses of acetyl groups (as acetic acid or ketene).
-
Key Fragmentation Pathways in MS/MS
Caption: Common fragmentation pathways in LC-MS/MS.
Comparative Summary and Performance Data
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase.[1] | Separation of soluble compounds in the liquid phase.[7] |
| Derivatization | Mandatory for volatility (Acetylation).[2] | Optional but Recommended for improved chromatography and sensitivity. |
| Ionization | Electron Ionization (EI) - Hard, extensive fragmentation.[4] | Electrospray Ionization (ESI) or MALDI - Soft, preserves molecular ion.[9] |
| Molecular Ion | Often weak or absent. | Typically strong and observed as an adduct (e.g., [M+H]⁺, [M+Na]⁺). |
| Fragmentation | Reproducible "fingerprint" spectrum, good for library matching.[6] | Controlled fragmentation (MS/MS) for detailed structural elucidation.[4] |
| Primary Use Case | Quantitative analysis, metabolic profiling, quality control.[13] | Structural identification of unknowns, analysis of complex mixtures, quantification. |
| Advantages | High reproducibility, established libraries, robust. | High sensitivity, applicable to non-volatile/labile molecules, rich structural info.[10] |
| Limitations | Requires volatile/thermally stable derivatives, risk of degradation.[2] | Potential for ion suppression, more complex instrumentation.[9] |
Experimental Protocols
These protocols are provided as a self-validating framework. Researchers should optimize parameters for their specific instrumentation and analytes.
Protocol 1: Acetylation of Ribofuranosides for MS Analysis
This protocol is a foundational step for both GC-MS and LC-MS analysis.
-
Drying: Lyophilize 10-100 µg of the ribofuranoside sample to complete dryness in a micro-reaction vial. Moisture will quench the reaction.
-
Derivatization: Add 100 µL of a 1:1 (v/v) mixture of acetic anhydride and pyridine. Pyridine acts as a catalyst and acid scavenger.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 1 hour. The reaction should be performed in a fume hood.
-
Quenching & Extraction (for GC-MS):
-
Cool the vial to room temperature.
-
Add 500 µL of ethyl acetate and 500 µL of water. Vortex thoroughly.
-
Centrifuge to separate the phases. Transfer the upper organic layer (containing the acetylated product) to a new tube.
-
Wash the organic layer with 500 µL of 1M HCl, followed by 500 µL of saturated sodium bicarbonate solution, and finally 500 µL of brine to remove residual pyridine and acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness under a stream of nitrogen.
-
-
Dilution (for LC-MS): After cooling the reaction vial, evaporate the reagents under nitrogen. The residue can often be directly redissolved in the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile) for analysis, simplifying sample prep.
-
Reconstitution: Reconstitute the dried sample in a suitable solvent (e.g., ethyl acetate for GC-MS, or an appropriate LC mobile phase for LC-MS) for injection.
Protocol 2: GC-MS Analysis
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injection: 1 µL splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Mass Range: Scan from m/z 40 to 600.
-
Data Analysis: Identify peaks by retention time and comparison of the mass spectrum to a reference library (e.g., NIST).
Protocol 3: LC-MS/MS Analysis
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 5% B.
-
Ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex TripleTOF 6600 or Thermo Orbitrap Exploris or equivalent high-resolution mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Key Parameters: Capillary voltage ~3.5 kV; Source temperature ~300°C.
-
Acquisition Mode:
-
Full Scan (MS1): Acquire data from m/z 100-1000 to identify precursor ions.
-
Data-Dependent MS/MS (MS2): Trigger MS/MS scans on the top 5-10 most abundant ions from the full scan. Use an appropriate collision energy (e.g., a ramp of 20-40 eV) for fragmentation.
-
-
Data Analysis: Process data using vendor-specific software. Identify compounds based on accurate mass, retention time, and fragmentation patterns.
Conclusion and Authoritative Recommendations
The choice between GC-MS and LC-MS/MS for the analysis of acetylated ribofuranosides is a strategic one, guided by the specific research question.
-
For routine quality control, purity assessment, and quantification of known acetylated ribofuranosides, GC-MS offers a cost-effective, robust, and highly reproducible solution. Its strength lies in the extensive, library-searchable fragmentation patterns generated by electron ionization.
-
For the structural elucidation of novel compounds, analysis of complex biological matrices, and characterization of isomeric forms, LC-MS/MS is unequivocally the method of choice. The combination of soft ionization, which preserves the molecular ion, and controlled tandem MS fragmentation provides unparalleled depth of structural information.
As a Senior Application Scientist, my recommendation is to have capabilities for both workflows. Use GC-MS for high-throughput screening and established assays. Employ the power and sensitivity of high-resolution LC-MS/MS for discovery-based work and for answering the most challenging structural questions in your drug development pipeline. The initial investment in developing robust LC-MS/MS methods will invariably pay dividends in the quality and depth of your analytical data.
References
-
ResearchGate. Typical GC‐IRMS chromatograms of acetylated sugars. Available at: [Link]
-
Lv, J., Wang, F., Wang, L., & Liu, H. (2013). Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. PubMed. Available at: [Link]
-
Glycopedia. GC-MS Determination of Sugar Composition. Available at: [Link]
-
Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Available at: [Link]
-
Academic Journal of Research and Scientific Publishing. (2021). Application of GC in the Analysis of Carbohydrates. Available at: [Link]
-
Fiveable. Ionization techniques (ESI and MALDI) | Proteomics Class.... Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Sarry, J. E., & Schürrer, F. (2010). A Comparison of nLC-ESI-MS/MS and nLC-MALDI-MS/MS for GeLC-Based Protein Identification and iTRAQ-Based Shotgun Quantitative Proteomics. PMC. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
-
MtoZ Biolabs. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. Available at: [Link]
-
metabion. Why Mass-Check and when MALDI- or ESI-ToF?. Available at: [Link]
-
Chad's Prep®. Mass Spectrometry Fragmentation Patterns. Available at: [Link]
-
Garcia, B. A. (2011). Validation of Protein Acetylation by Mass Spectrometry. PMC. Available at: [Link]
-
National Institutes of Health. Mass spectrometry-based detection of protein acetylation. PMC. Available at: [Link]
-
Kumar, N., & Kumar, Y. (2020). Mass spectral analysis of acetylated peptides: Implications in proteomics. PubMed. Available at: [Link]
-
Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry. Available at: [Link]
-
Baggelaar, M. P., et al. (2024). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. RSC Chemical Biology. Available at: [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
-
SlideShare. Fragmentation Pattern of Mass Spectrometry. Available at: [Link]
-
MtoZ Biolabs. Acetylation Site Mass Spectrometry Identification. Available at: [Link]
-
Husi, H. (2013). Robust and sensitive LC/MS-MS method for simultaneous detection of acetylsalicylic acid and salicylic acid in human plasma. Available at: [Link]
Sources
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 2. ajrsp.com [ajrsp.com]
- 3. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. GC-MS Determination of Sugar Composition - Glycopedia [glycopedia.eu]
- 7. rsc.org [rsc.org]
- 8. lcms.cz [lcms.cz]
- 9. fiveable.me [fiveable.me]
- 10. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 12. A Comparison of nLC-ESI-MS/MS and nLC-MALDI-MS/MS for GeLC-Based Protein Identification and iTRAQ-Based Shotgun Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Acetylated vs. Benzoylated Ribofuranosides in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of synthetic carbohydrate chemistry, particularly in the assembly of nucleosides and their analogues, the choice of protecting groups is a critical determinant of reaction efficiency, stereochemical outcome, and overall synthetic strategy. Among the plethora of available protecting groups for hydroxyl moieties, acetyl (Ac) and benzoyl (Bz) esters are two of the most commonly employed, especially in the context of ribofuranoside chemistry. This guide provides an in-depth, objective comparison of the reactivity of acetylated versus benzoylated ribofuranosides, supported by mechanistic principles and established experimental protocols, to aid researchers in making informed decisions for their synthetic endeavors.
The Decisive Role of C-2 Protecting Groups: A Tale of Two Acyl Moieties
The reactivity and stereoselectivity of glycosylation reactions involving ribofuranosides are profoundly influenced by the nature of the protecting group at the C-2 position. Both acetyl and benzoyl groups are classified as "participating groups." This participation is the cornerstone of achieving high stereoselectivity in the formation of 1,2-trans glycosidic linkages, which is often a crucial requirement in the synthesis of biologically active nucleosides.
Mechanism of Neighboring Group Participation
The efficacy of both acetyl and benzoyl groups in directing the stereochemical outcome of glycosylation stems from a phenomenon known as neighboring group participation [1]. Upon activation of the anomeric center (e.g., a leaving group at C-1), the carbonyl oxygen of the adjacent C-2 acyl group can act as an internal nucleophile, attacking the incipient oxocarbenium ion. This intramolecular reaction results in the formation of a transient, five-membered dioxolenium ion intermediate. This intermediate effectively shields one face of the ribofuranose ring, compelling the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face. In the case of ribofuranosides, this leads to the stereoselective formation of the desired β-anomer.
Electronic and Steric Divergence: Acetyl vs. Benzoyl
While both acetyl and benzoyl groups operate via the same fundamental mechanism of neighboring group participation, their distinct electronic and steric profiles give rise to notable differences in the reactivity of the parent ribofuranoside.
Acetyl Group (Ac):
-
Electronic Effect: The acetyl group is an electron-withdrawing group, which "disarms" the glycosyl donor, making it less reactive. This deactivation stems from the destabilization of the positive charge that develops at the anomeric center during the reaction[2].
-
Steric Effect: The acetyl group is relatively small and sterically unobtrusive.
Benzoyl Group (Bz):
-
Electronic Effect: The benzoyl group is also electron-withdrawing, and generally considered to be more deactivating than the acetyl group. This is attributed to the resonance-stabilizing effect of the phenyl ring on the ester carbonyl, which enhances its electron-withdrawing nature[3][4]. Consequently, benzoylated ribofuranosides are typically less reactive ("more disarmed") than their acetylated counterparts[2].
-
Steric Effect: The benzoyl group is significantly bulkier than the acetyl group. This increased steric hindrance can further influence the approach of the nucleophile and the stability of the dioxolenium ion intermediate.
The interplay of these electronic and steric factors is pivotal in determining the course of a glycosylation reaction. The enhanced electron-withdrawing capacity and greater steric bulk of the benzoyl group can lead to more pronounced stereodirecting effects in certain cases, albeit at the cost of reduced reactivity.
Comparative Reactivity in Glycosylation: A Quantitative Perspective
Direct, head-to-head quantitative comparisons of the reactivity of fully acetylated versus fully benzoylated ribofuranosides under identical glycosylation conditions are not extensively documented in the literature. However, the general principles of protecting group chemistry, supported by data from other glycosylation systems, allow for a well-founded comparison.
| Protecting Group | Glycosyl Donor Reactivity | Stereoselectivity (1,2-trans) | Deprotection Conditions |
| Acetyl (Ac) | Higher (more "armed") | Generally high | Milder basic conditions |
| Benzoyl (Bz) | Lower (more "disarmed") | Often higher, more robust | Stronger basic conditions |
It is a common strategy in nucleoside synthesis to employ mixed-protected ribofuranosides, most notably 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose . This intermediate strategically places an acetyl group at the anomeric position as a good leaving group, while the more robust benzoyl groups at C-2, C-3, and C-5 provide stereochemical control and stability during subsequent transformations. The glycosylation of 6-chloro-7-deazapurine with this donor, for instance, proceeds with a 45% yield[4][5].
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for a key glycosylation reaction using a benzoylated ribofuranoside and for the deprotection of both acetylated and benzoylated nucleosides.
Vorbrüggen Glycosylation with a Benzoylated Ribofuranoside
The Vorbrüggen glycosylation, or silyl-Hilbert-Johnson reaction, is a cornerstone of modern nucleoside synthesis. It involves the reaction of a silylated nucleobase with a peracylated sugar in the presence of a Lewis acid[6][7].
Objective: To synthesize a protected nucleoside via the coupling of a silylated nucleobase with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
Materials:
-
Nucleobase (e.g., N6-benzoyladenine)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Anhydrous acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Silylation of the Nucleobase:
-
A suspension of the nucleobase (1.0 eq) and a catalytic amount of ammonium sulfate in hexamethyldisilazane is heated at reflux until the solution becomes clear.
-
The excess HMDS is removed under reduced pressure to yield the silylated nucleobase, which is used immediately in the next step.
-
-
Glycosylation:
-
The silylated nucleobase is dissolved in anhydrous acetonitrile.
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) is added to the solution.
-
The mixture is cooled to 0 °C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.
-
The mixture is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the protected nucleoside.
-
Deprotection of Acylated Ribofuranosides
The removal of acetyl and benzoyl protecting groups is typically achieved under basic conditions. The Zemplén deacylation, which employs a catalytic amount of sodium methoxide in methanol, is a widely used method for this purpose[8][9].
Objective: To remove acetyl or benzoyl protecting groups from a protected nucleoside.
Materials:
-
Protected nucleoside
-
Anhydrous methanol
-
Sodium methoxide solution (e.g., 0.5 M in methanol)
-
Dowex 50W-X8 (H+ form) resin
-
TLC plates for reaction monitoring
Procedure for Deacetylation (Zemplén Conditions):
-
Dissolve the acetylated nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution at room temperature.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Neutralize the reaction mixture with Dowex 50W-X8 (H+ form) resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the deprotected nucleoside.
Procedure for Debenzoylation:
The deprotection of benzoyl groups generally requires more stringent conditions than for acetyl groups due to their lower lability.
-
Dissolve the benzoylated nucleoside in anhydrous methanol.
-
Add a stoichiometric amount of sodium methoxide solution.
-
Heat the reaction mixture at reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and neutralize with Dowex 50W-X8 (H+ form) resin.
-
Filter the resin, wash with methanol, and concentrate the combined filtrate and washings to obtain the deprotected nucleoside.
Visualization of Key Processes
Glycosylation Workflow
Caption: A typical workflow for the synthesis of nucleosides.
Mechanism of Neighboring Group Participation
Caption: The mechanism of stereodirecting glycosylation.
Conclusion and Future Perspectives
The choice between acetyl and benzoyl protecting groups for ribofuranosides is a nuanced decision that hinges on the specific requirements of the synthetic target. Acetyl groups offer the advantage of higher reactivity and milder deprotection conditions, making them suitable for substrates that are sensitive to harsh bases. Conversely, benzoyl groups, with their greater steric bulk and electron-withdrawing character, often provide superior stereocontrol, albeit with the trade-off of reduced glycosyl donor reactivity and the need for more forcing deprotection conditions.
The strategic use of mixed-acylated ribofuranosides, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, represents a well-established compromise, harnessing the lability of the anomeric acetyl group as a leaving group while benefiting from the stereodirecting influence and stability of the benzoyl groups.
Future research in this area will likely focus on the development of novel protecting groups that offer even finer control over reactivity and stereoselectivity, as well as milder and more orthogonal deprotection strategies. The continued elucidation of the subtle interplay between protecting group electronics, sterics, and reaction conditions will undoubtedly pave the way for more efficient and elegant syntheses of complex, biologically active nucleosides.
References
-
Appleton, D. R., et al. (2015). A solvent-free, mechanochemical approach to the Vorbrüggen glycosylation for the synthesis of nucleosides. RSC Advances, 5(110), 90875-90878. [Link]
-
Bielski, R., & Michalak, M. (2015). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. PMC. [Link]
-
Chatterjee, T., & Mondal, S. (2020). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 16, 1484-1521. [Link]
-
Chen, G., et al. (2018). Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. ResearchGate. [Link]
-
IUPAC. (1994). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(5), 1077-1184. [Link]
-
Li, Z., et al. (2017). Highly stereoselective synthesis of 2′-deoxy-β-ribonucleosides via a 3′-( N-acetyl)-glycyl-directing group. ResearchGate. [Link]
-
Mondal, M., et al. (2022). Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose. ResearchGate. [Link]
-
Nagy, L., et al. (2018). AuBr3-catalyzed azidation of per-O-acetylated and per-O-benzoylated sugars. PMC. [Link]
-
Pereira, C. L. M., et al. (2020). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 8, 593. [Link]
-
Seela, F., et al. (2018). Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. PubMed. [Link]
-
Vorbrüggen, H., & Niedballa, U. (1970). A New, Simple Nucleoside Synthesis. Angewandte Chemie International Edition in English, 9(6), 461-462. [Link]
-
Ingale, S. A., et al. (2018). Glycosylation of Pyrrolo[2,3‑d]pyrimidines with 1‑O‑Acetyl-2,3,5-tri‑O‑benzoyl-β‑d‑ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7‑Deazapurine Ribonucleosides. The Journal of Organic Chemistry. [Link]
-
Zhu, Y., & van der Donk, W. A. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC. [Link]
-
Guria, P., & Mukhopadhyay, B. (2024). Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates. PubMed. [Link]
-
Wang, X., et al. (2016). First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside. PMC. [Link]
-
van der Vorm, S., et al. (2018). Mapping Glycosyl Acceptor Reactivity - Glycosylation Stereoselectivity Relationships. ResearchGate. [Link]
-
Pedersen, C. M., et al. (2022). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. MDPI. [Link]
-
Pereira, C. L. M., et al. (2020). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers. [Link]
-
van der Vorm, S., et al. (2017). Stereoselectivity of Conformationally Restricted Glucosazide Donors. PMC. [Link]
-
Nagy, L., et al. (2018). AuBr3-catalyzed azidation of per-O-acetylated and per-O-benzoylated sugars. Semantic Scholar. [Link]
-
Imamura, A. (2021). De-O-acetylation using sodium methoxide. Glycoscience Protocols (GlycoPODv2). [Link]
-
Kerton, O. J., & Haddleton, D. M. (2021). Evidence of Gas-phase Pyranose-to-furanose Isomerization in Protonated Peptidoglycans. ChemRxiv. [Link]
-
Ponzecchi, E., et al. (2025). Progressive degradation of acetylated wood by the brown rot fungi Coniophora puteana and Rhodonia placenta. Wood Science and Technology, 59, 13. [Link]
-
D'Alonzo, D., et al. (2014). Reactivity of per-O-Acetylated 1-Thioglycosides and Glycosyl Sulfones Towards Chromium(II) Complexes in Aqueous Medium. ResearchGate. [Link]
-
Zimmermann, M., et al. (2019). Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation. PubMed. [Link]
-
Vorbrüggen Glycosylation Reaction and its Mechanism. (n.d.). ResearchGate. [Link]
-
Wang, H., & Abe, I. (2025). Acetylation‐Deacetylation‐Driven Natural Product Biosynthesis. Semantic Scholar. [Link]
Sources
- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 2. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Neighboring Group Participation of Benzoyl Protecting Groups in C3- and C6-Fluorinated Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave Chemistry: One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Vorbrüggen Glycosylation [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. Figure 1: [Removal of acetyl groups under Zemplén conditions.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
stereoselective synthesis of β-D-ribofuranosides
Stereoselective Synthesis of -D-Ribofuranosides: A Comparative Technical Guide
Executive Summary & Strategic Framework
The synthesis of
-
The "Golden Path" (NGP): Because the target linkage is 1,2-trans, the use of a participating group (e.g., Benzoyl) at C-2 is the most reliable method, yielding >95%
-selectivity via a 1,2-acoxonium intermediate. -
The "Challenging Path" (Non-NGP): When C-2 must be protected as an ether (e.g., Benzyl) to increase donor reactivity ("armed" donors) or for specific late-stage deprotection needs, stereocontrol is lost, often leading to
mixtures. -
The "Deoxy Challenge": In 2-deoxy-ribosides, the lack of a C-2 group removes the handle for NGP, requiring distal directing groups (e.g., at C-3).
This guide compares the Standard NGP Protocol against Direct Substitution (S_N2) and Distal Participation strategies.
Mechanistic Comparison of Methodologies
Method A: Neighboring Group Participation (NGP) – The Industry Standard
Mechanism: The C-2 acyl group attacks the oxocarbenium ion from the bottom (
-
Best For: Standard nucleosides, stable acceptors.
-
Selectivity:
only (>98:2). -
Key Reagents: SnCl
, TMSOTf, BSA (N,O-bis(trimethylsilyl)acetamide).
Method B: Direct Displacement (S_N2 Inversion) – The "Armed" Route
Mechanism: Uses a non-participating C-2 ether (e.g., Benzyl). To achieve
-
Best For: Synthesis requiring ether protection; highly reactive "armed" donors.
-
Selectivity: Variable (often 1:1 to 4:1
: without optimization). -
Key Reagents: DAST (to make Fluoride), AgOTf (promoter).
Method C: Distal Group Participation (C-3 Directing)
Mechanism: For 2-deoxy-ribosides, a participating group is placed at C-3. However, the 5-membered ring flexibility makes this less rigid than in pyranosides.
-
Best For: 2-Deoxy-nucleosides.
-
Selectivity: Moderate to High.
Performance Metrics & Data Comparison
The following table contrasts the performance of 2-O-Benzoyl (NGP) vs. 2-O-Benzyl (Direct) donors in the synthesis of a model ribofuranoside.
| Feature | Method A: C-2 Benzoyl (NGP) | Method B: C-2 Benzyl (Direct) | Method C: C-3 Directing (Deoxy) |
| Donor Type | "Disarmed" (Electron-withdrawing) | "Armed" (Electron-donating) | Variable |
| Intermediate | 1,2-Acoxonium Ion (Rigid) | Oxocarbenium Ion (Planar/Fluxional) | C-3 Acoxonium (Bridged) |
| > 98 : 2 | ~ 60 : 40 (Solvent dependent) | ~ 90 : 10 | |
| Yield | 85 - 95% | 70 - 90% | 60 - 80% |
| Reaction Time | 1 - 4 Hours | 15 - 60 Minutes (Faster) | 2 - 6 Hours |
| Scalability | High (Kg scale) | Moderate (Purification needed) | Moderate |
| Primary Risk | Orthoester formation (rare) | Anomerization / Low selectivity | Elimination side-products |
Visualizing the Stereochemical Pathways
The diagram below illustrates why Method A (NGP) is superior for
Caption: Comparative mechanism showing the rigid stereocontrol of NGP (Method A) versus the bifurcated pathway of non-participating donors (Method B).
Detailed Experimental Protocols
Protocol A: Vorbrüggen Glycosylation (Standard NGP)
Target: Synthesis of
Reagents:
-
Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-
-D-ribofuranose.[1][2] -
Acceptor: Silylated Nucleobase (e.g., Bis-TMS-Uracil).
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or SnCl
. -
Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).
Step-by-Step Workflow:
-
Silylation: Suspend the nucleobase (1.1 equiv) in HMDS (hexamethyldisilazane) with catalytic (NH
) SO . Reflux until clear (1-3 h). Evaporate HMDS in vacuo to obtain the silylated base. -
Coupling: Dissolve the silylated base and the Ribose Donor (1.0 equiv) in anhydrous MeCN (0.1 M).
-
Activation: Cool to 0°C. Add TMSOTf (1.1 equiv) dropwise under Argon.
-
Reaction: Stir at RT for 1-2 hours. Monitor by TLC (the acoxonium intermediate is transient; conversion is usually rapid).
-
Quench: Pour into ice-cold saturated NaHCO
. Extract with DCM. -
Purification: Flash chromatography. The product is exclusively the
-anomer. -
Deprotection: Treat with methanolic ammonia (7 M NH
in MeOH) to remove benzoyl groups.
Protocol B: Mitsunobu Inversion (Indirect Route)
Target: Synthesis of C-Nucleosides or Ether-protected systems Note: This method builds the glycosidic bond by inverting the C-1 stereochemistry of a stable precursor.
Reagents:
-
Starting Material: 2,3,5-Tri-O-benzyl-D-ribofuranose (anomeric mixture).
-
Nucleophile: Heterocycle (H-bond donor).
-
Reagents: Triphenylphosphine (PPh
), DIAD (Diisopropyl azodicarboxylate).
Step-by-Step Workflow:
-
Preparation: Dissolve 2,3,5-tri-O-benzyl-D-ribose (1.0 equiv) and the nucleophile (1.2 equiv) in anhydrous THF.
-
Addition: Add PPh
(1.5 equiv). Cool to 0°C. -
Cyclization: Add DIAD (1.5 equiv) dropwise.
-
Mechanism: The reaction selectively activates the
-OH (via oxyphosphonium) and the nucleophile displaces it via S_N2, yielding the -product. -
Outcome: High
-selectivity (typically >10:1) for specific substrates like imidazoles.[3]
Critical Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Formation of Orthoester | Attack on the acoxonium C-cation instead of C-1. | Use a non-nucleophilic solvent (DCM/DCE) and ensure strict anhydrous conditions. Avoid alcohols. |
| Use of participating group at C-2 is absent or cleaved; or Lewis acid concentration too low. | Verify C-2 Benzoyl integrity. Ensure >1.0 equiv Lewis Acid to fully complex the acoxonium. | |
| Thermodynamic equilibration of the oxocarbenium ion (Anomeric Effect). | Switch to Kinetic Conditions : Lower temperature (-78°C), use insoluble silver salts (Ag silicate) to promote S_N2-like mechanism. | |
| Low Yield with 2-Deoxy | Labile glycosidic bond; elimination to glycal. | Use 3-O-participating groups (e.g., p-nitrobenzoate) or conformationally restricted donors. |
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on NGP-mediated synthesis).
-
Imamura, A., & Lowary, T. L. (2010).[4] Beta-selective arabinofuranosylation using a 2,3-O-xylylene-protected donor. Organic Letters, 12(16), 3686-3689. (Demonstrates conformational constraints for furanosides).
-
Harusawa, S., et al. (1996). Efficient and beta-Stereoselective Synthesis of 4(5)-(beta-D-Ribofuranosyl)imidazole. The Journal of Organic Chemistry, 61(13), 4405-4411. (Protocol for Mitsunobu inversion).
-
Ishiwata, A., et al. (2008). NAP Ether Mediated Intramolecular Aglycon Delivery: A Unified Strategy for 1,2-cis Glycosylation. European Journal of Organic Chemistry, 2008(25), 4250-4263. (Mechanistic insight into IAD, primarily for cis-linkages).
-
Shimada, N., et al. (2023).[5] Regioselective and Stereospecific
-Arabinofuranosylation by Boron-Mediated Aglycon Delivery. Angewandte Chemie International Edition, 62(46). (Advanced boronic acid catalysis).
Sources
- 1. Synthesis of 2'-O-beta-d-Ribofuranosylnucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on synthesis and structure of O-beta-D-ribofuranosyl(1"-->2')ribonucleosides and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionic liquids inhibit the dynamic transition from α-helices to β-sheets in peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-selective arabinofuranosylation using a 2,3-O-xylylene-protected donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Alternative Protecting Groups for D-Ribose in Nucleoside Synthesis
The precise chemical synthesis of nucleosides and oligonucleotides, the building blocks of life and cornerstones of modern therapeutics, is a feat of molecular engineering. Central to this endeavor is the strategic use of protecting groups, temporary modifications that shield reactive functional groups from unwanted side reactions. For D-ribose, the sugar moiety of RNA, the presence of hydroxyl groups at the 2', 3', and 5' positions presents a significant synthetic challenge. The 2'-hydroxyl, in particular, requires a robust yet selectively removable protecting group to prevent isomerization and degradation during chain elongation.
For decades, the field was dominated by a limited set of protecting group strategies. However, the increasing demand for long, highly modified, and high-purity RNA for applications in therapeutics (siRNA, mRNA vaccines) and diagnostics has spurred the development of innovative alternatives. This guide provides an in-depth comparison of key alternative protecting groups for D-ribose, moving beyond a simple catalog to explain the causality behind their design and application. We will delve into the performance data, mechanistic advantages, and detailed protocols for silyl- and orthoester-based strategies that have revolutionized RNA synthesis.
The Silyl Ether Toolkit: Modulating Stability and Steric Hindrance
Silyl ethers have become indispensable in organic synthesis due to their ease of installation, tunable stability, and mild, fluoride-mediated cleavage conditions.[1] Their application to ribose protection has been a cornerstone of RNA synthesis, with newer derivatives designed to overcome the limitations of their predecessors.
The Workhorse: tert-Butyldimethylsilyl (TBDMS)
The tert-butyldimethylsilyl (TBDMS or TBS) group is arguably the most common protecting group for the 2'-hydroxyl function.[2] Its widespread adoption is due to its substantial stability under the conditions required for solid-phase synthesis, including the acidic removal of the 5'-dimethoxytrityl (DMT) group.[3] However, the steric bulk of the TBDMS group can impede the efficiency of the phosphoramidite coupling step, necessitating longer coupling times (up to 6 minutes) to achieve high yields.[2][4] This steric hindrance becomes a cumulative problem when synthesizing long RNA sequences, leading to a decrease in the overall yield of the full-length product.
The Sprinter: 2'-O-[(Triisopropylsilyl)oxy]methyl (TOM)
To address the steric issues associated with TBDMS, the 2'-O-TOM group was developed. This group features an oxymethyl spacer that positions the bulky triisopropylsilyl (TIPS) moiety further away from the reactive phosphoramidite center.[4] This clever design significantly reduces steric hindrance during the coupling reaction, allowing for much shorter coupling times (~2.5 minutes) and consistently higher stepwise coupling efficiencies.[4] These seemingly small gains per cycle have a dramatic impact on the purity and yield of long RNA oligonucleotides.
TOM [label=< Ribose-2'-O—CH2—O—Si(iPr)3 Oxymethyl SpacerBulky Silyl Group
>]; } ends_dot Caption: Structure of the 2'-O-TOM protecting group.Comparative Performance: TBDMS vs. TOM
| Performance Metric | 2'-TBDMS | 2'-O-TOM | Source(s) |
| Average Coupling Efficiency | 98.5–99% | >99% | [4] |
| Typical Coupling Time | Up to 6 minutes | ~2.5 minutes | [4] |
| Extrapolated Crude Purity (100mer) | 27% | 33% | [4] |
The Bridge: Bifunctional Silyl Groups (TIPDS)
An elegant strategy to reduce the number of synthetic steps involves the simultaneous protection of two hydroxyl groups. The tetraisopropyldisiloxane-1,3-diyl (TIPDS) group is a bifunctional reagent that can bridge the 3'- and 5'-hydroxyl groups of a ribonucleoside, leaving the 2'-hydroxyl available for subsequent reactions.[1][5] This approach simplifies the synthesis of 2'-modified nucleoside building blocks by avoiding separate protection steps for the 3' and 5' positions.
Ribose [label=< 5'-HORibose 2'-OH 3'-HO
>];Protected_Ribose [label=< 5'-ORibose 2'-OH 3'-O
>];TIPDS_Bridge [label="Si(iPr)2\n|\nO\n|\nSi(iPr)2", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
Ribose -> Protected_Ribose [label=" TIPDSCl2,\n Pyridine"];
edge [style=invis]; Protected_Ribose:p5 -> TIPDS_Bridge; TIPDS_Bridge -> Protected_Ribose:p3; } ends_dot Caption: Simultaneous 3' and 5' protection with TIPDS.
The Orthoester Revolution: 2'-ACE Chemistry
A significant leap in RNA synthesis technology came with the development of 5'-silyl-2'-orthoester chemistry, most notably the 2'-bis(2-acetoxyethoxy)methyl (ACE) protecting group.[6][7] This strategy employs an orthogonal protection scheme where a fluoride-labile silyl group protects the 5'-hydroxyl, and an acid-labile ACE group protects the 2'-hydroxyl.[8] This combination circumvents many of the issues associated with traditional methods and enables the routine synthesis of very long (>100 bases) and highly pure RNA.[7]
The genius of the ACE group lies in its two-stage deprotection mechanism. Following solid-phase synthesis, the oligonucleotide is treated with aqueous methylamine. This step not only cleaves the oligo from the support and deprotects the exocyclic amines but also removes the acetyl groups from the orthoester.[9] This transformation results in a 2'-bis(2-hydroxyethoxy)methyl orthoester, which is an order of magnitude more labile to acid than the original ACE group.[6][9] Consequently, the final 2'-deprotection can be achieved under exceptionally mild acidic conditions (e.g., pH 3.8, 60 °C, 30 minutes), which preserves the integrity of the delicate RNA backbone.[7]
Key Advantages of 2'-ACE Chemistry:
-
High Coupling Yields: Like TOM, ACE phosphoramidites exhibit high stepwise coupling efficiencies (>99%), maximizing the yield of full-length product.[7]
-
Mild Deprotection: The final deprotection occurs in a mild aqueous buffer, minimizing the risk of RNA degradation.[7]
-
Nuclease Resistance: A major advantage is that the fully synthesized, 2'-ACE-protected RNA is water-soluble and resistant to nuclease degradation.[10] This allows for purification and storage of the RNA in a stable, intermediate form. The final deprotection can be performed just before use.[2]
Experimental Protocols
Protocol 1: Solid-Phase RNA Synthesis using 2'-TBDMS Phosphoramidites
This protocol outlines a generalized cycle for an automated DNA/RNA synthesizer. Specific parameters may require optimization based on the instrument and reagents.
-
Detritylation: Removal of the 5'-DMT group from the support-bound nucleoside using 3% trichloroacetic acid in dichloromethane.
-
Coupling: Activation of the 2'-TBDMS protected phosphoramidite (0.1 M in acetonitrile) with an activator (e.g., 5-ethylthio-1H-tetrazole) and delivery to the solid support. Coupling time is typically 5-6 minutes.[2][4]
-
Capping: Acetylation of unreacted 5'-hydroxyl groups using a capping solution (e.g., acetic anhydride and N-methylimidazole).
-
Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester using an iodine solution.
-
Cycle Repetition: Repeat steps 1-4 for each subsequent nucleotide in the sequence.
-
Final Deprotection: a. Cleavage and base deprotection using a mixture of concentrated ammonium hydroxide and ethanol (3:1) at 55°C for 12-16 hours. b. Evaporate the solution to dryness. c. Resuspend the pellet in 1 M tetrabutylammonium fluoride (TBAF) in THF to remove the 2'-TBDMS groups. Incubate at room temperature for 12-24 hours.[11] d. Quench the reaction and purify the resulting RNA by HPLC or PAGE.
Protocol 2: Solid-Phase RNA Synthesis using 2'-ACE Chemistry
This protocol highlights the key differences in the 2'-ACE synthesis cycle and deprotection.
-
5'-Deprotection: Removal of the 5'-silyl group using a fluoride source (e.g., triethylamine trihydrofluoride).
-
Coupling: Activation of the 2'-ACE protected phosphoramidite with an activator and delivery to the solid support. Coupling times are rapid, typically around 90 seconds.[6]
-
Capping & Oxidation: Performed as in standard phosphoramidite chemistry.
-
Cycle Repetition: Repeat steps 1-3 for each nucleotide.
-
Final Deprotection: a. Phosphate Deprotection: Treat the solid support with a solution of 1 M disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in DMF for 30 minutes to remove the methyl phosphate protecting groups.[9] b. Cleavage and Base Deprotection/ACE Modification: Wash the support with water, then treat with 40% aqueous methylamine at 55°C for 10 minutes. This releases the RNA, deprotects the bases, and converts the 2'-ACE group.[9] c. The resulting 2'-protected RNA can be purified at this stage. d. Final 2'-Deprotection: Add deprotection buffer (e.g., TEMED-acetate, pH 3.8) and incubate at 60°C for 30 minutes to remove the modified orthoester.[6][7] e. The final RNA product is ready for desalting or final purification.
Conclusion and Decision-Making Framework
The choice of a protecting group strategy is critical and depends on the specific goals of the synthesis. The traditional TBDMS group remains a viable option for shorter, standard oligonucleotides. However, for more demanding applications, modern alternatives offer clear advantages.
The 2'-O-TOM group provides a direct, high-performance alternative to TBDMS, significantly improving yields for long RNA strands. For the utmost in purity, length, and handling convenience, the 2'-ACE chemistry represents the current state-of-the-art, offering a robust and versatile platform for the synthesis of therapeutic-grade RNA. As research continues to push the boundaries of nucleic acid chemistry, we can anticipate the development of even more sophisticated protecting group strategies that will further enable the exploration of the vast potential of synthetic RNA.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atdbio.com [atdbio.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Preparation of 5'-silyl-2'-orthoester ribonucleosides for use in oligoribonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. RNA Oligonucleotide Synthesis Via 5′-Silyl-2′-Orthoester Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Assessing the Stability of Different Ribofuranoside Protecting Groups: A Comprehensive Guide for RNA Synthesis
The chemical synthesis of RNA is fundamentally more complex than that of DNA due to the presence of the 2'-hydroxyl (2'-OH) group on the ribofuranose ring. The spatial proximity of the 2'-OH to the 3'-OH and the internucleotide phosphodiester linkage necessitates a sophisticated, orthogonal protecting group strategy[1]. For researchers and drug development professionals engineering antisense oligonucleotides, siRNAs, or aptamers, selecting the appropriate ribofuranoside protecting group is the most critical variable in determining coupling efficiency, sequence length, and final yield.
This guide provides an objective, data-driven comparison of the most prominent 2'-OH protecting groups—TBDMS, TOM, ACE, and CEM—evaluating their chemical stability, steric profiles, and deprotection mechanics.
The Principle of Orthogonal Protection in Ribofuranosides
A successful RNA solid-phase synthesis cycle relies on three distinct axes of protection that must not interfere with one another:
-
The 5'-Hydroxyl: Transiently protected, typically by the acid-labile 4,4'-dimethoxytrityl (DMT) group[1].
-
The Nucleobase Exocyclic Amines & Phosphate: Protected by base-labile groups (e.g., acetyl, benzoyl, or cyanoethyl).
-
The 2'-Hydroxyl: Permanently protected throughout the elongation cycle, requiring specialized removal conditions (usually fluoride or highly specific acidic conditions) that do not trigger 2'
3' internucleotide cleavage[2][3].
Orthogonal deprotection workflow for solid-phase RNA synthesis.
Mechanistic Evaluation of 2'-OH Protecting Groups
TBDMS (tert-Butyldimethylsilyl)
The TBDMS group has been the historical workhorse of RNA synthesis. It is highly stable under the acidic conditions required for 5'-DMT removal and the basic conditions used for nucleobase deprotection[4][5].
-
The Causality of its Limitations: While chemically robust, the bulky tert-butyl moiety introduces severe steric hindrance during the phosphoramidite coupling step. This necessitates extended coupling times (up to 12 minutes) and often caps coupling efficiency at ~95-97%. Furthermore, under certain basic conditions, the TBDMS group is prone to migrating from the 2'-OH to the 3'-OH, leading to sequence truncation and impurities[2][6].
TOM (Triisopropylsilyloxymethyl)
Developed to solve the steric issues of TBDMS, the TOM group incorporates a formaldehyde acetal linker between the 2'-oxygen and the bulky silyl group[3].
-
The Causality of its Advantages: This structural spacer physically distances the steric bulk of the triisopropylsilyl group from the 3'-phosphoramidite reaction center. Consequently, TOM-protected monomers exhibit no 2'
3' migration and allow for shorter coupling times (~6 minutes) with efficiencies exceeding 98%, enabling the synthesis of longer RNA transcripts (up to 55 nucleotides)[2].
ACE (Bis(2-acetoxyethoxy)methyl)
The ACE chemistry represents a radical departure from standard DMT/Silyl orthogonal systems. Instead of 5'-DMT, ACE synthesis utilizes a 5'-silyl ether[3].
-
The Causality of its Advantages: The 2'-ACE group is an orthoester. During standard basic deprotection (which removes nucleobase protecting groups), the ACE group is deacetylated, converting it into a highly stable 2'-bis(2-hydroxyethoxy)methyl orthoester. This intermediate is completely resistant to RNase degradation, allowing researchers to store the RNA safely for extended periods. Final deprotection is achieved via mild aqueous acid (pH 3, 55°C), which selectively hydrolyzes the orthoester without cleaving the RNA backbone[3].
CEM (2-Cyanoethoxymethyl)
The CEM group is a highly optimized, fluoride-labile acetal protecting group[7].
-
The Causality of its Advantages: The linear, unbranched nature of the cyanoethoxymethyl chain offers minimal steric hindrance. This translates to ultra-fast coupling times (2–4 minutes) and near-quantitative coupling efficiencies (~99%). The CEM strategy is particularly favored for synthesizing ultra-long RNAs (up to 170 nucleotides) and heavily isotope-labeled RNAs for NMR studies[2].
Quantitative Stability & Performance Comparison
The following table synthesizes the experimental performance metrics of the four primary 2'-OH protecting groups.
| Protecting Group | Cleavage Chemistry | Optimal Coupling Time | Avg. Coupling Efficiency | 2' | Max Validated RNA Length | Key Structural Advantage |
| TBDMS | Fluoride (TEA·3HF) | 10–12 min | 95–97% | High | ~40–50 nts | Extensive commercial availability |
| TOM | Fluoride (TBAF/TEA·3HF) | 6 min | >98% | None | ~55–70 nts | Acetal spacer reduces steric clash |
| ACE | Mild Acid (pH 3.0) | 1–2 min | >99% | None | >100 nts | Generates RNase-resistant intermediate |
| CEM | Fluoride (TBAF) | 2–4 min | ~99% | None | ~170 nts | Linear structure minimizes hindrance |
Experimental Protocols for Stability Assessment
To objectively assess the stability and cleavage efficiency of these protecting groups, the following self-validating protocols are utilized in standard synthesis workflows.
Protocol A: Acidic Deprotection of 5'-DMT (Stability Check)
This step verifies that the 2'-protecting group (like TBDMS or TOM) remains perfectly stable under the repeated acidic cycles required for chain elongation[1][8].
-
Preparation: Attach the solid support (CPG) functionalized with the initial protected nucleoside to the automated synthesizer.
-
Deblocking: Flush the column with a deblocking solution consisting of 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM) for 90 seconds.
-
Validation (Trityl Monitor): Collect the effluent. The cleaved DMT cation exhibits a brilliant orange color. Quantify the absorbance via UV-Vis spectroscopy at 498 nm. A stable 2'-protecting group will ensure that the DMT absorbance remains consistent across dozens of cycles without premature chain termination.
-
Wash: Flush the support with anhydrous Acetonitrile (ACN) to neutralize the environment before the next coupling step.
Protocol B: Fluoride-Mediated 2'-O-TBDMS/TOM Deprotection
Because RNA is highly susceptible to base-catalyzed degradation, 2'-silyl groups must be removed using highly specific fluoride chemistry that targets the silicon atom without breaking the phosphodiester backbone[1].
-
Preparation: Following cleavage from the solid support and nucleobase deprotection (typically using Ammonia/Methylamine), lyophilize the oligonucleotide to complete dryness.
-
Solvation: Redissolve the dried RNA pellet in 100 µL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Fluoride Addition: Add 125 µL of Triethylamine trihydrofluoride (TEA·3HF). Mix thoroughly.
-
Incubation: Heat the reaction mixture to 65°C for exactly 2.5 hours. Mechanistic note: The high bond dissociation energy of the newly forming Si-F bond (~582 kJ/mol) thermodynamically drives the cleavage of the Si-O bond.
-
Quenching: Quench the reaction by adding 1.75 mL of a sterile RNA-quenching buffer (e.g., 50 mM Sodium Acetate) to neutralize the fluoride ions prior to HPLC or cartridge purification[1].
Conclusion
The selection of a ribofuranoside protecting group dictates the boundaries of RNA synthesis. While TBDMS remains a viable, cost-effective option for short, unmodified sequences, its steric limitations and migration risks make it unsuitable for complex constructs. TOM and CEM offer superior fluoride-labile alternatives by structurally mitigating steric hindrance, thereby drastically improving coupling yields and enabling the synthesis of much longer transcripts. Conversely, ACE chemistry provides a highly specialized, acid-labile orthogonal approach that is uniquely beneficial when long-term storage of RNase-resistant intermediates is required.
References
-
The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry.[Link]
-
The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides (Alternative Source). ResearchGate.[Link]
-
Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. National Institutes of Health (NIH).[Link]
- Method and compounds for rna synthesis (WO2007064291A1).
-
A New RNA Synthetic Method with a 2'-O-(2-Cyanoethoxymethyl) Protecting Group. ResearchGate.[Link]
-
Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. ATDBio.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atdbio.com [atdbio.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. WO2007064291A1 - Method and compounds for rna synthesis - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. usp.org [usp.org]
Safety Operating Guide
Technical Guide: Proper Disposal of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
Executive Summary: Operational Directive
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside (CAS: 4099-46-1) is a carbohydrate derivative widely used as an intermediate in nucleoside synthesis.[1] While often classified as non-acutely hazardous (not P-listed or U-listed under RCRA), it poses specific handling challenges due to its viscosity and potential for hydrolysis.
Immediate Disposal Classification:
-
Primary Stream: Non-Halogenated Organic Solvent Waste.[2][3][4]
-
Disposal Method: High-temperature incineration (Fuel Blending).
-
Drain Disposal: STRICTLY PROHIBITED. Despite being a sugar derivative, the acetyl groups render it sufficiently lipophilic and resistant to immediate biodegradation, posing a Chemical Oxygen Demand (COD) load on municipal water systems.
Part 1: Chemical Profile & Risk Assessment
To dispose of a chemical safely, one must understand its behavior in the waste stream. This compound is an aliphatic ester . Its primary risks in a waste drum are flammability (if dissolved in solvents) and potential hydrolysis if mixed with strong acids or bases.
Physicochemical Data for Disposal Logic
| Property | Specification | Operational Implication |
| CAS Number | 4099-46-1 | Use for waste manifesting. |
| Molecular Formula | C₁₂H₁₈O₈ | High oxygen content; burns clean in incineration. |
| Physical State | Viscous Oil / Low-melting Solid | Adhesion Risk: Residue sticks to glass. Requires solvent rinsing (see Protocol 3.2). |
| Solubility | Soluble in organic solvents (DCM, MeOH, Acetone) | Compatible with standard organic waste streams. |
| Reactivity | Hydrolyzes in strong acid/base | Segregation: Do NOT mix with concentrated H₂SO₄ or NaOH waste (exotherm risk). |
| GHS Classification | Irritant (H315, H319, H335) | Standard PPE (Nitrile gloves, safety glasses) required. |
Expert Insight: The "Tri-O-acetyl" protection groups make this molecule stable under neutral conditions. However, in a mixed waste drum containing acidic byproducts, these groups can cleave, releasing acetic acid. This slowly lowers the pH of the drum over time. Always use pH-vented caps on waste containers to prevent pressure buildup from minor off-gassing.
Part 2: Waste Segregation Strategy
Effective disposal relies on segregating chemicals based on their terminal destruction method.
The "Fuel Blending" Pathway
Laboratories should target the Fuel Blending disposal pathway. Because this molecule contains only Carbon, Hydrogen, and Oxygen (no Halogens, Sulfur, or Nitrogen), it has high calorific value. Cement kilns and industrial incinerators prize this waste as a fuel source.
Segregation Rules:
-
Do Not Mix with Halogens: Keep separate from Chloroform or DCM waste. Halogens require scrubbers during incineration, increasing disposal costs significantly [1].
-
Do Not Mix with Oxidizers: Segregate from Nitric Acid or Peroxides. Esters can act as fuel; mixing with oxidizers creates a deflagration hazard.
-
Aqueous vs. Organic: If the compound is dissolved in >90% water (e.g., from a reverse-phase column), it may need a separate "Aqueous Organic" stream depending on your facility's specific vendor contracts.
Part 3: Detailed Disposal Protocols
Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)
Context: Disposal of the compound dissolved in reaction solvents (e.g., Methanol, Ethyl Acetate).
-
Select Container: Use a High-Density Polyethylene (HDPE) carboy or safety can. Ensure the seal is compatible with the solvent (e.g., EPDM gaskets for ketones/esters).
-
Check pH: If the reaction mixture was acidic/basic, neutralize to pH 6–8 before adding to the solvent drum to prevent drum corrosion or degradation.
-
Transfer: Pour mixture into the container labeled "NON-HALOGENATED ORGANIC WASTE."
-
Labeling: List "Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside" explicitly on the tag. Avoid generic terms like "Sugar Waste."
Protocol B: Empty Container Management (The "RCRA Empty" Standard)
Context: You have used the pure reagent, and the bottle appears empty. The Problem: Due to the viscosity of ribofuranose acetates, significant residue often remains. Throwing this bottle in the trash is a regulatory violation.
The Triple-Rinse Procedure (Mandatory for Compliance):
-
Solvent Selection: Do not use water initially. Use a solvent the compound is soluble in (e.g., Acetone or Ethanol).
-
Rinse 1: Add solvent (approx. 10% of bottle volume). Cap and shake vigorously to dissolve the viscous oil on the walls. Decant this rinse into the Non-Halogenated Waste container.
-
Rinse 2: Repeat with fresh solvent.[5] Decant into waste.
-
Rinse 3: Repeat again. Decant into waste.
-
Deface & Discard: Once triple-rinsed, the container is defined as "RCRA Empty" (40 CFR 261.[6]7) [2]. Deface the label (mark out the chemical name) and discard the glass/plastic in standard lab trash or glass recycling.
Protocol C: Solid Waste (Contaminated Debris)
Context: Silica gel from columns, contaminated gloves, or paper towels.
-
Bagging: Place items in a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).
-
Tagging: Label as "Hazardous Solid Waste: Debris contaminated with Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside."
-
Secondary Containment: Store bags in a rigid container (bucket/drum) until pickup.
Part 4: Decision Logic Visualization
The following diagram illustrates the decision-making process for disposing of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, ensuring compliance with EPA standards.
Figure 1: Decision matrix for segregating Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside waste streams based on physical state and contamination level.
Part 5: Emergency Contingencies (Spill Response)
Even with low-hazard chemicals, spills require a disciplined response to prevent slips or tracking.
-
Assess: If the spill is >1 Liter or involves a fire, evacuate and call EHS. For minor spills (<500 mL):
-
PPE: Don nitrile gloves and safety goggles.
-
Contain: Use a spill pillow or inert absorbent (vermiculite/clay) to dike the spill. Do not use paper towels for large pools of viscous liquids, as they become slick hazards.
-
Clean: Scoop the absorbent into a heavy-duty bag.
-
Decontaminate: Scrub the surface with a detergent solution (soap and water) to remove the sticky residue. The acetylated sugar will leave a tacky film if not emulsified with soap [3].
-
Disposal: Label the debris bag as "Hazardous Waste (Debris)" and process via Protocol C.
References
-
U.S. Environmental Protection Agency (EPA). (2025). RCRA Empty Container Regulations (40 CFR 261.7).[6][7] Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Guide to Chemical Spill Response in Laboratories. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. louisville.edu [louisville.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]
- 7. rcrapublic.epa.gov [rcrapublic.epa.gov]
Personal protective equipment for handling Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
[label="Skin Protection\n(Nitrile, EN 374
Hierarchical safety controls and PPE workflow for handling Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside.
Experimental Protocol: Safe Weighing and Transfer Workflow
Self-Validating System: This methodology is designed so that any breach in containment or procedural error is immediately visually or physically detectable, allowing the researcher to correct the issue in real-time [3].
Step 1: Environmental Preparation & Airflow Validation
-
Action: Verify the face velocity of the chemical fume hood is actively reading between 80–100 feet per minute (fpm).
-
Causality: This specific velocity range ensures optimal capture of any aerosolized ribofuranoside particulates. Velocities above 100 fpm can create turbulent vortexes that actually scatter the light powder out of the hood and into the researcher's breathing zone.
Step 2: Fail-Safe PPE Donning Sequence
-
Action: Inspect and don a flame-resistant lab coat, ANSI Z87.1 safety goggles, and two pairs of EN 374 compliant nitrile gloves (preferably two different colors, e.g., blue inner, green outer).
-
Causality: Utilizing contrasting glove colors is a self-validating safety check. If the outer glove is compromised by a micro-tear or chemical degradation, the contrasting inner glove immediately alerts the researcher to the breach before dermal exposure occurs.
Step 3: Anti-Static Compound Handling
-
Action: Use a grounded, anti-static weighing spatula to transfer the Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside into a dark-colored, pre-tared, sealable glass vial.
-
Causality: Static electricity generated by standard plastic spatulas causes dry organic powders to repel and aerosolize. Anti-static tools neutralize this charge. Furthermore, using a dark-colored weighing boat provides high-contrast visual validation that 100% of the white crystalline powder has been successfully transferred, leaving no unaccounted hazardous residue.
Step 4: Decontamination and Doffing
-
Action: Wipe down the exterior of the sealed vial and the analytical balance with a 70% ethanol solution. Remove the outer gloves inside the fume hood, turning them inside out, and dispose of them in a solid hazardous waste container.
Spill Response and Disposal Plan
Even with rigorous controls, accidental releases can occur. Immediate, calculated action prevents localized contamination from becoming a laboratory-wide hazard.
Immediate Spill Response:
-
Isolate: If the spill occurs outside of a fume hood, immediately instruct personnel to step back from the vicinity to prevent tracking the powder on footwear.
-
Contain (Do Not Sweep Dry): Cover the spilled powder with damp absorbent paper to suppress dust generation. Never use a dry brush or high-pressure water, as this will aggressively aerosolize the compound.
-
Collect: Carefully scoop the damp material using a non-sparking tool into a compatible, sealable hazardous waste container. Wash the affected surface with a mild detergent and water.
Disposal Logistics: Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside waste must never be discharged into the municipal sewer system or standard biological waste streams.
-
Solid Waste: Collect all contaminated PPE, weighing boats, and spill cleanup materials in a designated, clearly labeled solid hazardous waste bin.
-
Liquid Waste: If the compound has been dissolved in organic solvents (e.g., dichloromethane or methanol during subsequent synthesis), collect the effluent in a designated halogenated or non-halogenated solvent waste carboy.
-
Final Destruction: Transfer to a licensed hazardous waste contractor for high-temperature incineration. Thermal decomposition effectively breaks down the compound's organic framework into simple carbon oxides, neutralizing the hazard entirely.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
